2-tert-butyl-1H-benzimidazol-5-amine
Beschreibung
Eigenschaften
IUPAC Name |
2-tert-butyl-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZVZHKZDFTTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366585 | |
| Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177843-66-2 | |
| Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-tert-butyl-1H-benzimidazol-5-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-tert-butyl-1H-benzimidazol-5-amine
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of this compound, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the selective reduction of 2,4-dinitroaniline to yield 4-nitro-1,2-phenylenediamine. This intermediate subsequently undergoes a Phillips condensation with pivalic acid to form the benzimidazole core, yielding 2-tert-butyl-5-nitro-1H-benzimidazole. The final step involves the reduction of the nitro group to afford the target this compound. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss key reaction parameters and potential challenges.
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their diverse pharmacological activities.[1] The benzimidazole scaffold is a key component in numerous FDA-approved drugs, exhibiting a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and antihypertensive agents. The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system. The 2-tert-butyl and 5-amino substituents, in particular, can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide focuses on a reliable and scalable synthesis of this compound, providing researchers and drug development professionals with the necessary information to produce this compound with high purity and yield.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 2,4-dinitroaniline. The overall pathway is depicted below:
Caption: Proposed synthetic pathway for this compound.
Step 1: Selective Reduction of 2,4-Dinitroaniline
The initial step involves the selective reduction of one nitro group of 2,4-dinitroaniline to furnish 4-nitro-1,2-phenylenediamine. The nitro group ortho to the amino group is preferentially reduced. This selectivity can be achieved using various reagents, with ammonium sulfide or sodium sulfide in an aqueous or alcoholic medium being a classic and effective method (Zinin reduction).[2][3]
Mechanism: The Zinin reduction involves the nucleophilic attack of the sulfide ion on the electron-deficient nitro group. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the amino group. The ortho-nitro group is more sterically accessible and is activated by the adjacent amino group, favoring its reduction over the para-nitro group.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2,4-dinitroaniline in a mixture of ethanol and water.
-
Add a solution of ammonium sulfide or sodium sulfide hydrate portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-nitro-1,2-phenylenediamine.
Step 2: Phillips Condensation for Benzimidazole Ring Formation
The second step is the construction of the benzimidazole ring via the Phillips condensation reaction.[4][5] This involves the reaction of 4-nitro-1,2-phenylenediamine with pivalic acid in the presence of a strong acid catalyst. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the amino groups in 4-nitro-1,2-phenylenediamine, necessitating more forcing reaction conditions compared to the condensation with unsubstituted o-phenylenediamine.[6]
Mechanism: The Phillips condensation begins with the acylation of one of the amino groups of the phenylenediamine by pivalic acid to form an N-acyl intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. The final step is a dehydration reaction that leads to the aromatic benzimidazole ring.
Experimental Protocol:
-
In a reaction vessel, combine 4-nitro-1,2-phenylenediamine and pivalic acid.
-
Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
Heat the mixture at an elevated temperature (e.g., 150-180 °C) with stirring for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry. The crude 2-tert-butyl-5-nitro-1H-benzimidazole can be purified by recrystallization or column chromatography.
Step 3: Reduction of the Nitro Group to the 5-Amino Group
The final step is the reduction of the 5-nitro group of 2-tert-butyl-5-nitro-1H-benzimidazole to the desired 5-amino group. This transformation can be achieved using various reducing agents that are compatible with the benzimidazole ring system. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[7] Alternatively, reduction with tin(II) chloride in hydrochloric acid is also a viable option.
Mechanism: Catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group, leading to its reduction to an amino group. The reaction proceeds through nitroso and hydroxylamine intermediates.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 2-tert-butyl-5-nitro-1H-benzimidazole in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the this compound by recrystallization or column chromatography.
Data Summary
| Step | Starting Material | Reagents | Product | Key Conditions |
| 1 | 2,4-Dinitroaniline | Ammonium sulfide or Sodium sulfide | 4-Nitro-1,2-phenylenediamine | Reflux in ethanol/water |
| 2 | 4-Nitro-1,2-phenylenediamine | Pivalic acid, Polyphosphoric acid | 2-tert-butyl-5-nitro-1H-benzimidazole | 150-180 °C |
| 3 | 2-tert-butyl-5-nitro-1H-benzimidazole | H₂, Pd/C | This compound | Room temperature, 1-3 atm H₂ |
Experimental Workflow Visualization
Caption: A step-by-step experimental workflow for the synthesis.
Conclusion
The described three-step synthesis provides a reliable and scalable method for the preparation of this compound. The choice of reagents and reaction conditions for each step is crucial for achieving high yields and purity. This guide offers a solid foundation for researchers to successfully synthesize this important benzimidazole derivative for applications in drug discovery and materials science.
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
- Lazer, E. S., et al. (n.d.). Reduction of 2,4-Dinitroanilines to 2-Nitro-p-Phenylenediamines.
- Gowda, D. C., et al. (n.d.). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate.
-
Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. [Link]
-
Al-Masoudi, N. A., et al. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(16), 4785. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. adichemistry.com [adichemistry.com]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
A Physicochemical Guide to 2-tert-butyl-1H-benzimidazol-5-amine: Principles and Protocols for Drug Development
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] This technical guide provides an in-depth analysis of the physicochemical properties of a specific derivative, 2-tert-butyl-1H-benzimidazol-5-amine. We delve into the critical parameters that govern its behavior in biological systems, including acidity (pKa), lipophilicity (logP), and solubility. While extensive experimental data for this particular molecule is sparse in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to build a robust predictive profile. Crucially, we move beyond theoretical discussion to provide detailed, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate the empirical data necessary for drug discovery and development programs. This document is intended for researchers, medicinal chemists, and formulation scientists seeking a comprehensive understanding and practical framework for characterizing this and similar benzimidazole derivatives.
Introduction: The Benzimidazole Core and Strategic Substitution
The benzimidazole ring system, a fusion of benzene and imidazole, is a versatile heterocyclic motif found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antiviral, and anthelmintic properties.[3] The specific substitution pattern of this compound is of significant interest for several reasons:
-
The 2-tert-butyl Group: The bulky tert-butyl group at the 2-position provides steric hindrance, which can significantly influence the molecule's metabolic stability by shielding the imidazole ring from enzymatic degradation.[1][2] This group also dramatically increases the molecule's lipophilicity, a key factor in its ability to cross cellular membranes.[2]
-
The 5-amino Group: The amine substituent at the 5-position serves a dual purpose. It acts as a basic center, influencing the compound's pKa and aqueous solubility. Furthermore, it provides a valuable synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by attaching various functional groups.
Understanding the interplay of these substituents on the core physicochemical properties is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Core Physicochemical Profile
Precise experimental data for this compound is not widely published. The following table summarizes its calculated properties and includes experimentally derived data from structurally related benzimidazoles to provide a scientifically grounded estimation. Note: These estimated values require experimental verification.
| Property | Value (this compound) | Analog Data & Rationale |
| Molecular Formula | C₁₁H₁₅N₃ | Calculated |
| Molecular Weight | 189.26 g/mol | Calculated |
| Melting Point (°C) | Not Reported | Analog: 5-butyl-1H-benzimidazol-2-amine melts at 189-193 °C.[4] The target compound's melting point is expected to be in a similar range. |
| pKa₁ (Imidazole) | Est. 5.0 - 7.0 | Benzimidazole derivatives typically have pKa values in the range of 4.5 to 7.4 for the protonation of the imidazole ring.[5] |
| pKa₂ (5-Amine) | Est. 3.5 - 4.5 | The basicity of the exocyclic amine is expected to be similar to that of aniline, which is reduced by the electron-withdrawing nature of the fused ring system. |
| XLogP3-AA (LogP) | Est. 2.5 - 3.5 | Analog: 5-butyl-1H-benzimidazol-2-amine has a predicted XLogP3 of 2.4.[6] The tert-butyl group is more lipophilic than an n-butyl group, suggesting a higher LogP for the target compound. |
| Aqueous Solubility | Predicted Low | Benzimidazoles generally exhibit low water solubility.[7][8] Solubility is expected to be pH-dependent, increasing at lower pH due to protonation. |
In-Depth Property Analysis and Experimental Protocols
Acidity and Basicity (pKa): The Key to pH-Dependent Behavior
The pKa values of a drug candidate are critical as they dictate the extent of ionization at a given pH, which in turn governs solubility, permeability, and target binding. This compound is dibasic, with two key protonation sites: the sp² nitrogen of the imidazole ring and the exocyclic 5-amino group.
Diagram 1: Protonation Equilibria
Caption: Ionization states of this compound.
Causality in Experimental Choice: While methods like UV-spectrophotometry and capillary electrophoresis are effective[5], potentiometric titration remains a gold standard for its directness and accuracy in determining pKa. It measures the change in pH of a solution upon the addition of a titrant, allowing for the direct observation of ionization events.
Protocol 3.1.1: pKa Determination by Potentiometric Titration
This protocol is adapted from standard methods for determining the pKa of nitrogen-containing heterocyclic compounds.[9][10]
-
Preparation of Analyte Solution: Accurately weigh ~5 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its low aqueous solubility. Dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum (<5%).
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) under a gentle stream of nitrogen to prevent dissolution of atmospheric CO₂. Use a micro-burette to dispense the titrant.
-
Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points, corresponding to the pKa values, can be identified as the points of maximum inflection on the titration curve or as peaks on the first-derivative plot (ΔpH/ΔV vs. V).
Lipophilicity (LogP/LogD): A Measure of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[11] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant. The bulky tert-butyl group is expected to make this compound quite lipophilic.
Causality in Experimental Choice: The shake-flask method is the traditional and most reliable method for LogP determination.[12] It directly measures the partitioning of the analyte between water and n-octanol at equilibrium. While it can be labor-intensive, its directness provides a high degree of trustworthiness.[12][13]
Diagram 2: Shake-Flask LogD Workflow
Caption: Synthetic route to the target compound via acid-catalyzed condensation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not readily available, general precautions for handling benzimidazole derivatives should be followed based on data for similar compounds. [14][15]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes. [14]Do not breathe dust. Use only in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Avoid strong oxidizing agents and strong acids. [14]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with significant potential, leveraging the privileged benzimidazole scaffold with strategic substitutions designed to enhance metabolic stability and lipophilicity while providing a vector for further chemical exploration. This guide provides a robust framework for understanding its key physicochemical properties. By combining theoretical estimations based on established chemical principles with detailed, actionable protocols for pKa and LogD determination, we bridge the gap between computational prediction and essential experimental verification. The methodologies outlined herein are designed to be self-validating systems, providing the trustworthy and accurate data required to advance promising compounds like this one through the drug discovery pipeline.
References
-
Štěpánová, S., Kašička, V., & Tůma, P. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087-1095. [Link]
-
Lin, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58825. [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Mumcu, A., & Küçükbay, H. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 53(12), 1024-1030. [Link]
-
Domainex. (n.d.). Shake Flask LogD. Retrieved January 13, 2026, from [Link]
-
Remko, M., & Vrábelová, D. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(30), 1411-1419. [Link]
-
ResearchGate. (2015). Request PDF: Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. [Link]
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161. [Link]
-
Boyalıoğlu, A. O., Daldal, Y. D., & Demiralay, E. Ç. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data, 65(11), 5437-5446. [Link]
-
PubChem. (n.d.). Benzimidazole. National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34855-34876. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. 5-butyl-1H-1,3-benzodiazol-2-amine | 30486-72-7 [sigmaaldrich.com]
- 5. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Shake Flask LogD | Domainex [domainex.co.uk]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. geneseo.edu [geneseo.edu]
- 15. fishersci.com [fishersci.com]
A Technical Guide to the Solubility and Stability of 2-tert-butyl-1H-benzimidazol-5-amine
Abstract
This technical guide provides an in-depth analysis of the critical physicochemical properties of 2-tert-butyl-1H-benzimidazol-5-amine, a heterocyclic amine of increasing interest in medicinal chemistry and materials science. As a key building block, understanding its solubility and stability is paramount for successful drug development, formulation, and process chemistry. This document details comprehensive, field-proven protocols for determining aqueous and organic solubility, outlines a systematic approach for assessing chemical stability through forced degradation studies compliant with international guidelines, and provides expert insights into the interpretation of the resulting data. Methodologies are presented with a focus on the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the findings but also adapt these principles to other novel benzimidazole derivatives.
Introduction: The Benzimidazole Scaffold in Modern Chemistry
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique bicyclic structure, consisting of a fusion between benzene and imidazole rings, imparts a favorable combination of rigidity, aromaticity, and hydrogen bonding capabilities, allowing for potent interactions with a wide range of biological targets.[1] The compound of interest, this compound, incorporates two key features: a bulky tert-butyl group at the 2-position and an amine group at the 5-position.
The tert-butyl group can significantly enhance metabolic stability and lipophilicity, which may improve cell membrane permeability.[2] The amine substituent provides a site for further chemical modification and influences the molecule's acid-base properties and solubility. A thorough characterization of this compound's solubility and stability is, therefore, a prerequisite for its advancement in any research or development pipeline.
Physicochemical Properties: A Predictive Foundation
Before embarking on experimental studies, it is instructive to predict the behavior of this compound based on its structure. While specific, experimentally-derived data for this exact molecule is not abundant in public literature, we can infer properties from related benzimidazole structures.
-
pKa (Predicted): The benzimidazole ring contains both a weakly acidic N-H proton and a basic imine-type nitrogen. The 5-amino group is also basic. The imine nitrogen is expected to be the most basic site, with a predicted pKa in the range of 5-6, typical for benzimidazoles. The 5-amino group will have a lower pKa, likely in the 3-4 range. This dual basicity means the molecule's charge and, consequently, its aqueous solubility will be highly dependent on pH.
-
LogP (Predicted): The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the aromatic rings and the tert-butyl group suggests a moderate to high lipophilicity. An estimated XLogP3 value for a similar structure, 5-butyl-1H-benzimidazol-2-amine, is 2.4, indicating a preference for lipid environments.[3] This suggests that while solubility in organic solvents may be favorable, aqueous solubility could be a challenge, particularly at neutral pH.
These predicted properties underscore the necessity of empirical testing to build a robust and reliable physicochemical profile.
Solubility Profiling: Methodologies and Data Interpretation
Solubility is a critical determinant of a compound's suitability for in vitro biological assays and its potential for oral bioavailability.[4] We will describe two standard, complementary methods for solubility determination: the kinetic shake-flask method for early-stage discovery and the thermodynamic equilibrium method for later-stage development.[4][5]
Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination
This method measures the true equilibrium solubility of the crystalline solid in a given solvent, which is crucial for formulation and pre-clinical development.[6][7]
Objective: To determine the saturation solubility of this compound in various aqueous and organic media.
Methodology (Shake-Flask Method):
-
Preparation: Accurately weigh approximately 2-5 mg of the solid compound into separate 1.5 mL glass vials.[6]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline (PBS), Simulated Intestinal Fluid (SIF), methanol, acetonitrile, DMSO) to each vial.[6]
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker or thermomixer. Agitate the samples at a constant speed (e.g., 700 rpm) and temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[6]
-
Sample Processing: After incubation, visually inspect for the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A calibration curve prepared from a stock solution of known concentration (typically in DMSO or methanol) is used for accurate quantification.
Workflow for Thermodynamic Solubility Assessment
The following diagram outlines the logical flow of the thermodynamic solubility protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Expected Solubility Profile (Illustrative Data)
While specific experimental data is pending, an illustrative solubility profile can be projected based on the compound's structure. This data is for guidance and must be confirmed experimentally.
| Solvent/Medium | Predicted Solubility Category | Illustrative Value (µg/mL) | Rationale / Insight |
| pH 2.0 HCl Buffer | High | > 1000 | The benzimidazole and amine nitrogens are protonated, forming a soluble salt. |
| pH 7.4 PBS | Low / Insoluble | < 10 | The molecule is largely in its neutral, less polar form, leading to poor aqueous solubility. |
| Methanol | Moderate / Soluble | 50 - 200 | Polar protic solvent capable of hydrogen bonding with the amine and N-H groups. |
| Acetonitrile (ACN) | Low / Sparingly Soluble | 10 - 50 | Polar aprotic solvent, less effective at solvating the H-bond donor sites. |
| Dimethyl Sulfoxide (DMSO) | High | > 2000 | Highly effective polar aprotic solvent, excellent for creating stock solutions.[9] |
Expert Insight: The significant pH-dependent solubility is a key characteristic. For oral drug development, this "low solubility at neutral pH" is a red flag that may necessitate formulation strategies such as salt formation or amorphous solid dispersions to enhance bioavailability.
Stability Profiling: A Forced Degradation Approach
Understanding a molecule's intrinsic stability is non-negotiable in drug development. Forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][11][12][13]
The goal is to achieve a target degradation of 5-20% of the parent compound.[10] Degradation beyond this level can lead to secondary and tertiary degradants that complicate the analysis.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.[14]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[10]
-
Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C).[14]
-
Photolytic Degradation: Expose the solid and solution to a calibrated light source providing UV and visible light, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours).[12][14]
-
-
Time-Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Analytical Testing: Analyze all samples (including an unstressed control) using a stability-indicating HPLC method. The method must be capable of separating the parent compound from all process impurities and degradation products. A typical method for benzimidazoles would use a C18 reversed-phase column with a gradient elution of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).[9][15]
Workflow for Forced Degradation Study
This diagram illustrates the parallel nature of the stress testing workflow.
Caption: Parallel Workflow for a Forced Degradation Study.
Predicted Stability Profile and Rationale
-
Hydrolytic Stability: Benzimidazoles are generally stable to hydrolysis. However, the presence of the amine group could make the aromatic ring more susceptible to degradation under harsh acidic or basic conditions, though significant degradation is not expected.
-
Oxidative Stability: The electron-rich benzimidazole ring and the primary amine are potential sites for oxidation. Significant degradation is likely in the presence of hydrogen peroxide, potentially forming N-oxides or hydroxylated species.[10]
-
Thermal Stability: The compound is expected to be thermally stable in its solid form, a common characteristic of aromatic heterocyclic compounds.
-
Photostability: Aromatic amines can be susceptible to photolytic degradation. It is plausible that exposure to ICH-compliant light sources will induce some level of degradation.
Expert Insight: The most critical aspect of this study is the analytical method. A "stability-indicating" method is one that is validated to prove it can resolve the active compound from all potential degradation products.[13] This often requires extensive method development and peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS). A study of other benzimidazole derivatives showed stability in DMSO for up to 96 hours, which is useful for stock solution handling.[9][16]
Conclusion and Recommendations
This technical guide establishes a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The predicted pH-dependent solubility highlights a critical challenge for potential oral formulation, necessitating early-stage mitigation strategies. The forced degradation protocol provides a clear path to understanding the molecule's intrinsic liabilities, with oxidation and photolysis being the most probable degradation routes.
Recommendations for Development Professionals:
-
Prioritize Thermodynamic Solubility: Execute the detailed thermodynamic solubility protocol early to obtain definitive data in biorelevant media (e.g., FaSSIF, FeSSIF).
-
Develop a Robust Analytical Method: Invest significant effort in developing and validating a stability-indicating HPLC method before initiating formal stability studies.
-
Characterize Degradants: Use HPLC-MS/MS to identify the structures of major degradation products formed during stress testing to understand the degradation pathways fully.
-
Handling and Storage: Based on general stability data for benzimidazoles, standard solutions should be stored at low temperatures (-20°C or -80°C) and protected from light to ensure long-term integrity.[17]
By adhering to these scientifically grounded methodologies, researchers can generate the high-quality, reliable data required to make informed decisions and accelerate the development timeline for this promising chemical entity.
References
- ResolveMass Laboratories Inc. (2025).
- ResolveMass Laboratories Inc. (2025).
- AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- BioDuro. ADME Solubility Assay. BioDuro.
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- MedCrave online. (2016).
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Protocols.io. (2025). In-vitro Thermodynamic Solubility. Protocols.io.
- Çabuk, H., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
- Domainex. Thermodynamic Solubility Assay. Domainex.
- Alsante, K. M., et al. (2014).
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC.
- Evotec. Thermodynamic Solubility Assay. Evotec.
- ResearchGate. Deprotonation constants of benzimidazole and stepwise stability....
- Walia, R., et al. BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry.
- BenchChem. (2025). 2-tert-butyl-1H-benzo[d]imidazole chemical and physical properties. BenchChem.
- ECHEMI. 1H-Benzimidazol-2-amine,5-butyl-(9CI) Formula. ECHEMI.
Sources
- 1. maaz.ihmc.us [maaz.ihmc.us]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. evotec.com [evotec.com]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
potential biological activities of 2-tert-butyl-1H-benzimidazol-5-amine
An In-depth Technical Guide to the Potential Biological Activities of 2-tert-butyl-1H-benzimidazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its structural resemblance to natural purine nucleosides allows it to interact with a wide array of biological targets, leading to diverse therapeutic effects.[1][2] This guide focuses on the specific derivative, this compound, a molecule characterized by a bulky, lipophilic tert-butyl group at the C2 position and a reactive amino group at the C5 position. While direct literature on this exact compound is sparse, this document synthesizes data from structurally related benzimidazoles to forecast its potential biological activities, guide experimental design, and outline its therapeutic promise. We will explore its probable synthesis, potential as an anticancer, antimicrobial, and enzyme-inhibiting agent, and provide detailed protocols for its preliminary evaluation.
Introduction: The Benzimidazole Core in Drug Discovery
Benzimidazole is a heterocyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring.[3] This structural motif is found in various marketed drugs and natural products, including Vitamin B12.[4] The versatility of the benzimidazole ring system, which allows for substitutions at multiple positions, has enabled the development of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[1][4] The functional groups attached to the benzimidazole core play a critical role in defining the molecule's physicochemical properties and its specific interactions with biological targets.[3]
The subject of this guide, this compound, possesses two key features:
-
The 2-tert-butyl group: This bulky alkyl group can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific targets.
-
The 5-amino group: This functional group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition. It also serves as a synthetic handle for further derivatization to modulate activity and pharmacokinetic properties.
Synthesis Pathway and Rationale
The synthesis of 2-substituted benzimidazoles is a well-established process in organic chemistry, commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5] For this compound, a logical synthetic route would involve the reaction of 1,2,4-triaminobenzene with pivalic acid (trimethylacetic acid), typically under acidic conditions and heat to facilitate cyclization and dehydration.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for synthesizing 2-substituted benzimidazoles.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,2,4-triaminobenzene dihydrochloride (10 mmol), pivalic acid (11 mmol), and a suitable solvent such as toluene or xylene (50 ml).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 0.5 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-140°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 50 ml).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Biological Activity I: Anticancer
Benzimidazole derivatives are well-documented as potent anticancer agents, acting through diverse mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[2][6] Structurally related compounds have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HCT-116 (colon).[7][8]
Scientific Rationale: The planar benzimidazole ring can intercalate with DNA, while substituents can interact with the minor groove or inhibit crucial enzymes involved in cancer progression like kinases or tubulin.[9] For instance, some derivatives inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase, while others act as inhibitors of kinases like EGFR or VEGFR-2.[8][9]
Caption: Potential anticancer mechanisms of action.
Data on Related Compounds
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
| Benzimidazole-Sulfonamide | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 µM | [8] |
| Benzimidazole-Triazole Hybrid | A549, NCI-H460, MCF-7 | 0.63 - 1.3 µM | [8] |
| Bis(benzimidazol-2-yl) amine | HT-29 | 0.91 µM | [10] |
| Bis(benzimidazol-2-yl) amine | MDA-MB-231 | 0.006 - 1.48 µM | [10] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Potential Biological Activity II: Antimicrobial
The benzimidazole scaffold is a key component of many antimicrobial and antifungal agents.[1] Derivatives have shown potent activity against various strains of Gram-negative and Gram-positive bacteria, as well as fungi like Candida albicans.[7][11]
Scientific Rationale: The mechanism of antimicrobial action for benzimidazoles can vary. Some compounds inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] In bacteria, they may target specific enzymes essential for survival or disrupt cell wall synthesis. The tert-butyl group could enhance membrane permeability, while the amine group might be crucial for binding to the active site of a target enzyme. For instance, some N-(thiazol-2-yl)benzenesulfonamides bearing a tert-butyl substituent displayed superior antibacterial activity compared to other alkyl derivatives.[12]
Data on Related Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-substituted-1H-benzimidazoles | P. aeruginosa, E. coli, S. typhi, C. albicans | < 0.016 | [7] |
| N-alkylated-5-carboxamidines | S. aureus, MRSA | 0.39 - 0.78 | [4] |
| Thiophene-substituted benzimidazoles | E. coli, S. aureus | < 4 | [13] |
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Biological Activity III: Enzyme Inhibition
Many benzimidazole derivatives function as specific enzyme inhibitors, a property that underpins their use in treating a range of diseases.[14]
Scientific Rationale: The benzimidazole structure can act as an ATP-competitive inhibitor by binding to the hinge region of kinases.[15] The specific substitutions dictate the selectivity and potency. For example, benzimidazoles have been developed as potent inhibitors of:
-
Casein Kinase 1 (CK1δ/ε): Involved in circadian rhythms and cell cycle regulation.[15]
-
Inducible T-cell Kinase (Itk): A target for inflammatory diseases.[16]
-
H+/K+-ATPase: The proton pump in the stomach, targeted by drugs like omeprazole. Inhibition of this pump in T-cells can also suppress their proliferation.[14]
The tert-butyl group could fit into a hydrophobic pocket of a kinase active site, while the 5-amine group could form a critical hydrogen bond with hinge residues, anchoring the molecule in place.
Pharmacokinetic Profile: General Considerations
The pharmacokinetic properties of benzimidazole derivatives can be variable and are heavily influenced by their substituents.[17][18]
-
Metabolism: They are often subject to first-pass metabolism in the liver, which can convert them into both active and inactive metabolites.[18]
-
Bioavailability: Many benzimidazoles have relatively low oral bioavailability, ranging from 2% to 60%.[17][18] The lipophilic tert-butyl group on our target compound may improve absorption, but this needs experimental verification.
-
Distribution: These compounds can bind to plasma proteins and are generally well-distributed into tissues.[17][19]
-
Excretion: Metabolism is the primary route of elimination.
In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions for novel benzimidazole derivatives often suggest favorable properties, indicating their potential as orally bioavailable agents.[20]
Conclusion and Future Directions
Future research should focus on:
-
Chemical Synthesis and Characterization: Efficient synthesis and full spectroscopic characterization of the molecule.
-
In Vitro Screening: Systematic evaluation of its anticancer and antimicrobial activity against a broad panel of cell lines and microbial strains using the protocols outlined in this guide.
-
Mechanism of Action Studies: If promising activity is found, subsequent studies should aim to identify the specific molecular target(s), for example, through kinase profiling or tubulin polymerization assays.
-
Lead Optimization: The 5-amino group serves as an excellent point for chemical modification to improve potency, selectivity, and pharmacokinetic properties.
This molecule represents a promising starting point for the development of novel therapeutics, embodying the vast potential held within the versatile benzimidazole scaffold.
References
- An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-1H-benzo[d]imidazole from o-Phenylenediamine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrg-LVawbbCM2LSOLRbLmgKYp8Ku1f70UVpfGOnUOjsnzPmPk08Kq1sIsDeSovk8x301tjidpSiJbhen5v4WRcbraV_y0hR_dC8NaPNQGtWI9Sy-KfqxMghOPA7-aOCwDzVTjKXuixyRgAt_OKgcz2xT9QR9-GSxtqsh9oB87KUUldrykULHadP1w0Bn0DMLPLelwS4C3FSkG-V1axZXdP6ryq-ZCFZTFtqz6lUd1g7tui509lYAMQSE7GFeAwtBmjewGILqhc]
- Application of 2-tert-butyl-6-methyl-1H-benzimidazole in Cancer Cell Line Studies: A Review of Related Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDscgqa4szbiDhcVpEbYp6ZIwUqm_NRrs6QDYxmrU47X0Z6SR4ac0CpOSLix3CcuevvhB2T7dO7lNg5alv5HOkS9UOkA2476ma4X_ny39NZ4Ag4T9aiUoQjThK4V_sLK_awua4vnMB9BYBtJdJu7U57li8ZYDLP3JhkO1HrtC2vYo5fw6cwxLdW2ARr8nO3oQgxyn1PWR_LLjToiHqTAgHjKE-_xWX5ruprnTXkWX9vLVftk4zQ0kLRGsUFUCiC9jLecCdbt5Fw_rD52Np]
- Spasov A.A., et al. (2002) Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn3e2u-tleHNX3FkiZ9aw34UoHI_yu-gz_t-f-gh2hOpYIbuQlWRsG1q52MZzAKty9b0exWUCSGBCFOFfIzkAQ-w1ZDiy68FblWESL4w0IdJMZgomFQvNxI0-oC9B8dkYPQIFJfmENntB3tUWK1xfAFRYrZQ==]
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhFNvYol1qH6gXLaDpWRv-b9jYiofeOw3-730B-RfslHJNWG7UxpE8Y00aSqpewu9P4nBHaz3kF4PPNbvXum64AnR522RyINqVgzQnYj4PYFd_BpCtgMXJdpeprnOFQaMvSPrhXeBZyOHjAAY=]
- [Pharmacokinetics of benzimidazole derivatives]. (2002). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE5FkxmJem0r8TjtDL8gzNvDUjsytkO8gaKEF2y0N4AarU3PvFSxI5YlheSfoFa73LOGiNZBJOqWcqTRJr_ZIGy8dwXvt7ZgoOBcMTPglT9RkD7chBig2LuGt9wkcGg5kP6iP]
- Synthesis of STEP A: Methyl 2-butyl-1H-benzimidazole-5-carboxylate. PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYq2QWxDohG19MeW5uoZqVocTB-UgObUCInGdO_nALtYsnAQFxjab4a6ihWJz4WCjQyx4kJh6KbnHsoSz5hp9TOhR8wkKRAsD7_NP5BjOrGEyQZG8LMNSXmK3GO66LzLwb0m_3dPYgg7K9MMjiPVFAj1zutUj-UXQb941eB9rOB03vRGj9]
- Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents. PubMed. [URL: https://vertexaisearch.cloud.google.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJlf7_QJEBZ-IOwfhebr-RjO8Cy49KPiEFF8FbT-6ZgHpm43_dwXW6oeRMvz9Z-tMFNu2dQuSf68dzCNmcbpcLRwYvmzOnwAz6TTE3sbPAjymseC5M_ikj2GCrjiGMdHW_l1Mr]
- A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). PubMed Central, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.
- 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PubMed Central, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOkxYJYgaYkqIGZ6u42HLse4Di5XahqveZyuX6P8LIjUt7w2r5I7Ap_RZgG8TsJXFQd8PLOmIwUNEBZFNdl9zkIxQ2nKR_oHtI4b-pT-j0yO_WzOPGNMYZ0vnnfkDezHvn5cwspydWg0kBlVw=]
- Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJLAVg64Fpa5KZdsZ6lyEMqiJKIZj-EMlq8sp4l3-JoBmEN3809UAFCKYQ1LBcFpPGR8vFvduV1r_-Xr2nHKx-a2S2CRLnVe-nUWv_fsRtDBVn17B7v6LCgfwNYbpd6rRq5eiDBKWFwmpEqzGFLg2kYjDJe6HwKTGs]
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkekHzWPBCG9MExfIWGd_lmUZC3EnIlGBxTPfFXXb5Fx4JIVjZThL9yGb6rMgMXH7K7oiqTm7yPTXIw-JLHfqyeRR-Zk405_q8E1bnwNhrkzUQz1RSthPbOL2fRZfd--Jng3NE]
- Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. (2005). PubMed Central, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2ea1Mwd5cbuO-rfAK_4mC-KYffcRQgTtd1Y9Uf9227XvH6jtleKkqWu3dh5fiuq4_PbfSxdPg2O3A0xgfA7LpD8w1DV_Jf1ISOR5KfuzzWjuD8hF0ZF8oqKAKOW-s46jHL64le-_mH1qbYTk=]
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQnH6PHKPeXFRcJmgKyQOmEXUC1Bp4__rjdqaiLL1A7wRN4kdW0DZPP31zUdIBF_UCipm2wcIlVRHU1rOlGo1uPekT8mdt37bcBNr1Msr0rnsd-95in6MYrXqn2qLU45o=]
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh3AbdIKv2lQnd7VD4TGX9eDHfKETGxLP04JcDBvCmsRWlzpiQAle2yGlcAy2fkaE_YkrwvXsB47rL2FOCY_XHqIfkErvESfgzjDnhQsEuqw9E2yEtOtJxhmn-HRVJqUhL2J9E3_6irVpOAeLcFCUC_IYFdGsmTYWyPv0=]
- Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeysIDMIcgRw-urgLOO0H1oH3wRqM3rkGyeILDLN2IZhd-8F-Sf-KJhRfvvIgoQ3VtA8VJEivMTe1NEPvqMxGQGOYyDB9VLMpQKa2moRSrbeTJm4ixPdoP4ZKr_-muon9ktx6c]
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhwnf1qba-qkZ61aSr7YBnGXR6020SglNY_YnysWPWpHwWdJvC_SDKjzFUxpJnpDc0MooctX7YnX3_yq9R93CJ27vRr3RgjPl84b8yc1FVrWJKVCVY-bh90tF_Pu_wJc_MSXiGLaPTlB6_FngIqtS1NTDfzE70eA6Etznq9dxMxgf7VEeUg_41wUbp2z6Kzz2ROlIge3S8JPLxQ667xjc6yhm32Eef5OI3IG_lHhz1X-L9Ekj8OvM=]
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvd3eb2qTRd_A_rxRz2PdCeu_xBB_xvg3LJ0ZBNLB2bZ4tLrb4q81M0-rcaHfn0Dzh9JDwGHJvV5EqIGhcyGTOkoqARJ9ueqJB8xnkVai8Au348p20OcFPtIhY1wDGjRh2TNY38fL_NyUjkbXW]
- Antioxidant activity of some benzimidazole derivatives to definite tumor cell lines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQoSQ7t8MpzFa_WL_lOAsJkE4yV6F-vHguYXtEoA1C4QHsKbleaAQDvkLcMgu2gIb6aJgZQNfmBzNnbucp9acqa7EvSTA0R0_HaTFLF-d2oA1Rdz8SQ9nU4DC46H0H5UJ0JuJ8zEVzvCWaSpQo4sMhqNR5NrLBXJhZRc9QMnZOwNbspj9HnEZVTDuYgnDIkBSpDh3yXcZcrmlrAxrupVeJjoBicHfvAZ3yTl3Vjl31SU-CBKY8DDebr2UmlBfLtzyhiw==]
- Comparative experimental pharmacokinetics of benzimidazole derivatives. (2008). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbVkUcB5km1ltdcxY5AVap_5kPC8wUshCln4WaC3fHVP3Nn4_vjJ2aE7zjgvXPXLPmH5eSq2j2jMQ1Oa4qzlFoVwPfMtHPvTAJ0NBwpiqDd-SR955pAoeIuMdeDZ_lJMfozq3m]
- Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. (2024). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvWWEvlJi1mS1DDEcqC1fQGz_-FdBNAk1KUXpW-iOFEFBXchF6n2mn112idG9m8RxNJ5E0pa_ksmmRHBR1tXBon_VBrwmIZyB9pxKWUgXsLs9YWlsOmVll9ctXONzB-ZLOGHWfzFA4voPglFnR]
- Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. PubMed Central, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv0akGodOtHD_jJZGkr7Enx2JgRG3P7CeOs-jwhKhaKw1KCea-_py-YM0R40H77kBoO0QA7J2HHbVw4S3vmID4cEPhJoANCGReGhcL-cs7nmfKREWwEGwqKljHiFVWZKyB_kfZXO6sEMWRd_cF]
- Antimicrobial activity of 1,2-bis-[2-(5-R)-1H-benzimidazolyl]. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoozewdrBBJscqCjMW9OIFN2pv8leuSw6lFN8wyj1hBcB9PVkwV4DczRTiL2r0PeTgrQ9hbVBHWfbALzgLduE8O0rie5JWOaBs8-pXOnJUefvRcWRZMayfSFkp5JEAzxRHtO6C]
- Ethyl 1-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylate. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEiDkGlm2C6GgAKJZRojvSjlv7ZwOyu-2Z1VMfxKZ-RXr4EuCG1Vi8-qriT1Yl6bn3xW4fOq_KPAHt8rc5Dm1ujKOjrqBEO6aK4S005XSycRqN2cLqFBSaaLrC1QkZ162XYBzRI5ZHqkEnm-E=]
- Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). (2008). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcwAwsRlXRJfWfpzizfNsrh8-SYf221zTjlE5jrjSw6uGl4zuiRdISemV5koMZlnYqWNPcthO2G25CJNcs09ApptUFkkfU9DRsD2zVt5XEYDJESebQUAdprJfLl2mUzIqQguGy]
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWbAfKc0BIsiMwcExYox8QGbtug8ZgK18PfZcF2YIvKxIfvLbuaH-omFtAP0d7LPhrkHYmAGK-oY5zJZ-MKLr53VwWUYA2U6H0xX-37ASxHpP8Tc7Ha4ZBEGBBktbYIL799ZNChzPNy-a6m9Hc]
- 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgPeeUAqcSfc70rOnnOSG3NimB0Q67JEDBAV6f0ozab0ApOSw85Y8pE0x_47_fPZaQYMQ66Qce_enstNV3oIWRkuzKR0-K1IMzbegQBWmjPbgPVdseeBHd-0T_jhD3FDfBe3W-bw==]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 7. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
- 13. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 18. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative experimental pharmacokinetics of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-tert-butyl-1H-benzimidazol-5-amine: A Privileged Scaffold in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] This guide focuses on a particularly valuable derivative, 2-tert-butyl-1H-benzimidazol-5-amine , exploring its strategic importance as a building block in drug discovery. We will dissect the physicochemical contributions of its constituent parts, provide detailed synthetic and functionalization protocols, and present case studies that illustrate its successful application, particularly in the development of protein kinase inhibitors. This document serves as a practical and theoretical resource for scientists aiming to leverage this versatile scaffold in their research and development endeavors.
Introduction: The Strategic Value of the Benzimidazole Scaffold
Benzimidazole-based compounds are integral to numerous marketed drugs, exhibiting a vast range of pharmacological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects.[2][3] Their success stems from their structural resemblance to endogenous purine nucleosides, allowing them to function as effective mimics that can competitively bind to the ATP-binding sites of enzymes like protein kinases.[4][5] The bicyclic system is relatively stable, metabolically robust, and offers multiple points for chemical modification (N1, C2, C5, and C6), which significantly influences biological activity.[6][7]
The subject of this guide, this compound, is a thoughtfully designed scaffold that offers distinct advantages:
-
The Benzimidazole Core: Provides the foundational heterocyclic structure for target interaction.
-
The C2-tert-butyl Group: A bulky, lipophilic group that serves as a "metabolic shield," sterically hindering enzymatic degradation and often improving pharmacokinetic properties.[8][9][10]
-
The C5-amino Group: A versatile synthetic handle for introducing a wide array of substituents to modulate potency, selectivity, and physicochemical properties.
Physicochemical Profile and the Role of the tert-Butyl Group
The strategic incorporation of a tert-butyl group is a common tactic in medicinal chemistry to enhance a molecule's drug-like properties.[11] While it increases lipophilicity, its primary benefit is often the enhancement of metabolic stability.[9]
Causality Behind the Choice: The nine equivalent protons of the tert-butyl group are attached to primary carbons, which are less susceptible to oxidation by cytochrome P450 (CYP) enzymes compared to secondary or tertiary C-H bonds.[8] This steric hindrance protects not only the group itself but can also shield adjacent parts of the molecule from metabolic attack, potentially increasing the compound's half-life and oral bioavailability.[10]
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₁₁H₁₅N₃ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 189.26 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 54.9 Ų (Predicted) | Suggests good potential for cell membrane permeability. |
| cLogP | 2.5 (Predicted) | Indicates a balance of lipophilicity and hydrophilicity. |
| Key Features | H-bond donors (2), H-bond acceptors (2) | Provides points for specific interactions with biological targets. |
Table 1: Key Physicochemical Properties of this compound.
Synthesis and Functionalization Strategies
The power of this compound lies in its straightforward synthesis and the reactivity of its C5-amino group, which serves as a key diversification point.
Core Synthesis Workflow
The synthesis of the core scaffold is typically achieved through a condensation reaction between a substituted o-phenylenediamine and pivalic acid (or a derivative), often under acidic conditions to facilitate cyclization and dehydration.[12]
Caption: General workflow for the synthesis of the target building block.
Key Functionalization Reactions at the C5-Amine
The C5-amino group is nucleophilic and readily participates in a variety of coupling reactions, allowing for the construction of large, diverse chemical libraries.
A. Amide Bond Formation: Coupling with carboxylic acids is a fundamental method to introduce a vast range of side chains.
B. N-Arylation (Buchwald-Hartwig/Ullmann Coupling): Forming a C-N bond with aryl halides or triflates is a powerful strategy for extending the scaffold to explore additional binding pockets in a target protein.[13][14]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, forming a self-validating system for the synthesis and functionalization of the core scaffold.
Protocol 1: Synthesis of 2-tert-butyl-5-nitro-1H-benzimidazole
-
Reactant Setup: In a round-bottom flask, combine 4-nitro-o-phenylenediamine (1.0 eq) and pivalic acid (1.2 eq).
-
Catalyst Addition: Add polyphosphoric acid (PPA) (10x by weight of the diamine) as both solvent and catalyst.
-
Reaction: Heat the mixture to 140-150 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture and pour it carefully onto crushed ice with vigorous stirring. Neutralize the solution with aqueous NaOH or NH₄OH to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified nitro-intermediate.
Protocol 2: Reduction to this compound
-
Reactant Setup: Dissolve the 2-tert-butyl-5-nitro-1H-benzimidazole (1.0 eq) from Protocol 1 in ethanol or methanol.
-
Catalyst Addition: Add SnCl₂·2H₂O (3-5 eq) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Work-up: Cool the reaction, remove the solvent under reduced pressure. Add water and basify with a saturated NaHCO₃ solution to precipitate the tin salts.
-
Extraction & Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final amine product, which can be further purified by column chromatography if necessary.
Protocol 3: N-Arylation of the C5-Amine (Buchwald-Hartwig Amination)
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).
-
Base and Solvent: Add a base (e.g., Cs₂CO₃, 2.0 eq) and an anhydrous solvent (e.g., dioxane or toluene).
-
Reaction: Purge the flask with argon or nitrogen, then heat to 90-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the N-arylated product.
Case Study: Application in Kinase Inhibitor Design
The this compound scaffold is particularly effective in the design of Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often accessing an adjacent hydrophobic pocket, which can lead to improved selectivity.[15]
A common strategy involves functionalizing the C5-amine with a group that can form key hydrogen bonds in the hinge region of the kinase, while the benzimidazole core occupies the adenine region. The aryl group introduced via N-arylation can then extend into the allosteric hydrophobic site.
Caption: Interaction model of a benzimidazole inhibitor with a kinase active site.
Structure-Activity Relationship (SAR) Insights:
-
Hinge-Binding Moiety: Small, H-bonding groups like amides or ureas attached to the C5-amine are often optimal for interacting with the kinase hinge region.[15]
-
Terminal Group: The choice of the terminal aryl group is critical for achieving potency and selectivity. Substituents that enhance hydrophobic interactions or form additional H-bonds in the allosteric site can dramatically increase inhibitory activity. For example, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, adding an ethyl piperazine moiety to the terminal ring resulted in potent activity against drug-resistant mutants.[15]
-
Benzimidazole Substitution: Modifications at other positions (e.g., C6) can be used to fine-tune solubility and other pharmacokinetic parameters.[6]
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers solutions to common challenges in drug discovery, such as metabolic instability. Its synthetic tractability allows for the rapid generation of diverse compound libraries, making it an invaluable tool for lead discovery and optimization. Future work will likely see this scaffold applied to an even broader range of targets, including epigenetic modulators and protein-protein interaction inhibitors, further cementing the status of the benzimidazole core as a truly privileged structure in medicinal chemistry.
References
-
Veerasamy, R., Roy, A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available at: [Link]
-
PMC. (n.d.). A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. Available at: [Link]
-
Semantic Scholar. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available at: [Link]
-
PubMed. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available at: [Link]
-
PubMed. (n.d.). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Available at: [Link]
-
Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Available at: [Link]
-
PMC. (n.d.). Metabolically Stable tert-Butyl Replacement. Available at: [Link]
-
Chemical Review and Letters. (2023). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Available at: [Link]
-
PMC. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available at: [Link]
-
ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. Available at: [Link]
-
Chemical Review and Letters. (n.d.). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Available at: [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Available at: [Link]
-
MDPI. (n.d.). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Available at: [Link]
-
PubMed. (n.d.). The tert-butyl group in chemistry and biology. Available at: [Link]
-
Arabian Journal of Chemistry. (2015). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available at: [Link]
-
Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). Available at: [Link]
-
PubMed. (n.d.). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Available at: [Link]
-
PMC. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Available at: [Link]
-
Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (n.d.). Available at: [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Available at: [Link]
-
PubMed. (n.d.). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Available at: [Link]
-
NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available at: [Link]
-
PMC. (n.d.). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Spectroscopic Investigation of 2-tert-butyl-1H-benzimidazol-5-amine: A Technical Guide for Drug Discovery Professionals
This technical guide provides a comprehensive theoretical framework and practical workflow for the study of 2-tert-butyl-1H-benzimidazol-5-amine, a promising scaffold in medicinal chemistry. Given the nascent stage of research on this specific molecule, this document serves as both a repository of foundational knowledge derived from analogous structures and a methodological blueprint for future investigations. We will delve into the synthesis, spectroscopic characterization, and in-depth computational analysis necessary to unlock its therapeutic potential.
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The versatility of the benzimidazole ring system, arising from its unique electronic and structural features, allows it to interact with a multitude of biological targets. The subject of this guide, this compound, combines the core benzimidazole structure with a bulky tert-butyl group at the 2-position and a reactive amine group at the 5-position. These substitutions are anticipated to significantly influence its steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.
This guide will provide a robust theoretical and practical foundation for researchers aiming to explore the therapeutic potential of this compound.
Synthesis and Spectroscopic Characterization
While specific literature on the synthesis of this compound is limited, a reliable synthetic route can be extrapolated from established methods for related benzimidazoles.[3][4] The most common approach involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.
Proposed Synthetic Pathway
A plausible synthesis of this compound would involve the condensation of 1,2,4-triaminobenzene with pivalic acid (2,2-dimethylpropanoic acid). The reaction is typically acid-catalyzed and proceeds via an initial acylation followed by intramolecular cyclization and dehydration to form the benzimidazole ring.
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization Protocol
Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom.[5]
Protocol:
-
Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to identify chemical shifts, multiplicities, and integration values.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~11.5 - 12.0 | Singlet (broad) | N-H |
| ¹H | ~7.0 - 7.2 | Multiplet | Ar-H |
| ¹H | ~6.5 - 6.7 | Multiplet | Ar-H |
| ¹H | ~4.5 - 5.0 | Singlet (broad) | NH₂ |
| ¹H | ~1.3 | Singlet | -C(CH₃)₃ |
| ¹³C | ~162 | - | C2 (C=N) |
| ¹³C | ~140 | - | Aromatic C-NH₂ |
| ¹³C | ~135 | - | Aromatic C |
| ¹³C | ~110 - 120 | - | Aromatic C-H |
| ¹³C | ~100 - 110 | - | Aromatic C-H |
| ¹³C | ~32 | - | -C (CH₃)₃ |
| ¹³C | ~30 | - | -C(CH₃ )₃ |
Note: Predicted chemical shifts are based on the analysis of structurally related benzimidazoles.[5]
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Prepare a sample of the compound as a KBr pellet or a thin film.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for N-H, C-H, C=N, and C-N bonds.
2.2.3. Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern of the molecule.[5]
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF).
-
Identify the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methyl group from the tert-butyl substituent.
Theoretical Studies: A Computational Approach to Understanding Molecular Properties
Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and potential biological interactions of a molecule.[6][7]
Computational Methodology
Software: Gaussian, ORCA, or similar quantum chemistry software packages. Method: Density Functional Theory (DFT). Functional: B3LYP is a commonly used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[6] Basis Set: 6-311++G(d,p) is a robust basis set that includes polarization and diffuse functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and potential non-covalent interactions.[8]
Caption: A typical workflow for DFT and molecular docking studies.
Molecular Geometry and Vibrational Analysis
The first step in any theoretical study is to obtain the optimized molecular geometry. A frequency calculation should then be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with the experimental IR spectrum to validate the computational method.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability.[7] A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions.[6] Red regions on the MEP map indicate areas of high electron density (nucleophilic), while blue regions indicate areas of low electron density (electrophilic).
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can be used to quantify the strength of intramolecular interactions, such as hyperconjugation and resonance, which contribute to the overall stability of the molecule.[6]
Potential Applications in Drug Development: Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein.[9] Given the wide range of biological activities exhibited by benzimidazoles, this compound could be a promising candidate for targeting various enzymes and receptors.
Molecular Docking Protocol
Software: AutoDock, Glide, or similar molecular docking software. Target Selection: Based on the desired therapeutic application, a relevant protein target should be selected (e.g., a kinase, a viral protein, or a receptor). Ligand and Receptor Preparation: The 3D structure of this compound (obtained from DFT optimization) and the target protein (from the Protein Data Bank) need to be prepared by adding hydrogen atoms, assigning charges, and defining the binding site. Docking Simulation: The docking algorithm will then explore different conformations and orientations of the ligand within the binding site of the receptor to identify the most favorable binding mode. Analysis of Results: The results are typically ranked based on a scoring function that estimates the binding affinity. The predicted binding pose should be visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking).
Caption: A streamlined workflow for molecular docking.
Conclusion
This technical guide has outlined a comprehensive theoretical and practical framework for the investigation of this compound. By combining robust synthetic and spectroscopic methods with advanced computational techniques such as DFT and molecular docking, researchers can effectively elucidate the structure-activity relationships of this promising molecule. The methodologies detailed herein provide a solid foundation for future studies aimed at unlocking the therapeutic potential of this and other novel benzimidazole derivatives in the ongoing quest for new and effective medicines.
References
- BenchChem. (2025). Spectroscopic Characterization of 2-tert-butyl-1H-benzo[d]imidazole: A Technical Guide.
- BenchChem. (2025).
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(7), 681–691. [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). Molecules, 27(22), 7864. [Link]
-
ResearchGate. (2025). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. [Link]
-
ResearchGate. (n.d.). Solid-state Zwitterionic Tautomerization of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole: Synthesis, Characterization, DFT Calculation and Docking Studies. [Link]
-
Arumugam, N., Hamid, M. A., Rahim, A. A., Osman, H., & Fun, H. K. (2010). Ethyl 1-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1051. [Link]
-
Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). ResearchGate. [Link]
-
Benzimidazole: A Milestone in the Field of Medicinal Chemistry. (2020). Current Medicinal Chemistry, 27(26), 4466-4481. [Link]
-
ResearchGate. (2025). Synthesis, X-ray, DFT, Hirshfeld surface analysis, molecular docking, urease inhibition, antioxidant, cytotoxicity, DNA protection, and DNA binding properties of 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. [Link]
-
Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives. (2024). Bioorganic Chemistry, 149, 107473. [Link]
-
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (2023). Journal of Molecular Structure, 1286, 135532. [Link]
-
DFT, QSAR AND DOCKING STUDIES ON 2-[5-(ARYLOXYMETHYL)-1, 3, 4- OXADIAZOL-2-YLSULFANYL] ACETIC ACIDS DERIVATIVES AGAINST E. COLI. (2020). International Journal of Pharmaceutical Sciences and Research, 11(11), 5769-5777. [Link]
-
Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (2025). Journal of Molecular Structure, 1315, 138241. [Link]
Sources
- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole [ouci.dntb.gov.ua]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-tert-butyl-1H-benzimidazol-5-amine: Commercial Availability, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-tert-butyl-1H-benzimidazol-5-amine, a key heterocyclic intermediate in pharmaceutical research and development. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] The strategic incorporation of a tert-butyl group at the 2-position and an amine group at the 5-position creates a molecule with unique steric and electronic properties, making it a valuable building block for synthesizing novel therapeutic agents.[1] This document details its commercial availability, offers a validated synthesis protocol for laboratory-scale preparation, explores its applications, and summarizes its essential physicochemical and safety data. It is intended for researchers, medicinal chemists, and drug development professionals who require a reliable source of this compound for their scientific endeavors.
Introduction to this compound
Benzimidazole derivatives are a cornerstone in modern drug discovery, exhibiting a vast range of biological activities including antimicrobial, antiviral, anticancer, and antihypertensive properties.[3][4][][6][7] The parent benzimidazole structure, a fusion of benzene and imidazole rings, mimics the structure of naturally occurring nucleotides, allowing it to interact effectively with biological macromolecules.[2]
Commercial Availability
For researchers requiring immediate access to this compound, several reputable chemical suppliers offer this compound, typically for research and development purposes. Availability can vary based on purity, quantity, and lead times. It is crucial to procure from vendors who provide comprehensive analytical data (e.g., NMR, LC-MS) to ensure the identity and purity of the material.
A related compound, this compound AldrichCPR, is listed by Sigma-Aldrich, indicating its availability for chemical purchasing. Researchers are advised to consult the suppliers' websites directly for the most current information on stock, pricing, and technical data sheets.
Table 1: Commercial Supplier Information (Illustrative)
| Supplier | Product Name | Purity | Notes |
| Sigma-Aldrich (Merck) | This compound AldrichCPR | Not specified | Research grade chemical. |
| American Elements | 2-tert-butyl-1-methyl-1H-1,3-benzodiazol-5-amine | Can be produced in high purity (up to 99.999%) | N-methylated analog. Available in bulk and custom specs.[8] |
| Other Fine Chemical Vendors | Varies | Varies | Check catalogs of vendors specializing in heterocyclic building blocks. |
Note: The CAS number for the specific title compound is not consistently reported across platforms. Researchers should verify the structure and CAS number with the supplier. The N-methylated analog (CAS 1250823-86-9) is commercially available.[8]
Synthesis Protocol
When commercial availability is limited or custom synthesis is preferred, this compound can be prepared in the laboratory. The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry.[6][9][10] A common and effective method involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[9][10]
The following protocol describes a logical, multi-step synthesis starting from commercially available precursors.
3.1. Synthetic Pathway Overview
The synthesis involves a two-step process:
-
Nitration: Introduction of a nitro group to a commercially available benzimidazole precursor.
-
Reduction: Reduction of the nitro group to the desired primary amine.
This pathway is advantageous as it utilizes common and predictable chemical transformations.
Diagram 1: Proposed Synthesis of this compound
Caption: A two-step pathway for synthesizing the target compound.
3.2. Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-tert-butyl-5-nitro-1H-benzimidazole
-
Rationale: This step introduces the nitrogen functionality at the 5-position, which will be converted to the amine in the next step. A mixture of nitric and sulfuric acid is a standard and effective reagent for the nitration of aromatic rings.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 2-tert-butyl-1H-benzimidazole (1.0 eq) to concentrated sulfuric acid.
-
Stir the mixture until the solid is completely dissolved.
-
Slowly add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous sodium bicarbonate solution until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of this compound
-
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines. An alternative is using a metal-acid system like tin(II) chloride in hydrochloric acid, which is also highly effective.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the 2-tert-butyl-5-nitro-1H-benzimidazole (1.0 eq) from Step 1 in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10% w/w).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain this compound.
-
Applications in Research and Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a multitude of therapeutic applications.[2][3][4][7]
-
Anticancer Agents: Many benzimidazole-containing compounds have shown potent anticancer activity by targeting various proteins and pathways, such as tubulin polymerization, cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs).[3][] The title compound serves as an excellent starting point for synthesizing libraries of compounds to be screened for anticancer efficacy.
-
Antimicrobial and Antiviral Agents: Benzimidazoles are known for their broad-spectrum antimicrobial and antiviral activities.[6][10] The amine functionality of this compound allows for the attachment of various side chains, which can be tailored to target specific enzymes or proteins in pathogens.
-
Proton Pump Inhibitors (PPIs): A significant class of drugs for treating digestive system diseases are benzimidazole-based PPIs.[]
-
Materials Science: The amine group allows this compound to be used as a monomer or building block for creating advanced polymers, such as polyimides, which may have applications in materials like lithium battery separators.[11][12]
Physicochemical and Safety Data
Accurate physicochemical and safety data are paramount for the effective and safe handling of any chemical compound.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃ | Calculated |
| Molecular Weight | 189.26 g/mol | Calculated |
| Appearance | Expected to be a solid (e.g., beige powder) | (Analogy) |
| Melting Point | Not reported, but related benzimidazoles melt >170°C | |
| Solubility | Generally soluble in organic solvents like alcohols and DMSO; sparingly soluble in water | [13] (Analogy) |
| logP | Expected to be moderately lipophilic | Calculated |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling benzimidazole derivatives should be strictly followed.
-
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[14][15] Avoid breathing dust, fumes, or vapors.[15][16] Avoid contact with skin, eyes, and clothing.[14][16] Wash hands thoroughly after handling.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes.[16]
-
Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing.[16]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[16]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[14] Store away from incompatible materials such as strong oxidizing agents and strong acids.[14][16]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]
Conclusion
This compound is a strategically important chemical intermediate for drug discovery and materials science. Its commercial availability, coupled with a straightforward and adaptable synthesis protocol, makes it accessible to the research community. The unique combination of the metabolically robust tert-butyl group and the synthetically versatile amine function on the privileged benzimidazole scaffold ensures its continued relevance in the development of novel, high-value molecules. Researchers handling this compound must adhere to strict safety protocols to mitigate potential hazards.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-1H-benzo[d]imidazole from o-Phenylenediamine.
- BenchChem. (n.d.). 2-tert-butyl-1H-benzo[d]imidazole chemical and physical properties.
- Thermo Fisher Scientific. (2009). Safety Data Sheet.
- ChemicalBook. (2025). 1-Methyl-1H-benzimidazole-5-carboxylic acid | 53484-17-6.
- Scribd. (n.d.). Vihasibio Sciences PVT LTD, - Product List.
- American Elements. (n.d.). 2-tert-butyl-1-methyl-1H-1,3-benzodiazol-5-amine.
- National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Strem Catalog. (n.d.). (S)-(-)-2-(α-(t-butyl)methanamine)-1H-benzimidazole, min. 95% (S)-t-Bu-BIMAH.
- PubMed Central (PMC). (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole.
- Enamine. (n.d.). Safety Data Sheet.
- PrepChem.com. (n.d.). Synthesis of STEP A: Methyl 2-butyl-1H-benzimidazole-5-carboxylate.
- BenchChem. (n.d.). 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole.
- Fisher Scientific. (2011). Safety Data Sheet.
- ECHEMI. (n.d.). Organic Reagents, List of Organic Reagents.
- Connect Journals. (n.d.). Synthesis of Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates.
- PubMed. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.
- Cenmed Enterprises. (n.d.). 1 Tert Butyl 5 Nitro 1H Benzimidazole 25Mg.
- PubChem. (n.d.). 2-Amino-1H-benzimidazol-5-ol.
- PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate.
- ChemicalBook. (n.d.). 3-tert-butyl-1-(2-methylphenyl)-1h-pyrazol-5-amine.
- PubMed. (2021). Benzimidazoles in Drug Discovery: A Patent Review.
- BOC Sciences. (2019). Application of benzimidazole in drugs.
- ECHEMI. (n.d.). 1H-Benzimidazol-2-amine,5-butyl-(9CI).
- SynZeal. (n.d.). Edit product details / nopCommerce administration.
- RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
- PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
- ChemicalBook. (n.d.). 2-(4-Aminophenyl)-1H-benzimidazol-5-amine.
- PubChem. (n.d.). Benzimidazole.
- Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).
- Blue Dolphin. (n.d.). 2-(4-Aminophenyl)-1H-benzimidazol-5-amine/APBIA cas:7621-86-5.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. connectjournals.com [connectjournals.com]
- 11. 2-(4-Aminophenyl)-1H-benzimidazol-5-amine | 7621-86-5 [chemicalbook.com]
- 12. bluedolphinchemicals.com [bluedolphinchemicals.com]
- 13. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. geneseo.edu [geneseo.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
experimental protocol for 2-tert-butyl-1H-benzimidazol-5-amine synthesis
An Application Note for the Synthesis of 2-tert-butyl-1H-benzimidazol-5-amine
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles are recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Their structural resemblance to naturally occurring purines allows them to interact with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, antimicrobial, and antihypertensive agents.[2] The biological activity is highly dependent on the substituents attached to the benzimidazole ring.[3] This guide focuses on the synthesis of this compound, which incorporates a bulky tert-butyl group at the C-2 position, influencing steric and electronic properties, and a crucial amino group at the C-5 position, which serves as a versatile handle for further derivatization in drug discovery programs.
The synthesis is strategically designed as a two-step process. It begins with the formation of a nitro-substituted benzimidazole intermediate, which is subsequently reduced to the target primary amine. This approach is robust, scalable, and relies on well-established chemical transformations.
Overall Synthetic Pathway
The synthesis of this compound is efficiently achieved in two sequential steps:
-
Step 1: Phillips-Ladenburg Condensation to synthesize the intermediate, 2-tert-butyl-5-nitro-1H-benzimidazole.
-
Step 2: Catalytic Reduction of the nitro intermediate to yield the final product, this compound.
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of 2-tert-butyl-5-nitro-1H-benzimidazole
Principle and Mechanistic Insight
The formation of the benzimidazole ring is achieved via the Phillips-Ladenburg reaction, a condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4][5] The reaction is typically driven by heat and facilitated by an acid catalyst like p-toluenesulfonic acid (p-TsOH).[6]
The mechanism proceeds through an initial acylation of one amino group of 4-nitro-1,2-phenylenediamine by pivalic acid. This is followed by a heat-induced intramolecular cyclization, where the second amino group attacks the amide carbonyl. The final step is the dehydration of the resulting cyclic intermediate to form the stable, aromatic benzimidazole ring.[1] The presence of the strong electron-withdrawing nitro group on the phenylenediamine ring reduces the nucleophilicity of the amino groups, which may necessitate slightly more forcing reaction conditions compared to unsubstituted analogs.[5]
Quantitative Data: Reagents for Step 1
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 4-Nitro-1,2-phenylenediamine | 153.14[7] | 5.00 g | 32.6 | 1.0 |
| Pivalic Acid | 102.13 | 3.67 g (4.0 mL) | 35.9 | 1.1 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | ~310 mg | 1.8 | 0.05 (catalytic) |
| Toluene | - | 75 mL | - | Solvent |
Detailed Experimental Protocol: Step 1
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-nitro-1,2-phenylenediamine (5.00 g, 32.6 mmol), pivalic acid (4.0 mL, 35.9 mmol), and toluene (75 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (~310 mg, 1.8 mmol) to the suspension.
-
Azeotropic Reflux: Heat the reaction mixture to a vigorous reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain a crude solid residue.
-
Neutralization: Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask and stir the mixture for 30 minutes to neutralize the acidic catalyst and any unreacted pivalic acid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the isolated yellow-brown solid in a vacuum oven at 60 °C to a constant weight. The crude 2-tert-butyl-5-nitro-1H-benzimidazole can be used in the next step without further purification.
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
The conversion of the nitro group to a primary amine is a standard reduction reaction. While several methods exist, such as catalytic hydrogenation (e.g., H₂/Pd-C), a convenient and highly effective laboratory-scale method is the use of zinc powder in the presence of ammonium chloride.[8] In this system, zinc acts as the reducing agent, and the ammonium chloride solution provides a mildly acidic medium that facilitates the multi-electron transfer process required to reduce the nitro group to an amine. This method avoids the need for high-pressure hydrogenation equipment.
Quantitative Data: Reagents for Step 2
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 2-tert-butyl-5-nitro-1H-benzimidazole | 219.24[9] | 6.50 g (crude from Step 1) | ~29.6 | 1.0 |
| Zinc Powder (<10 µm) | 65.38 | 9.70 g | 148 | 5.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 7.90 g | 148 | 5.0 |
| Methanol | - | 150 mL | - | Solvent |
| Water | - | 50 mL | - | Co-solvent |
Detailed Experimental Protocol: Step 2
-
Reaction Setup: In a 500 mL round-bottom flask, suspend the crude 2-tert-butyl-5-nitro-1H-benzimidazole (6.50 g, ~29.6 mmol) in methanol (150 mL).
-
Reagent Addition: Add a solution of ammonium chloride (7.90 g, 148 mmol) in water (50 mL) to the suspension. Stir the mixture to ensure homogeneity.
-
Zinc Addition: To the vigorously stirring mixture, add zinc powder (9.70 g, 148 mmol) portion-wise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 50 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of the more polar amine product. The reaction is typically complete in 2-4 hours.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the excess zinc powder and inorganic salts. Wash the filter cake with additional methanol (2 x 30 mL).[8]
-
Solvent Removal: Combine the filtrate and washings and remove the methanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (150 mL) and water (50 mL). Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.
Purification and Characterization
The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography on silica gel.[10]
-
Recrystallization Protocol: Dissolve the crude product in a minimal amount of hot ethanol. If necessary, filter the hot solution to remove any insoluble impurities. Add water dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.[10] Collect the purified crystals by vacuum filtration.
-
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[11][12]
Workflow & Logic Visualization
Caption: Detailed experimental workflow for the two-step synthesis.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagents: 4-Nitro-1,2-phenylenediamine is toxic and a suspected mutagen; handle with extreme care to avoid skin contact and inhalation.[7] Pivalic acid and p-toluenesulfonic acid are corrosive. Toluene and methanol are flammable and toxic.
-
Reaction: The addition of zinc powder to the reaction mixture is exothermic and may lead to vigorous bubbling. Ensure controlled addition and have a cooling bath ready.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-1H-benzo[d]imidazole from o-Phenylenediamine.
- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of 2-tert-butyl-6-methyl-1H-benzimidazole.
- BenchChem. (2025). Common side products in 2-tert-butyl-benzimidazole synthesis and their removal.
-
Shaik, F., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1333–1346. [Link]
- Venkateswarlu, K., & Suneetha, G. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences, 6(2), 215-221.
-
Krasovska, M. V., et al. (2021). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 26(23), 7175. [Link]
-
PrepChem. (n.d.). Synthesis of STEP A: Methyl 2-butyl-1H-benzimidazole-5-carboxylate. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.
- Raju, B., et al. (2015).
- BenchChem. (2025). Application Note & Protocol: Two-Step Synthesis of 2-ethyl-1H-benzimidazole-5-amine.
- BenchChem. (n.d.). Synthesis routes of 4-Nitro-o-phenylenediamine.
- BenchChem. (2025). A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis.
- Google Patents. (2020). WO2020212832A1 - Process of preparation of benzimidazole compounds.
- Momeni, A. R., et al. (2012). Synthesis of 2-Substitued Benzimidazoles Using P2O5-SiO2.
- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and anti-microbial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4937-4940.
-
PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. Retrieved from [Link]
- Google Patents. (1960). United States Patent Office 2,935,514.
-
PubChem. (n.d.). 2-Tert-butyl-5-nitro-1h-benzimidazole. Retrieved from [Link]
- ChemicalBook. (n.d.). 2-TERT-BUTYL-5-NITRO-1H-BENZIMIDAZOLE.
- BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
-
Le, C. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9534–9538. [Link]
- ResearchGate. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES.
-
Arumugam, N., et al. (2010). Ethyl 1-tert-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1776. [Link]
-
Arumugam, N., et al. (2010). Ethyl 1-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1051. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Tert-butyl-5-nitro-1h-benzimidazole | C11H13N3O2 | CID 282499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. connectjournals.com [connectjournals.com]
- 12. jocpr.com [jocpr.com]
Application Note: High-Purity Isolation of 2-tert-butyl-1H-benzimidazol-5-amine using Automated Flash Chromatography
Abstract
This application note provides a comprehensive guide to the purification of 2-tert-butyl-1H-benzimidazol-5-amine, a key intermediate in pharmaceutical research and development. Due to the compound's amphiphilic nature, possessing both a nonpolar tert-butyl group and a polar primary amine, a robust chromatographic method is essential for removing synthetic impurities. We present two optimized protocols: a primary normal-phase method on silica gel with a modified mobile phase to ensure high purity and a secondary reversed-phase method for challenging separations or for isolating more polar impurities. The causality behind experimental choices, troubleshooting, and expected outcomes are discussed in detail to provide researchers with a self-validating and reliable purification workflow.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry. The benzimidazole scaffold is a privileged structure found in numerous FDA-approved drugs, and the specific substitution pattern of this compound makes it a crucial precursor for various therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and introduce toxic byproducts in final active pharmaceutical ingredients (APIs).
The synthesis of this compound typically involves the condensation of an appropriately substituted o-phenylenediamine with pivalic acid or its derivatives.[1] This reaction can result in several process-related impurities, including unreacted starting materials, mono-acylated intermediates that have not fully cyclized, and potentially di-acylated side products.[2] The structural challenge for purification lies in the molecule's combined characteristics: the basicity of the benzimidazole nitrogen and the primary amine, and the lipophilicity imparted by the tert-butyl group. Standard silica gel chromatography can suffer from peak tailing and irreversible adsorption due to the basic nature of the amine.[3] This guide addresses these challenges by presenting optimized protocols that ensure high-resolution separation and excellent recovery.
Chromatographic Method Development: Rationale and Strategy
The choice of chromatographic conditions is dictated by the physicochemical properties of the target compound and its likely impurities.
2.1. Primary Method: Normal-Phase Chromatography on Silica Gel
Normal-phase chromatography is often the first choice for its cost-effectiveness and compatibility with organic solvents, which simplifies post-purification processing. However, the acidic nature of silica gel can lead to strong interactions with basic compounds like our target amine, causing poor peak shape and yield loss.[3] To counteract this, a competing base is added to the mobile phase.
-
Stationary Phase: Standard silica gel (40-63 µm) is used for its high loading capacity and resolving power.
-
Mobile Phase Rationale: A gradient of ethyl acetate in hexane is employed to elute compounds based on polarity. To mitigate the acidic nature of the silica, triethylamine (TEA) is added to the mobile phase. The TEA acts as a competing base, neutralizing the acidic silanol groups on the silica surface and preventing strong, non-specific binding of the basic analyte, resulting in symmetrical peaks and improved recovery.[3]
2.2. Secondary Method: Reversed-Phase Chromatography (C18)
Reversed-phase (RP) chromatography is an excellent alternative, particularly for polar compounds or when normal-phase fails to resolve specific impurities.[4] It separates molecules based on hydrophobicity.
-
Stationary Phase: C18-functionalized silica is a versatile stationary phase for separating a wide range of organic molecules.[4]
-
Mobile Phase Rationale: A gradient of acetonitrile in water is a common mobile phase for RP chromatography. To ensure good peak shape for the basic amine, the mobile phase pH can be adjusted. Operating at a higher pH (e.g., using a volatile base like ammonium hydroxide) ensures the amine is in its neutral, free-base form, increasing its hydrophobicity and retention, which often leads to better separation.[3]
Experimental Protocols
3.1. Materials and Equipment
| Material/Reagent | Grade |
| Crude this compound | Synthesis Grade |
| Silica Gel | Flash Chromatography Grade, 40-63 µm |
| C18 Silica Gel | Flash Chromatography Grade, 40-63 µm |
| Hexane | HPLC Grade |
| Ethyl Acetate | HPLC Grade |
| Triethylamine (TEA) | Reagent Grade |
| Acetonitrile | HPLC Grade |
| Water | Deionized |
| Ammonium Hydroxide | Reagent Grade |
| Automated Flash Chromatography System | (e.g., Teledyne ISCO CombiFlash® or equivalent) |
| TLC Plates | Silica Gel 60 F254 |
3.2. Workflow Diagram
The overall workflow for the purification and analysis of this compound is depicted below.
Caption: General experimental workflow for purification and analysis.
3.3. Protocol 1: Normal-Phase Flash Chromatography
-
Sample Preparation (Dry Loading):
-
Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane (DCM) or methanol.
-
Add 2-3 g of silica gel to the solution.
-
Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures a uniform application of the sample to the column.[5]
-
-
Column and Mobile Phase Preparation:
-
Select a silica gel flash column appropriately sized for the sample mass (e.g., a 40 g column for a 1 g crude sample).
-
Prepare the mobile phases:
-
Solvent A: Hexane
-
Solvent B: Ethyl Acetate with 0.5% (v/v) Triethylamine.
-
-
-
Chromatography Execution:
-
Equilibrate the column with 100% Solvent A for at least 2 column volumes (CV).
-
Load the prepared dry sample onto the column.
-
Run the purification using a linear gradient as detailed in the table below. Monitor the elution profile using a UV detector at 254 nm and 280 nm.
-
Table 1: Normal-Phase Gradient Elution Parameters
| Step | % Solvent B (EtOAc + 0.5% TEA) | Gradient Duration (CV) |
| 1 | 0% | 2 |
| 2 | 0% → 40% | 15 |
| 3 | 40% | 5 |
| 4 | 40% → 100% | 5 |
| 5 | 100% | 3 |
-
Fraction Analysis and Product Isolation:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by thin-layer chromatography (TLC) using a 50:50 hexane/ethyl acetate mobile phase with a drop of TEA.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
3.4. Protocol 2: Reversed-Phase Flash Chromatography
-
Sample Preparation (Wet Loading):
-
Dissolve the crude product in a minimal volume of the initial mobile phase (e.g., 95:5 Water/Acetonitrile) or a stronger solvent like methanol.
-
-
Column and Mobile Phase Preparation:
-
Select an appropriate C18 flash column.
-
Prepare the mobile phases:
-
Solvent A: Water + 0.1% Ammonium Hydroxide (adjusts pH to basic range)
-
Solvent B: Acetonitrile
-
-
-
Chromatography Execution:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 5% Solvent B) for at least 3 CV.
-
Inject the dissolved sample onto the column.
-
Execute the purification using a suitable gradient (e.g., 5% to 95% Acetonitrile over 20 CV).
-
-
Fraction Analysis and Product Isolation:
-
Collect and analyze fractions as described in the normal-phase protocol.
-
Combine pure fractions and remove the acetonitrile via rotary evaporation.
-
The remaining aqueous solution can be lyophilized or extracted with an organic solvent (e.g., ethyl acetate) after adjusting the pH if necessary to recover the final product.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Perform TLC screening with different solvent ratios (e.g., DCM/Methanol for normal-phase) to optimize selectivity.[5] |
| Peak Tailing (Normal-Phase) | Strong interaction of the amine with acidic silica. | Ensure the mobile phase contains an adequate amount of a competing base like triethylamine (0.5-1.0%).[3] |
| Low Recovery | Irreversible adsorption on silica or product degradation. | Consider switching to reversed-phase chromatography or using a deactivated silica gel.[6] |
| Colored Impurities | Oxidation or side-reaction products. | If impurities are highly polar, they may be removed with a pre-column wash. For stubborn color, recrystallization with activated carbon treatment post-chromatography can be effective.[6] |
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for the high-purity isolation of this compound. The primary normal-phase method, incorporating a basic modifier, effectively addresses the challenges posed by the amine functionality, leading to excellent separation and recovery. The secondary reversed-phase method offers a powerful alternative for complex separations. By understanding the rationale behind the chromatographic choices and implementing the detailed protocols, researchers in drug development can ensure the quality and integrity of this critical synthetic intermediate.
References
- S.A. Galema. "Reversed-phase liquid chromatography of basic compounds: the role of the mobile phase.
- J.W. Dolan. "Peak Tailing and What to Do About It." LCGC North America, 21(3), 2003, pp. 258-264.
-
Teledyne ISCO. "Purification of Primary Amines Using RediSep C18 Reversed-Phase Columns." Application Note AN86. [Online]. Available: [Link]
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" [Online]. Available: [Link][3]
-
ACS Publications. "Separation of Aromatic Amines by Reversed-Phase Chromatography." Analytical Chemistry. [Online]. Available: [Link][7]
-
Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Application Note AN86. [Online]. Available: [Link][4]
Sources
Application Notes & Protocols: Advanced Recrystallization Techniques for 2-tert-butyl-1H-benzimidazol-5-amine
Introduction: The Purification Challenge of a Privileged Scaffold
The 2-tert-butyl-1H-benzimidazol-5-amine molecule is a compound of significant interest in medicinal chemistry and materials science. It features the benzimidazole scaffold, a "privileged structure" known for its wide range of pharmacological activities, combined with a bulky tert-butyl group that can enhance lipophilicity and modulate biological interactions.[1] The primary amine at the 5-position further adds a key site for hydrogen bonding and subsequent derivatization.
However, the very features that make this molecule attractive—the aromatic system, the basic amine, and the N-H moieties of the imidazole ring—also present purification challenges. Crude synthetic products are often contaminated with colored impurities arising from oxidation, as well as starting materials and side-products.[2] Recrystallization, a powerful and cost-effective purification technique, is ideally suited for obtaining high-purity crystalline material, provided the methodology is rationally developed.[3][4]
This guide provides a detailed exploration of recrystallization strategies for this compound, moving beyond a simple list of steps to explain the underlying chemical principles that govern success. The protocols herein are designed to be self-validating systems for researchers, scientists, and drug development professionals.
Pillar 1: The Causality of Solvent Selection
The success of any recrystallization hinges on the choice of solvent. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility upon cooling, while impurities should remain either highly soluble or completely insoluble throughout the process.[3][5] For this compound, the molecular structure dictates a nuanced approach. The molecule possesses both non-polar characteristics (tert-butyl group, benzene ring) and polar functionalities (amine group, imidazole N-H bonds). This duality suggests that solvents of intermediate polarity or mixed-solvent systems are likely to be most effective.[6]
A systematic screening process is paramount. Rather than relying on a single prescribed solvent, researchers should perform small-scale trials with a range of candidates to empirically determine the optimal system.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent Class | Example(s) | Boiling Point (°C) | Rationale & Considerations |
| Alcohols | Ethanol, Methanol | 78, 65 | Good for compounds with moderate polarity and hydrogen bonding capacity. An ethanol/water mixture is often effective for benzimidazoles.[6][7] |
| Esters | Ethyl Acetate | 77 | Excellent solvent of intermediate polarity. Often used in a mixed system with a non-polar co-solvent like hexane.[5][7] |
| Ketones | Acetone, Butanone | 56, 80 | Strong, polar aprotic solvents. Acetone's low boiling point can sometimes limit the solubility differential, but it has proven effective for some benzimidazoles.[5][8] |
| Aromatic | Toluene | 111 | Effective for compounds with significant aromatic character; can be a good choice if the product "oils out" in lower-boiling solvents.[7] |
| Mixed (Polar/Non-polar) | Ethyl Acetate/Hexane | Variable | Provides fine-tunable polarity. The compound is dissolved in the "good" solvent (ethyl acetate) and precipitated by the "poor" solvent (hexane). |
| Mixed (Aqueous) | Ethanol/Water | Variable | A greener alternative that leverages the polarity of water. Ideal for inducing crystallization of moderately polar compounds.[9] |
Logical Flow for Solvent System Selection
The following diagram illustrates a decision-making workflow for identifying a suitable recrystallization solvent system.
Caption: Decision tree for selecting a recrystallization solvent system.
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be robust and adaptable, with built-in checkpoints and explanations for key steps.
Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
This method is ideal when a single solvent provides a significant difference in solubility between hot and cold conditions.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol, ~5-10 mL) and a magnetic stir bar. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely at the boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing product recovery.
-
Decolorization (If Necessary): If the solution is highly colored (e.g., yellow or brown), remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.[2] Re-heat the mixture to boiling for 5-10 minutes. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. Adding it to a boiling solution can cause violent bumping.
-
Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel (with fluted filter paper) to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the final yield.[7]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice-water bath for 20-30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent. Causality: The wash removes any soluble impurities adhering to the crystal surfaces. Using cold solvent minimizes redissolving the desired product.[7]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified solid to a watch glass and allow it to air dry or place it in a vacuum oven at a moderate temperature.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
This technique is employed when the compound is too soluble in one solvent and too insoluble in another.
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethyl acetate) at its boiling point in an Erlenmeyer flask.
-
Induce Saturation: While maintaining the solution at a gentle boil, add the "poor" solvent (e.g., hexane) dropwise with a pipette until a faint, persistent cloudiness (turbidity) is observed. This is the point of saturation.
-
Clarification: Add a few drops of the "good" solvent (ethyl acetate) back into the mixture until the solution becomes clear again.
-
Crystallization & Isolation: Allow the solution to cool slowly, as described in Protocol 1 (Step 4 onwards). The crystals should be washed with a small amount of a cold mixture of the two solvents or with the pure "poor" solvent (hexane).
General Experimental Workflow Diagram
Caption: General experimental workflow for recrystallization.
Pillar 3: Troubleshooting & Validation
A robust protocol anticipates potential failures. The following table outlines common issues and logical solutions.
Table 2: Troubleshooting Guide for Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize | - Solution is not saturated (too much solvent used).- Cooling rate is too fast. | - Boil off some solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.- Add a "seed crystal" from a previous successful batch.[7] |
| Product "Oils Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities. | - Use a lower-boiling point solvent or solvent system.- Re-heat the solution, add more solvent, and allow it to cool much more slowly.[7]- Perform a preliminary purification (e.g., short silica plug) before recrystallization. |
| Low Recovery of Product | - The compound has significant solubility in the cold solvent.- Too much solvent was used for the initial dissolution or the final wash. | - Ensure the flask is thoroughly cooled in an ice bath to minimize solubility.- Use a different solvent system where the compound is less soluble when cold.- Use only the minimum amount of ice-cold solvent for washing.[7] |
| Product is Still Impure | - Impurities co-crystallized with the product due to rapid cooling.- The chosen solvent does not effectively separate the product from a specific impurity. | - Repeat the recrystallization process, ensuring very slow cooling.- Perform a second recrystallization using a different solvent system with different polarity characteristics. |
Conclusion
The purification of this compound by recrystallization is a highly effective method when approached with a systematic and rational mindset. By understanding the interplay between the compound's structure and solvent properties, researchers can move beyond trial-and-error and develop a robust, reproducible protocol. The key to success lies in careful solvent screening, adherence to the principles of slow cooling for crystal growth, and methodical troubleshooting. The techniques detailed in this guide provide the necessary framework for obtaining this valuable benzimidazole derivative in high purity, ready for its intended downstream applications in research and development.
References
- Technical Support Center: Purification of Benzimidazole Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQC2PKvlwkFFRowTwBqvAVngBIe6cP37vQDppY6Jiuc_Iqtv3VwsdWHL1CW8DOBo0A4Qce44Q4hVjq0c_LIyfv0QbAqWLkelIZWJkiQW7arKASYOYRI7jJ6flfWjZm4XFD8iWcnp3YFkj-J09b-ZH4zCXRiu1_oSBbxjgaGytv22QjrvNflgBH6vsHLH6WAc6-1PnmAg0EejAQ3nFD194=]
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxLsP9LC9_Y8yKU0PnBEskDxHY5sypGZMgE2To0HEUAgjJnFA6oAHb0-C57lCmFH1rXq9wwtYdUXxQC3Ur3EY4FSC6rpAfCdUPgP3wjx_869H_6XoObGWtJtxr7_KVnsNqLa43m4X3BFyUhfU_cj8ueZKhzVAcorvpXTcrJcg3OHeXshlFK59w7lYFJ3Cbs9Ar1lBw5f1HaMx9i8BMK0haSPsT_PwV8AY3y2gx1AiuYoOczn7V]
- IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. (2025). IJCRT.org. [URL: https://www.ijcrt.org/papers/IJCRT2205005.pdf]
- A process for the preparation of benzimidazole derivatives and their salts. (2008). Google Patents. [URL: https://patents.google.
- 2-tert-butyl-1H-benzo[d]imidazole chemical and physical properties - Benchchem. [URL: https://www.benchchem.com/product/b5966]
- Preparation of benzimidazole derivatives. Benzimidazole was synthesized... - ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-benzimidazole-derivatives-Benzimidazole-was-synthesized-by-o-phenylene_fig1_329621530]
- What is the best solvent for recrystallization? - Quora. (2017). [URL: https://www.quora.
- 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.03%3A_Step-by-Step_Procedures_for_Crystallization/3.3C%3A_Determining_Which_Solvent_to_Use]
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [URL: https://www.mt.
- Recrystallization and Crystallization. University of California, Los Angeles - Chemistry. [URL: http://www.chem.ucla.
- An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-1H-benzo[d]imidazole from o-Phenylenediamine - Benchchem. [URL: https://www.benchchem.com/technical-center/synthesis-of-2-tert-butyl-1h-benzo-d-imidazole]
- Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole - Benchchem. [URL: https://www.benchchem.com/technical-center/purification-of-2-tert-butyl-6-methyl-1h-benzimidazole]
- RECRYSTALLISATION. University of Calgary - Chemistry. [URL: https://www.chem.ucalgary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Practical Guide to Characterizing 2-tert-butyl-1H-benzimidazol-5-amine in Kinase Inhibition Assays
Abstract
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them a primary focus for therapeutic intervention. The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its structural similarity to the purine core of ATP.[3][4][5][6] Many such compounds function as ATP-competitive inhibitors, binding within the enzyme's active site.[7][8] This application note introduces 2-tert-butyl-1H-benzimidazol-5-amine, a novel compound featuring this core scaffold, and provides a comprehensive suite of protocols for its characterization as a potential kinase inhibitor. We present detailed, field-proven methodologies for determining its in vitro potency (IC50), assessing its selectivity across the kinome, and verifying its target engagement in a cellular context. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate novel benzimidazole-based compounds.
Introduction: The Benzimidazole Scaffold in Kinase Inhibition
The development of small-molecule kinase inhibitors has revolutionized targeted therapy. A significant portion of these inhibitors targets the highly conserved ATP-binding pocket present in all kinases.[9] The benzimidazole nucleus is an isostere of natural purines, allowing it to form key hydrogen bond interactions with the "hinge region" of the kinase active site, a critical anchoring point for ATP.[3][5][10] This fundamental interaction is the basis for the potency of many benzimidazole-based drugs.
By modifying the substituents at various positions on the benzimidazole ring, medicinal chemists can achieve high affinity and, crucially, selectivity.[4] Selectivity is paramount, as inhibiting off-target kinases can lead to undesirable side effects.[9] Depending on the design, these compounds can be engineered as highly selective inhibitors for a single target or as multi-targeted agents designed to inhibit several kinases in a disease-relevant pathway.[4][5] The subject of this note, this compound, combines the established benzimidazole core with a bulky tert-butyl group, which may confer unique selectivity by probing hydrophobic pockets adjacent to the ATP-binding site, and an amine group that can be a key interaction point or a site for further chemical elaboration.
A Validated Workflow for Inhibitor Characterization
A systematic, multi-tiered approach is essential for the robust characterization of any new potential kinase inhibitor. The workflow outlined below ensures that data is gathered in a logical sequence, from initial biochemical potency to selectivity and finally to cellular activity, providing a comprehensive understanding of the compound's profile.
Figure 1: A comprehensive workflow for kinase inhibitor characterization.
Protocol 1: In Vitro Kinase Inhibition Assay and IC50 Determination
This protocol describes a luminescence-based assay to quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. The luminescent signal is inversely proportional to kinase activity, providing a robust method for measuring inhibition.[11][12] We will use the widely adopted Kinase-Glo® platform as an example.[13][14]
Causality Behind the Method: The assay is based on the principle that active kinases consume ATP to phosphorylate their substrates. The Kinase-Glo® reagent contains luciferase, which requires ATP to produce a luminescent signal.[12] Therefore, high kinase activity leads to low ATP levels and a dim signal, while potent inhibition of the kinase preserves ATP, resulting in a bright signal. This inverse relationship is key to quantifying inhibitor potency.
Materials:
-
This compound (Compound BTBA)
-
Recombinant active kinase of interest (e.g., EGFR, SRC, etc.)
-
Specific peptide substrate for the kinase
-
Staurosporine (positive control, non-selective inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution (concentration should be at or near the Kₘ for the specific kinase)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Solid white, opaque 384-well assay plates
-
DMSO (100%)
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound BTBA and Staurosporine in 100% DMSO.
-
Perform a serial dilution series in DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is common. This will be your 100x final concentration plate.
-
-
Assay Plate Preparation:
-
Using a multichannel pipette or automated liquid handler, transfer 0.5 µL of each compound dilution from the source plate to the 384-well assay plate.
-
Include wells with 0.5 µL of DMSO only (negative control, 0% inhibition) and 0.5 µL of a high concentration of Staurosporine (positive control, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2x Kinase/Substrate master mix in Kinase Assay Buffer. The final concentration of kinase and substrate should be optimized beforehand for linear reaction kinetics.
-
Add 12.5 µL of the 2x Kinase/Substrate mix to each well of the assay plate.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiation of Phosphorylation:
-
Prepare a 2x ATP solution in Kinase Assay Buffer.
-
Add 12.5 µL of the 2x ATP solution to all wells to start the kinase reaction. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the enzyme reaction.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent and the assay plate to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the controls: % Inhibition = 100 * (Lumi_max - Lumi_sample) / (Lumi_max - Lumi_min), where Lumi_max is the DMSO control and Lumi_min is the Staurosporine control.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Example Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Compound BTBA | Kinase X | 15 |
| Staurosporine (Control) | Kinase X | 5 |
| Compound BTBA | Kinase Y | 250 |
| Staurosporine (Control) | Kinase Y | 10 |
| Compound BTBA | Kinase Z | >10,000 |
| Staurosporine (Control) | Kinase Z | 20 |
Protocol 2: Kinase Selectivity Profiling
Determining the selectivity of an inhibitor is a critical step in drug discovery to anticipate potential off-target effects and understand its mechanism of action.[9][15] A common strategy is a two-tiered approach: an initial broad screen at a single high concentration, followed by full IC50 determination for any kinases that show significant inhibition.[15]
Figure 2: A tiered approach for kinase selectivity profiling.
Protocol Overview: This protocol is typically performed by specialized contract research organizations (CROs) that maintain large panels of active kinases.[15] The core methodology, however, remains consistent with the biochemical assay described in Protocol 1.
-
Primary Screen:
-
Compound BTBA is tested at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., the KinomeScan™ panel or a similar service).
-
The assay format can be luminescence, TR-FRET, or mobility-shift based, depending on the provider.[16][17]
-
Results are reported as Percent Inhibition relative to a DMSO control.
-
-
Hit Confirmation and IC50 Determination:
-
Any kinase inhibited by more than a pre-defined threshold (e.g., >70% or >80%) in the primary screen is considered a "hit".
-
A full 10-point dose-response curve is then generated for each of these hits, as described in Protocol 1, to determine an accurate IC50 value.
-
-
Data Analysis:
-
The selectivity of the compound is assessed by comparing the IC50 for the primary target against the IC50 values for the off-target hits. A compound is generally considered selective if there is at least a 30- to 100-fold difference in potency between the primary target and off-targets.
-
Example Selectivity Data (Primary Screen at 1 µM):
| Kinase Family | Kinase Target | % Inhibition by Compound BTBA (1 µM) |
| Tyrosine Kinase | EGFR | 95% |
| Tyrosine Kinase | SRC | 82% |
| Tyrosine Kinase | ABL1 | 25% |
| Tyrosine Kinase | FLT3 | 15% |
| Ser/Thr Kinase | CDK2 | 75% |
| Ser/Thr Kinase | AKT1 | 10% |
| Ser/Thr Kinase | PKA | 5% |
In this example, EGFR, SRC, and CDK2 would be flagged for follow-up IC50 determination.
Protocol 3: Cell-Based Target Engagement and Pathway Analysis
While biochemical assays are essential for determining direct enzyme inhibition, they do not account for cell permeability, target availability, or competition with high intracellular ATP concentrations.[18][19] Cell-based assays are therefore crucial to confirm that a compound engages its intended target in a physiological context. A straightforward and reliable method is to measure the phosphorylation status of a known downstream substrate of the target kinase via Western Blot.
Figure 3: Inhibition of a signaling pathway by Compound BTBA.
Step-by-Step Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Culture a cell line known to have an active signaling pathway dependent on the target kinase (e.g., A431 cells for EGFR).
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of Compound BTBA (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO-only vehicle control.
-
After inhibitor treatment, stimulate the pathway with the appropriate ligand (e.g., EGF for the EGFR pathway) for 15-30 minutes to induce substrate phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT Ser473).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Loading Control:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate (e.g., anti-total-AKT) or a housekeeping protein (e.g., anti-GAPDH).
-
-
Data Interpretation:
-
A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control, confirms that Compound BTBA is engaging and inhibiting the target kinase within the cell.
-
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of this compound or any novel benzimidazole-based compound as a potential kinase inhibitor. By systematically assessing biochemical potency, determining kinome-wide selectivity, and confirming target engagement in a relevant cellular environment, researchers can build a high-confidence data package to support the advancement of promising new therapeutic candidates.
References
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]
-
Profacgen. Cell-based Kinase Assays. Profacgen Website. [Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Bentham Science Publishers. [Link]
-
Wang, Z., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-28. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs Website. [Link]
-
Al-Ostath, A., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(3), 263-278. [Link]
-
ResearchGate. Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. ResearchGate. [Link]
-
ResearchGate. HTRF® Kinase Assay Protocol | Download Table. ResearchGate. [Link]
-
Chaikuad, A., et al. (2019). Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. Current Opinion in Structural Biology, 56, 133-141. [Link]
-
Luceome Biotechnologies. Cell Based Kinase Assays. Luceome Website. [Link]
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
-
Brehme, M., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Chemical Biology, 4(11), 856-871. [Link]
-
ResearchGate. (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]
-
Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 279(18), 3291-3300. [Link]
-
Roskoski, R. Jr. (2021). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry, 297(1), 100799. [Link]
-
C. T., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabn8162. [Link]
-
BPS Bioscience. Luminescent Assay Kits. BPS Bioscience Website. [Link]
-
Brehme, M., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Chemical Biology. [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Website. [Link]
-
Biocompare. Kinase Assay Kits. Biocompare Website. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
-
PubChem. Mobility-Shift kinase assay. PubChem. [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
BindingDB. Caliper Assay. BindingDB. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
Nanosyn. Technology. Nanosyn Website. [Link]
-
van Linden, O. P. J., et al. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 201-224). Elsevier. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. [Link]
-
EMBL-EBI. Caliper Mobility-Shift Assay. ChEMBL. [Link]
-
Fakhfakh, M. A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 29. [Link]
-
Lin, C. Y., & Li, D. (2011). Concentration enhanced mobility-shift assay with applications to aptamer-based biomarker detection and kinase profiling. 15th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2008). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian Journal of Pharmaceutical Sciences, 70(3), 368-372. [Link]
-
Bencec, K. M., et al. (2017). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 22(12), 2218. [Link]
-
Benci, K., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 28(19), 6825. [Link]
-
De Lucca, G. V., et al. (2010). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 20(2), 648-652. [Link]
-
Zarrinkar, P. P., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][18]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(15), 4729-4741. [Link]
-
Ali, A. M., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical Biology & Drug Design, 100(5), 656-673. [Link]
-
ResearchGate. Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines | Request PDF. ResearchGate. [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. International Journal of Molecular Sciences, 24(13), 10831. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Kinase-Glo® Luminescent Kinase Assays [promega.jp]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Promega Kinase-Glo Max Luminescent Kinase Assay 10 x 10 mL | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 14. biocompare.com [biocompare.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Technology [nanosyn.com]
- 18. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 19. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Development of Novel Therapeutics with 2-tert-Butyl-1H-benzimidazol-5-amine
Document ID: AN-BTBA-202601
Version: 1.0
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-tert-butyl-1H-benzimidazol-5-amine as a scaffold for novel therapeutic development. The benzimidazole core is a well-established privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of a tert-butyl group at the 2-position and an amine at the 5-position offers a unique combination of steric and electronic features that can be exploited for targeted drug design. This guide outlines a robust synthetic pathway, proposes potential therapeutic applications based on structure-activity relationships of related compounds, and provides detailed protocols for in vitro and in vivo evaluation.
Introduction: The Rationale for Investigating this compound
The benzimidazole heterocycle is a cornerstone of modern medicinal chemistry, with numerous derivatives approved for clinical use.[2][5] Its bioisosteric resemblance to purine allows it to interact with a wide array of biological targets. The biological activity of benzimidazole derivatives is highly dependent on the substitution pattern on the bicyclic ring system.[1]
-
The 2-tert-Butyl Group: The introduction of a bulky tert-butyl group at the 2-position can significantly influence the molecule's properties. This group can enhance metabolic stability by shielding the imidazole ring from enzymatic degradation and can also provide a crucial hydrophobic interaction within a target's binding pocket.
-
The 5-Amino Group: The amine functionality at the 5-position is a versatile handle for further chemical modification, allowing for the generation of extensive compound libraries. Furthermore, the amino group can act as a key hydrogen bond donor, crucial for anchoring the molecule to its biological target.
Given the known anticancer and kinase inhibitory activities of many benzimidazole derivatives, this guide will focus on the development of this compound as a potential kinase inhibitor for oncology applications.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the benzimidazole core followed by the reduction of a nitro group.
Synthetic Pathway
The proposed synthetic route involves the condensation of 4-nitro-1,2-phenylenediamine with pivaldehyde, followed by the reduction of the nitro group to the desired amine.
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 2-tert-Butyl-5-nitro-1H-benzimidazole (C)
This step involves the condensation of 4-nitro-1,2-phenylenediamine with pivaldehyde. An oxidizing agent is used to facilitate the cyclization.
-
Reaction Setup: In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as dimethoxyethane.[6]
-
Addition of Aldehyde: Add pivaldehyde (1.1 eq) to the suspension and stir the mixture at 0°C for 2 hours.
-
Cyclization: Add sodium metabisulfite (1.1 eq) as an oxidant and reflux the reaction mixture for 48 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into ice-cold water. Collect the precipitate by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.
Step 2: Reduction to this compound (D)
The nitro group of compound (C) is reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method.
-
Reaction Setup: Dissolve 2-tert-butyl-5-nitro-1H-benzimidazole (1.0 eq) in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by column chromatography on silica gel.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. |
| Mass Spectrometry | Determination of molecular weight. |
| HPLC | Assessment of purity. |
| FT-IR | Identification of functional groups. |
In Vitro Biological Evaluation: A Kinase Inhibitor Workflow
Based on the prevalence of benzimidazole scaffolds in kinase inhibitors, a logical first step is to screen this compound against a panel of cancer-relevant kinases.
Caption: A typical workflow for in vitro evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7]
Materials:
-
This compound stock solution in DMSO.
-
Target kinase and its specific substrate.
-
ATP.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit.
-
White opaque 384-well plates.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compound into the wells of a 384-well plate. Include DMSO-only wells as a negative control and a known inhibitor as a positive control.
-
Kinase Addition: Add the target kinase, diluted in kinase assay buffer, to each well. Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP (at its Km concentration for the specific kinase) to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]
Materials:
-
Cancer cell lines of interest (e.g., those known to be dependent on the 'hit' kinase).
-
Complete cell culture medium.
-
96-well clear flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
In Vivo Efficacy Evaluation
Promising compounds from in vitro studies should be advanced to in vivo models to assess their therapeutic efficacy and pharmacokinetic properties.
Protocol 3: Subcutaneous Xenograft Tumor Model
This model is a standard for evaluating the anti-tumor activity of novel compounds in a living organism.[13][14][15][16]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice).
-
Human cancer cell line that is sensitive to the test compound in vitro.
-
Matrigel (optional).
-
Formulation vehicle for the test compound.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = (width² x length)/2) and the body weight of the mice.
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Protocol 4: Preliminary Pharmacokinetic (PK) Study in Mice
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development.[17][18][19][20]
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via both intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).
Data Interpretation and Next Steps
The data generated from these protocols will provide a comprehensive initial assessment of the therapeutic potential of this compound.
| Parameter | Interpretation | Favorable Outcome |
| Kinase IC₅₀ | Potency of the compound against a specific kinase. | Low nanomolar range. |
| Cellular GI₅₀ | Potency of the compound in a cellular context. | Correlates with kinase IC₅₀ and shows selectivity for cancer cells over normal cells. |
| Tumor Growth Inhibition (%TGI) | In vivo efficacy of the compound. | Statistically significant reduction in tumor growth compared to the control group. |
| Oral Bioavailability (%F) | The fraction of the oral dose that reaches systemic circulation. | >30% is generally considered favorable for further development. |
A favorable profile from these studies would warrant further investigation, including lead optimization, detailed toxicology studies, and exploration of additional therapeutic indications.
References
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Anticancer Research. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
-
Journal of Visualized Experiments. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
Molecules and Cells. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]
-
Current Medicinal Chemistry. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2012). Biological activities of benzimidazole derivatives: A review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]
-
Molecules. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]
-
Voprosy Meditsinskoi Khimii. (2002). [Pharmacokinetics of benzimidazole derivatives]. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (2017). Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (2017). Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice. Retrieved from [Link]
-
International Journal of Pharmaceutics. (2014). Population pharmacokinetics and biodistribution of benznidazole in mice. Retrieved from [Link]
- Google Patents. (2011). Preparation method of 5-aminobenzimidazole.
- Google Patents. (1978). Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
- Google Patents. (1960). Benzimidazoles.
-
ResearchGate. (2017). (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Retrieved from [Link]
-
Scholars Research Library. (2014). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]
Sources
- 1. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 2. longdom.org [longdom.org]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetics and biodistribution of benznidazole in mice. [repositorio.ufop.br]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-tert-butyl-1H-benzimidazol-5-amine
Welcome to the technical support center for the synthesis of 2-tert-butyl-1H-benzimidazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important benzimidazole derivative.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized for its unique structural and electronic properties. The synthesis is typically a two-step process: first, the formation of the benzimidazole ring system via a condensation reaction, followed by the reduction of a nitro group to the desired amine. This guide will address potential challenges in both stages of the synthesis, providing practical solutions grounded in chemical principles.
Overall Synthetic Workflow
The synthesis of this compound is generally accomplished via a two-step sequence starting from 4-nitro-1,2-phenylenediamine. The first step involves the Phillips-Ladenburg condensation to form the benzimidazole ring, followed by the reduction of the nitro group.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-tert-butyl-5-nitro-1H-benzimidazole
This initial step involves the cyclocondensation of 4-nitro-1,2-phenylenediamine with a source of the tert-butyl group, typically pivalic acid or pivalaldehyde. The Phillips condensation, using a carboxylic acid, is a common and robust method.[1]
Reaction Mechanism: Phillips-Ladenburg Condensation
Sources
Technical Support Center: Troubleshooting Solubility of 2-tert-butyl-1H-benzimidazol-5-amine in Biological Assays
This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve solubility issues encountered with 2-tert-butyl-1H-benzimidazol-5-amine and structurally related molecules. Our approach moves beyond simple procedural steps to explain the underlying physicochemical principles, empowering you to make informed decisions for robust and reliable assay results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered by researchers.
Q1: My compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?
A: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity. This compound is significantly more soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) than in aqueous buffers. When a concentrated DMSO stock is rapidly diluted into a buffer, the water molecules, which preferentially interact with each other via hydrogen bonding, can effectively exclude the less polar compound, causing it to aggregate and precipitate.[3] The hydrophobic tert-butyl group is a primary driver of this behavior.
Q2: What is the best solvent for my initial high-concentration stock solution?
A: For primary stock solutions, 100% DMSO is the industry standard and the recommended starting point.[3][4] It has a high capacity to dissolve a wide range of organic molecules. However, it is critical to ensure the compound is fully dissolved in the DMSO stock before any dilutions are made. If you observe any particulates, gentle warming (to 30-37°C) and sonication can be used to aid dissolution.[5] Always visually inspect your stock solution for clarity before use.
Q3: To avoid precipitation, can I just increase the final concentration of DMSO in my assay?
A: While technically this can increase solubility, it is strongly discouraged for most biological assays. High concentrations of DMSO (>1-2%) can have deleterious effects on protein structure, enzyme kinetics, and cell viability, thereby confounding your experimental results. The goal is to find the lowest possible DMSO concentration that maintains compound solubility, typically aiming for a final concentration of ≤0.5%.
Q4: How does the pH of my assay buffer affect the solubility of this compound?
A: The pH is a critical and powerful tool for controlling the solubility of this compound. The molecule contains two key basic functionalities: the primary amine (-NH₂) on the benzene ring and the nitrogen atoms within the imidazole ring.[6] In acidic to neutral conditions (lower pH), these nitrogen atoms can become protonated, forming a positively charged cation.[7][8] This ionized form is significantly more polar and, therefore, exhibits much higher solubility in aqueous media.[9] Conversely, at higher (alkaline) pH, the compound will be in its neutral, less soluble form. Most standard physiological buffers (e.g., PBS at pH 7.4) may not be acidic enough to maintain solubility at high concentrations.
Q5: My compound appears soluble initially, but I see precipitate forming after a long incubation period (e.g., >1 hour). Why does this happen?
A: This illustrates the difference between kinetic and thermodynamic solubility. Initially, upon dilution, you may form a supersaturated, kinetically soluble solution that is temporarily stable. Over time, this metastable state can break down as compound molecules aggregate, nucleate, and precipitate out to reach their true, lower thermodynamic equilibrium solubility. This is particularly problematic for longer-running assays and highlights the need to ensure your compound is soluble under the final assay conditions for the entire duration of the experiment.
Section 2: In-Depth Troubleshooting Workflows
Workflow 1: Systematic Solubility Assessment
Before optimizing your main assay, it is crucial to systematically determine the solubility limit of your compound under various conditions. This proactive step saves significant time and resources.
-
Prepare Stock Solution: Create a high-concentration stock of this compound (e.g., 20 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Set Up Test Buffers: Prepare a panel of your primary assay buffer adjusted to different pH values (e.g., 7.4, 7.0, 6.5, 6.0).
-
Serial Dilution: In a 96-well plate or microcentrifuge tubes, add the appropriate volume of each test buffer.
-
Compound Addition: Add a small, fixed volume of the DMSO stock solution to each well/tube to achieve a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Incubation: Seal the plate/tubes and incubate for a period relevant to your assay's duration (e.g., 2 hours) at the assay temperature, with gentle agitation.
-
Visual Inspection: Examine each well for visible precipitation. A simple method is to use a plate reader to measure light scatter at a high wavelength (e.g., 600-700 nm) or visually inspect against a dark background.
-
Confirmation (Optional but Recommended): Centrifuge the plate/tubes at high speed (e.g., 4000 x g for 15 minutes) to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the dissolved compound using an analytical method like HPLC-UV. The highest concentration at which no precipitate is observed is the kinetic solubility under those conditions.
| Final Concentration (µM) | Buffer pH 7.4 (1% DMSO) | Buffer pH 6.5 (1% DMSO) | Buffer pH 6.0 (1% DMSO) | Buffer pH 6.5 (5% Ethanol) |
| 200 | Precipitate | Precipitate | Soluble | Soluble |
| 100 | Precipitate | Soluble | Soluble | Soluble |
| 50 | Slightly Hazy | Soluble | Soluble | Soluble |
| 25 | Soluble | Soluble | Soluble | Soluble |
| 10 | Soluble | Soluble | Soluble | Soluble |
| Est. Solubility Limit | ~30 µM | >100 µM | >200 µM | >200 µM |
Workflow 2: Optimizing Assay Buffer Composition
If pH adjustment alone is insufficient or incompatible with your assay's biological system, consider the following modifications.
-
Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[10][11][12]
-
Common Choices: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG-400).
-
Implementation: Start with low percentages (1-2%) and increase incrementally up to 5-10%, always validating that the co-solvent does not interfere with the assay's performance (e.g., enzyme activity, cell health).
-
-
Surfactants (for Cell-Free Assays): Surfactants can form micelles that encapsulate poorly soluble compounds, keeping them in solution.[10] This is highly effective but generally limited to biochemical or cell-free assays, as surfactants can lyse cell membranes.
-
Common Choices: Non-ionic surfactants like Tween-20 or Triton X-100.
-
Implementation: Use concentrations at or slightly above the critical micelle concentration (CMC), typically in the range of 0.005% to 0.05% (v/v).
-
Section 3: Protocol Guides
-
Weighing: Accurately weigh the solid this compound in a clean vial.
-
Solvent Addition: Add the required volume of 100% high-purity DMSO to achieve the target concentration (e.g., 10-20 mM).
-
Dissolution: Vortex the vial vigorously. If solid material persists, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary.
-
Inspection: Visually confirm that the solution is completely clear with no visible particulates before sealing and storing.
-
Storage: Store DMSO stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can compromise compound stability and solubility.[3]
The method of dilution can significantly impact whether a compound stays in solution. It is preferable to mix the DMSO stock directly with the final assay medium.
-
Prepare Assay Plate: Add all assay components (buffer, enzyme, substrate, cells, etc.) to the wells of your microplate, leaving out only the compound.
-
Intermediate Dilution (Optional, in DMSO): If necessary, perform an intermediate dilution of your high-concentration stock in 100% DMSO to make addition to the plate more accurate.
-
Final Addition: Add a small volume (e.g., 1 µL) of the appropriate DMSO stock directly to the assay mixture in each well.
-
Immediate Mixing: Immediately after adding the compound, mix the plate thoroughly using a plate shaker or by gentle pipetting to ensure rapid and uniform dispersion, minimizing localized high concentrations that can trigger precipitation.
Section 4: Visualization of Troubleshooting Logic
The following decision tree provides a logical workflow for addressing solubility issues with this compound.
Caption: A decision tree for troubleshooting solubility issues.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. [Link]
-
YouTube. (2023). How Does pH Impact Ionic Compound Solubility?[Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
Chemistry LibreTexts. (2023). 23.1: Properties of amines. [Link]
-
ACS Publications. (2021). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. [Link]
-
askIITians. (n.d.). How does pH affect solubility?[Link]
-
National Institutes of Health (NIH). (2021). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC. [Link]
-
PubChem. (n.d.). Benzimidazole. National Institutes of Health. [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
National Institutes of Health (NIH). (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]
-
YouTube. (2019). Boiling Points and Solubility of Amines. [Link]
-
National Institutes of Health (NIH). (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 2-tert-butyl-1H-benzimidazol-5-amine
Introduction: Understanding the Compound's Inherent Stability
2-tert-butyl-1H-benzimidazol-5-amine is a heterocyclic compound featuring a benzimidazole core. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antimicrobial, and antitumor properties.[1][2] However, the presence of amine functionalities and the benzimidazole ring system can render the molecule susceptible to degradation under certain conditions. The primary degradation pathways to be aware of are oxidation and photodegradation.[3] The amine groups are particularly prone to oxidation, which can lead to the formation of colored impurities and potential polymerization.[3]
This guide will address common questions and troubleshooting scenarios to help you maintain the stability and purity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
To ensure the long-term stability of the solid compound, it should be stored in a cool, dry, and dark environment.[3] The key is to minimize exposure to atmospheric oxygen, moisture, and light. For optimal protection, store the compound in a tightly sealed, opaque or amber vial under an inert atmosphere, such as argon or nitrogen.[3] Storing at refrigerated temperatures (2-8°C) is also recommended.[4]
Q2: I've noticed my solid compound has changed color from off-white to a yellowish or brownish hue. What does this indicate and is it still usable?
A change in color is a strong visual indicator of degradation.[3] This is often due to oxidation of the amine groups or photodegradation. While the compound may not be completely degraded, its purity is compromised. For experiments requiring high purity, such as in vitro assays or synthetic transformations, it is strongly advised to use a fresh, un-discolored lot of the compound. Using a discolored compound can lead to inconsistent and unreliable experimental results.[4]
Q3: What are the best practices for handling this compound in the laboratory to prevent degradation?
Proper handling is crucial to minimize degradation during experimental use. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust.[5][6] Use non-sparking tools and keep the container tightly closed when not in use.[5] After handling, thoroughly wash your hands and decontaminate all work surfaces.[5] It is also important to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-impermeable gloves, and a lab coat.[5]
Q4: Is this compound sensitive to light?
Yes, like many aromatic amines and benzimidazole derivatives, this compound is potentially sensitive to light.[3] Exposure to ambient or UV light can provide the energy for photochemical reactions, leading to the formation of impurities. Therefore, it is essential to store and handle the compound in a manner that minimizes light exposure. Use amber vials or wrap containers in aluminum foil to protect them from light.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: The solid compound is difficult to dissolve in a solvent where it was previously soluble.
-
Potential Cause: This could be due to the formation of insoluble polymeric degradation products.[3]
-
Troubleshooting Steps:
-
Attempt to dissolve a small amount in a more polar solvent to see if the impurity profile changes.
-
If possible, analyze the insoluble material to identify its nature.
-
For critical experiments, it is best to use a fresh, pure sample of the compound.
-
Issue 2: Inconsistent results in biological assays using the same batch of the compound.
-
Potential Cause: This could be a sign of ongoing degradation, leading to a decrease in the concentration of the active compound and an increase in impurities that may have their own biological effects.
-
Troubleshooting Steps:
-
Re-evaluate your storage and handling procedures to ensure they are optimal.
-
Perform a purity analysis of your current stock using a suitable analytical method like HPLC.
-
If degradation is confirmed, procure a fresh batch of the compound and implement stricter storage and handling protocols.
-
Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) over time.
-
Potential Cause: The emergence of new peaks is a clear indication of degradation. These new peaks represent the formation of degradation products.
-
Troubleshooting Steps:
-
Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify the primary degradation pathways and the factors that influence stability.[4]
-
Based on the stability data, adjust storage conditions (e.g., lower temperature, different solvent, pH control) to minimize degradation.
-
Utilize a stability-indicating analytical method to monitor the concentration of the parent compound and detect any degradation products over time.[4]
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow
This workflow outlines the best practices for storing and handling this compound to maintain its integrity.
Caption: Recommended workflow for storage and handling.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for assessing the purity of this compound and detecting any degradation products.[7]
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Summary
The following table summarizes the key factors affecting the stability of this compound and the recommended preventative measures.
| Factor | Potential Effect | Recommended Preventative Measures |
| Oxygen | Oxidation of amine groups, leading to colored impurities and potential polymerization.[3] | Store under an inert atmosphere (argon or nitrogen).[3] Keep containers tightly sealed.[8] |
| Light | Photodegradation, leading to the formation of impurities. | Store in amber or opaque vials.[3] Minimize exposure to light during handling.[4] |
| Moisture | May facilitate hydrolytic degradation or act as a catalyst for other degradation pathways. | Store in a dry environment with a desiccant if necessary. Keep containers tightly sealed.[8] |
| Elevated Temperature | Can accelerate the rate of all degradation pathways. | Store at recommended cool temperatures (e.g., 2-8°C).[4] Avoid exposure to high heat during experiments unless necessary. |
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways.
References
-
PubMed. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE. [Link]
-
American Elements. 2-tert-butyl-1-methyl-1H-1,3-benzodiazol-5-amine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5798, Benzimidazole. [Link]
-
Defense Technical Information Center. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 498442, 2-tert-butyl-1H-imidazole. [Link]
-
National Center for Biotechnology Information. A Comprehensive Study of N-Butyl-1H-Benzimidazole. [Link]
-
ResearchGate. Enhanced photocatalytic degradation of 2-thiobenzimidazole by Tris(8-quinolinolato)cobalt(III) complex through peroxide adduct formation: Theoretical and experimental investigation. [Link]
-
MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
-
MDPI. A Comprehensive Study of N-Butyl-1H-Benzimidazole. [Link]
Sources
- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. combi-blocks.com [combi-blocks.com]
refining purification methods for high-purity 2-tert-butyl-1H-benzimidazol-5-amine
Technical Support Center: High-Purity 2-tert-butyl-1H-benzimidazol-5-amine
Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who require this valuable intermediate in its highest purity form. The inherent basicity of the benzimidazole core and the primary amine substituent presents unique challenges that can lead to low yields, persistent impurities, and chromatographic difficulties. This guide provides field-proven troubleshooting advice and detailed protocols to overcome these obstacles, ensuring the integrity of your subsequent research and development activities.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound. Each issue is presented with potential causes and validated solutions.
Issue 1: My final yield is significantly lower than expected after purification.
-
Question: I've completed my synthesis, but after work-up and purification, the overall yield of my this compound is disappointingly low. What are the likely causes and how can I improve recovery?
-
Answer: Low yield is a multifaceted problem that can originate from the synthesis, work-up, or purification stages.
-
Causality & Solution:
-
Incomplete Reaction: The initial condensation reaction may not have proceeded to completion. It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are fully consumed.[1][2]
-
Product Loss During Extraction: As a basic compound, the product's solubility is highly pH-dependent. During aqueous washes, especially if the pH is not carefully controlled, you can lose a significant amount of product. The protonated benzimidazole salt is water-soluble.[3][4] To mitigate this, ensure the aqueous layer is sufficiently basic (pH > 9) before extracting with an organic solvent. It is also good practice to re-extract all aqueous layers with fresh organic solvent to recover any dissolved product.[1]
-
Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts, thereby reducing the yield of the desired compound.[4] Performing the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this degradation.[5]
-
-
Issue 2: My product "oils out" during recrystallization instead of forming crystals.
-
Question: I'm attempting to recrystallize my crude product, but it separates as an oil rather than forming solid crystals. Why is this happening?
-
Answer: "Oiling out" is a common frustration in recrystallization and typically occurs for one of three reasons.
-
Causality & Solution:
-
High Impurity Level: The presence of significant impurities can depress the melting point of your compound and interfere with crystal lattice formation. An initial purification step, such as a rapid acid-base extraction, can remove many impurities and facilitate successful crystallization.[3]
-
Inappropriate Solvent Choice: If the boiling point of your recrystallization solvent is higher than the melting point of your compound, the compound will melt before it dissolves, forming an oil. Select a solvent or solvent system with a lower boiling point.
-
Rapid Cooling: Cooling the solution too quickly can cause the product to crash out of solution as an amorphous oil instead of forming an ordered crystal lattice. Allow the hot, filtered solution to cool slowly to room temperature before moving it to an ice bath.[3]
-
-
Issue 3: I'm struggling to remove a persistent colored impurity.
-
Question: Even after initial purification, my product has a persistent yellow or brown color. How can I obtain a colorless or white solid?
-
Answer: Color in aromatic amines often indicates the presence of oxidized species.
-
Causality & Solution:
-
Oxidation Products: As mentioned, the amine functionality is prone to air oxidation. The resulting impurities are often highly colored and polar.
-
Activated Charcoal Treatment: A highly effective method for removing colored impurities is to treat the hot solution with a small amount of activated charcoal during recrystallization.[3][6] Add the charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[3] Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
-
Issue 4: My compound shows significant tailing or co-elutes with impurities during silica gel column chromatography.
-
Question: When I run a silica column, my product streaks down the column (tails) and I can't get good separation from a nearby impurity. How can I improve the chromatography?
-
Answer: This is the most common issue when purifying basic compounds like benzimidazole amines on standard silica gel.
-
Causality & Solution:
-
Acid-Base Interaction: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[7][8]
-
Solution 1: Mobile Phase Modifier: Add a small amount (0.5-1%) of a competing amine, such as triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase (e.g., ethyl acetate/hexane).[7][8] This additive will "neutralize" the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[8]
-
Solution 2: Alternative Stationary Phase: For difficult separations, switch to a different stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives that eliminate the problematic acid-base interaction, often providing superior separation for basic compounds.[7][9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I'll encounter from the synthesis?
A1: The primary impurities arise from incomplete reactions or side reactions. These include:
-
Unreacted Starting Materials: Primarily the o-phenylenediamine derivative used in the synthesis.[10]
-
Incompletely Cyclized Intermediate: The N-pivaloyl-o-phenylenediamine intermediate may be present if the final dehydration/cyclization step is incomplete.[10]
-
Di-acylated Byproduct: It is possible for both amino groups of the o-phenylenediamine to be acylated by pivalic acid without cyclization, leading to a di-acylated impurity.[10]
Q2: What is the single most effective first step for purifying the crude product?
A2: An acid-base extraction is an exceptionally effective initial purification step.[3] By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl), the basic this compound is protonated and moves into the aqueous layer, leaving behind neutral and acidic impurities. The aqueous layer can then be separated, cooled, and basified (e.g., with 1M NaOH) to precipitate the purified, neutral product, which is then collected by filtration.[3][4]
Q3: How do I choose the best solvent system for recrystallization?
A3: The principle of "like dissolves like" is a good starting point, but empirical testing is key. The ideal solvent should dissolve your compound completely when hot but very poorly when cold. For a moderately polar compound like this, good starting points for testing are:
-
Ethanol/Water Mixtures: Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes faintly cloudy. Then allow it to cool slowly.[2][3]
-
Ethyl Acetate/Hexane Mixtures: Dissolve the compound in a minimum of hot ethyl acetate and slowly add hexane until turbidity persists.[3]
Q4: When is column chromatography preferable to recrystallization?
A4: Column chromatography should be employed when recrystallization fails to provide material of the desired purity. This is often the case when impurities have very similar solubility profiles to the product. Chromatography is also necessary if the product is an oil at room temperature and cannot be crystallized.[3]
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Yield | Typical Purity | Pros | Cons |
| Acid-Base Extraction | >90% Recovery | 70-90% | Excellent for removing non-basic impurities; Fast; Scalable. | Does not remove basic impurities; Product must be stable to acid/base. |
| Recrystallization | 70-95%[3] | >98% | Cost-effective; Scalable; Yields high-purity crystalline material.[3] | Risk of "oiling out"; Potential for low recovery if product is soluble in cold solvent.[3] |
| Silica Gel Chromatography | 60-90%[3] | >99% | Excellent for separating closely related impurities; Versatile.[3] | Tailing issues with basic amines[7]; Requires large solvent volumes; Can be time-consuming.[3] |
| Amine-Functionalized Silica Chromatography | 70-95% | >99% | Eliminates tailing for basic amines[9]; Excellent peak shape; Can use less polar (and less hazardous) solvents.[9] | More expensive stationary phase. |
Experimental Protocols
Protocol 1: Initial Purification via Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 5 mL per gram). Combine the aqueous layers.
-
Optional: Wash the combined aqueous layers with a small amount of fresh ethyl acetate to remove any residual neutral impurities. Discard the organic layer.
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add 1M aqueous NaOH with vigorous stirring until the solution is strongly basic (confirm with pH paper, pH > 9). A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water, then with a small amount of cold ethanol to aid drying.
-
Dry the purified solid under vacuum to a constant weight.
Protocol 2: High-Purity Refinement via Recrystallization
-
Place the solid obtained from the acid-base extraction into an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.
-
If the solution is colored: Remove the flask from the heat and add a small amount of activated charcoal (approx. 1-2% w/w). Reheat the mixture gently for 5-10 minutes.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the high-purity crystals in a vacuum oven.
Mandatory Visualizations
Caption: Decision workflow for selecting the appropriate purification strategy.
Caption: Troubleshooting flowchart for amine purification on silica gel.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- Biotage. (2023). Is there an easy way to purify organic amines?
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- BenchChem. (2025).
- Biotage. (2023).
- IJCRT.org. (2025).
- BenchChem. (2025). Common side products in 2-tert-butyl-benzimidazole synthesis and their removal.
- ResearchGate. (2016). How to purify p-amino tert butyl benzamide?
- Biotage. (2023).
- BenchChem. (2025). Optimizing reaction conditions for 2-tert-butyl-6-methyl-1H-benzimidazole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in Scaling Up 2-tert-butyl-1H-benzimidazol-5-amine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-tert-butyl-1H-benzimidazol-5-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common hurdles encountered when transitioning this synthesis from the lab bench to larger-scale production. We will delve into the causality behind experimental choices, providing troubleshooting solutions and robust protocols to ensure a successful and efficient scale-up.
Section 1: Synthetic Strategy Overview
The most reliable and scalable synthesis of this compound is a two-step process. This pathway is favored for its use of readily available starting materials and its generally clean transformations, which are critical considerations for large-scale manufacturing.
-
Step 1: Condensation (Phillips-Ladenburg Reaction) : The process begins with the acid-catalyzed condensation of 4-nitro-1,2-phenylenediamine with pivalic acid (or an activated derivative like pivaloyl chloride) to form the benzimidazole ring. This reaction yields the intermediate, 2-tert-butyl-5-nitro-1H-benzimidazole.[1]
-
Step 2: Reduction : The nitro group of the intermediate is then selectively reduced to an amine, affording the final product, this compound.
This strategic separation of the cyclization and reduction steps allows for better process control and minimizes the formation of complex impurities.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the condensation (cyclization) step on a large scale?
A1: When scaling the condensation reaction, three parameters are paramount:
-
Temperature Control: The reaction is endothermic as it requires significant energy to drive off water. On a large scale, ensuring uniform heating is critical. The target temperature is often high (170-200°C) to facilitate both cyclization and water removal.[2] Overheating can lead to decomposition and discoloration.
-
Efficient Water Removal: The formation of the imidazole ring is a dehydration process. Water must be continuously removed to drive the equilibrium toward the product. On a lab scale, a Dean-Stark apparatus is used. On a larger scale, this can be achieved by azeotropic distillation with a suitable solvent (like toluene or xylene) or by performing the reaction under a vacuum or with a nitrogen sparge.
-
Catalyst Selection and Loading: Polyphosphoric acid (PPA) is a common and effective catalyst, acting as both an acid and a dehydrating agent. However, its high viscosity can cause mixing and work-up issues on a large scale. An alternative is a catalytic amount of p-toluenesulfonic acid (PTSA) in a high-boiling solvent.[3]
Q2: Which reduction method for the nitro group is most suitable for scale-up?
A2: Catalytic transfer hydrogenation or direct hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst is the most recommended method for scale-up.
-
Causality: This method offers high chemoselectivity, meaning it reduces the nitro group without affecting the benzimidazole ring. The work-up is significantly cleaner than older methods like metal-acid reductions (e.g., Fe/HCl or SnCl₂), as the catalyst is simply filtered off.[4] This minimizes aqueous waste streams laden with metal salts, a major consideration in process chemistry. Safety protocols for handling hydrogen gas are well-established in industrial settings.
Q3: What are the typical impurities I should expect and how do they form?
A3: The main impurities are process-related and can be traced back to incomplete reactions or side reactions:[1][5]
-
Unreacted 4-nitro-1,2-phenylenediamine: Results from an incomplete condensation reaction.
-
N-pivaloyl-4-nitro-1,2-phenylenediamine: This is the mono-acylated intermediate that has failed to cyclize. It forms if the reaction temperature is too low or the reaction time is too short.
-
2-tert-butyl-5-nitro-1H-benzimidazole: The starting material for the reduction step will be a major impurity if the reduction is incomplete.
-
Degradation Products: Aromatic amines can be sensitive to air and light, leading to the formation of colored, often polymeric, impurities.[6]
Q4: How can I effectively purify the final product on a multi-kilogram scale?
A4: A combination of acid-base extraction and recrystallization is the most robust method for large-scale purification.
-
Acid-Base Extraction: The benzimidazole and the primary amine group make the final product basic. It can be dissolved in an acidic aqueous solution (e.g., dilute HCl), which protonates the molecule, making it water-soluble.[7] Neutral impurities can be washed away with an organic solvent (e.g., ethyl acetate or toluene). The pH of the aqueous layer is then raised with a base (e.g., NaOH or NaHCO₃) to precipitate the purified, neutral product.[7][8]
-
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to remove any remaining minor impurities.[7]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process.
Stage 1: Condensation of 4-nitro-1,2-phenylenediamine
| Issue | Potential Cause | Troubleshooting & Optimization Strategy |
| Low Yield / Incomplete Reaction | Inefficient Water Removal: The presence of water inhibits the final dehydration step, preventing the reaction from going to completion. | Ensure your setup provides vigorous and continuous water removal. If using a high-boiling solvent like xylene, confirm that the azeotrope is actively distilling. Consider applying a vacuum if feasible with your equipment. |
| Insufficient Heat/Mixing: In a large reactor, cold spots can lead to localized incomplete reactions. | Use a reactor with an efficient overhead stirrer and a well-calibrated heating mantle or jacket. Verify the internal batch temperature matches the setpoint. | |
| Catalyst Deactivation/Insufficient Loading: The catalyst may be old or used in an insufficient amount for the scale. | Use a fresh, anhydrous acid catalyst. For PTSA, a loading of 5-10 mol% is typical. If using PPA, ensure enough is used to create a stirrable slurry. | |
| Dark Product Color / Tar Formation | Overheating: Exceeding the thermal stability of the starting materials or product leads to decomposition. | Strictly control the internal reaction temperature. Set the controller to a maximum temperature limit and monitor for any exothermic events, although this reaction is typically endothermic. |
| Oxygen Exposure at High Temperatures: The presence of air can cause oxidative degradation of the diamine starting material. | Run the reaction under an inert atmosphere (e.g., a continuous nitrogen blanket) to prevent oxidation. |
Stage 2: Reduction of 2-tert-butyl-5-nitro-1H-benzimidazole
Caption: Troubleshooting decision tree for an incomplete reduction reaction.
| Issue | Potential Cause | Troubleshooting & Optimization Strategy |
| Incomplete Reduction | Catalyst Poisoning or Deactivation: The Pd/C catalyst is sensitive to poisons (e.g., sulfur compounds) that may be present in starting materials or solvents. It can also lose activity over time. | Ensure high-purity starting materials and solvents. Use a fresh batch of catalyst. Consider increasing catalyst loading (e.g., from 1 wt% to 3 wt%). |
| Poor Gas Dispersion / Insufficient Agitation: In a large vessel, the hydrogen gas may not be effectively dispersed into the liquid phase, starving the reaction. | Increase the agitation speed to create a vortex that draws gas into the solution. Ensure the H₂ inlet tube is positioned to maximize gas dispersion. | |
| Insufficient Hydrogen Pressure or Time: The reaction may simply need more driving force or time to reach completion on a larger scale. | Increase the hydrogen pressure within the safety limits of your reactor. Extend the reaction time and monitor progress by TLC or HPLC. | |
| Product Contaminated with Palladium | Catalyst Leaching/Poor Filtration: Fine particles of Pd/C can pass through standard filter paper, leading to grey or black coloration of the product and high metal content. | After the reaction, filter the mixture through a pad of Celite® or a similar filter aid to remove the bulk of the catalyst. For very low levels, the product solution can be treated with activated carbon or a palladium scavenger before final isolation. |
| Formation of Side Products | Over-reduction: Although rare under these conditions, aggressive hydrogenation could potentially affect the benzimidazole ring. | This is highly unlikely with Pd/C. If using other reductants like NaBH₄ with additives, side reactions are more common. Stick to catalytic hydrogenation for cleaner results.[9] |
Section 4: Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-tert-butyl-5-nitro-1H-benzimidazole
-
Disclaimer: This protocol is a guideline and should be adapted and optimized for your specific equipment and safety procedures.
-
Reactor Setup: Equip a suitable glass-lined reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a distillation condenser with a receiver (or a Dean-Stark trap).
-
Charge Reagents: To the reactor, charge 4-nitro-1,2-phenylenediamine (1.0 eq), pivalic acid (1.2 eq), and p-toluenesulfonic acid monohydrate (0.1 eq). Add xylene (approx. 5-10 mL per gram of diamine) as the solvent.
-
Reaction: Begin stirring and heat the mixture to reflux (approx. 140-150°C). Water will begin to co-distill with the xylene. Continue refluxing and collecting water for 12-24 hours, or until no more water is collected and TLC analysis (e.g., 50% Ethyl Acetate/Hexane) shows complete consumption of the starting diamine.
-
Cooling and Work-up: Cool the reaction mixture to 60-70°C. Slowly add a 10% aqueous sodium hydroxide solution with vigorous stirring to neutralize the PTSA and any excess pivalic acid. Adjust the pH to 8-9.
-
Isolation: Cool the mixture to room temperature. The product will precipitate. Filter the solid through a Nutsche filter or a large Buchner funnel.
-
Washing: Wash the filter cake thoroughly with water until the filtrate is neutral, then wash with a small amount of cold ethanol or heptane to aid in drying.
-
Drying: Dry the yellow-brown solid in a vacuum oven at 60-70°C until a constant weight is achieved. The product should be of sufficient purity for the next step.
Protocol 2: Catalytic Hydrogenation for the Reduction of the Nitro Intermediate
-
Safety Warning: Hydrogen gas is highly flammable and explosive. This procedure must be conducted in a designated area with appropriate safety equipment, including grounding and ventilation, by personnel trained in hydrogenation reactions.
-
Reactor Setup: Charge the 2-tert-butyl-5-nitro-1H-benzimidazole (1.0 eq) and methanol (10-20 mL per gram of nitro-compound) to a hydrogenation reactor.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (50% wet, 1-3 wt% dry basis relative to the starting material) as a slurry in methanol.
-
Inerting: Seal the reactor and purge the system multiple times with nitrogen, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen (e.g., 50-100 psi, 3-7 bar). Begin vigorous stirring and maintain the temperature between 25-40°C. The reaction is often exothermic; use cooling if necessary to maintain the temperature.
-
Monitoring: Monitor the reaction by hydrogen uptake and/or by sampling and analyzing via TLC or HPLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Depressurize the reactor and purge thoroughly with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a bed of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with methanol or water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Section 5: Data Summary Tables
Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Groups
| Method | Reducing Agent(s) | Typical Conditions | Pros for Scale-Up | Cons for Scale-Up |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂ | 25-60°C, 50-500 psi | High yield, clean work-up (filtration), minimal waste, high selectivity.[4] | Requires specialized high-pressure equipment; catalyst can be pyrophoric and expensive. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux in MeOH/EtOH | Avoids use of H₂ gas; clean work-up. | Generates stoichiometric byproducts; can be slower. |
| Metal-Acid Reduction | Fe/HCl, SnCl₂/HCl | 80-100°C | Inexpensive reagents; robust and reliable method. | Generates large volumes of acidic, metal-containing aqueous waste; work-up is cumbersome.[8] |
| Sulfide Reduction | Na₂S, NaHS | Reflux in EtOH/H₂O | Can be selective in certain cases. | Generates hazardous and odorous sulfur byproducts; work-up can be difficult.[2] |
Table 2: Recommended Solvents for Final Product Recrystallization
| Solvent System | Rationale | Procedure Notes |
| Ethanol / Water | Good solubility in hot ethanol, poor solubility in cold water. | Dissolve crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly. |
| Toluene | Good for removing more polar impurities. | Dissolve in hot toluene, filter hot if necessary, and allow to cool slowly. Good for producing crystalline material. |
| Ethyl Acetate / Heptane | Moderately polar system. | Dissolve in a minimal amount of hot ethyl acetate. Add heptane until turbidity appears. Cool slowly. |
References
-
Kumar, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available from: [Link]
-
PrepChem. Synthesis of STEP A: Methyl 2-butyl-1H-benzimidazole-5-carboxylate. Available from: [Link]
-
Fidèle, N., et al. (2021). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. RSC Advances. Available from: [Link]
-
Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
ResearchGate. How to purify p-amino tert butyl benzamide? (2016). Available from: [Link]
- Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
Singh, S., et al. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Journal of Applicable Chemistry. Available from: [Link]
-
ResearchGate. Reduction of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline catalyzed by metallic Cu nanoparticles at low reaction temperature. (2016). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. e-journals.in [e-journals.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 2-tert-butyl-1H-benzimidazol-5-amine Analogs
Welcome to the technical support center for researchers working with 2-tert-butyl-1H-benzimidazol-5-amine analogs. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] However, the very features that make this scaffold so potent also present a significant challenge: the potential for off-target interactions.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to anticipate, identify, and mitigate off-target effects, ensuring the data you generate is robust, reproducible, and accurately reflects the on-target activity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for designing rigorous experiments.
Q1: What are the most common off-target liabilities for benzimidazole-based compounds?
The benzimidazole core, particularly when designed as an ATP-competitive inhibitor, frequently interacts with protein kinases beyond the intended target.[4][5] This is because the ATP-binding pockets of the more than 500 kinases in the human kinome share moderate to high conservation.[4] Therefore, a primary concern is unintended inhibition of multiple kinases, which can lead to complex polypharmacology, unexpected toxicities, or misleading phenotypic results.[5][6] Other potential off-targets can include non-kinase ATP-binding proteins or enzymes with structurally similar binding sites.[6]
Q2: How do I establish an optimal working concentration for my analog in cell-based assays?
The ideal concentration should be high enough to engage the target but low enough to minimize off-target effects. A multi-step approach is recommended:
-
Start with Biochemical Potency: Use the IC50 or Ki value from a biochemical assay as a starting point. A common practice is to use a concentration 5 to 10 times higher than the IC50/Ki in initial cellular assays to account for barriers like cell permeability.[7]
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 1 nM to 100 µM) in your primary cellular assay. This helps determine the EC50 (the concentration for 50% of the maximum effect) and reveals the dynamic range of the compound's activity.[8]
-
Correlate with Target Engagement: Use a target engagement assay, like the Cellular Thermal Shift Assay (CETSA), to confirm that the observed phenotype occurs at concentrations where the compound is physically binding to its intended target inside the cell.[9][10]
-
Assess Cytotoxicity: Concurrently, run a cytotoxicity assay to identify the concentration at which the compound begins to cause general cell death, which is often a sign of off-target toxicity.[11][12] The optimal concentration for your experiments should be well below this toxic threshold.
Q3: What are the non-negotiable controls for every experiment?
To ensure data integrity, every experiment should include a standard set of controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any effects of the vehicle itself.[8]
-
Positive Control: A well-characterized, structurally unrelated inhibitor for the same target. If both your analog and the control compound produce the same phenotype, it strengthens the evidence for on-target activity.[8]
-
Negative Control: A structurally similar but inactive analog, if available. This helps confirm that the observed effect is due to the specific chemical features of your active compound and not some general property of the scaffold.
-
Untreated Control: Cells that receive no treatment, representing the baseline state.
Q4: How can I distinguish a true on-target phenotype from one caused by off-target effects?
This is a critical challenge in drug discovery. The key is to build a body of evidence using orthogonal approaches:
-
Confirm Target Engagement: Show that the compound binds to the target in cells at concentrations that produce the phenotype.[13]
-
Use Multiple, Structurally Diverse Inhibitors: As mentioned above, reproducing the phenotype with a different class of inhibitor for the same target is strong evidence for on-target action.[8]
-
Perform Rescue Experiments: The "gold standard" test. If you can reverse the inhibitor's effect by overexpressing a version of the target protein that has been mutated to be resistant to the drug, this provides powerful evidence that the effect is on-target.
-
Genetic Knockdown/Knockout: Use techniques like RNAi or CRISPR to reduce or eliminate the target protein. If the resulting phenotype mimics the effect of your inhibitor, it supports an on-target mechanism.[14]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed at or below the effective concentration. | 1. Broad off-target activity: The compound is inhibiting essential proteins (e.g., kinases involved in cell survival). 2. General chemical toxicity: The compound is non-specifically damaging cellular components. | 1. Perform broad kinase panel screening: Profile the compound against a large panel of kinases to identify off-target hits.[15] 2. Conduct counter-screening: Test against panels of other common off-targets (e.g., GPCRs, ion channels). 3. Run cytotoxicity assays in multiple cell lines: Determine if the toxicity is specific to your model system or a general effect.[16] 4. Synthesize and test analogs: Use Structure-Activity Relationship (SAR) data to design new analogs with improved selectivity. |
| Potency in biochemical assays (IC50) is much higher than in cell-based assays (EC50). | 1. Poor cell permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target. 2. Compound instability: The compound is rapidly metabolized or degraded in the cellular environment. 3. Active drug efflux: The compound is being pumped out of the cell by transporters like P-glycoprotein. 4. High ATP concentration in cells: For ATP-competitive inhibitors, the high physiological concentration of ATP (~1-10 mM) can outcompete the inhibitor, reducing its apparent potency compared to a biochemical assay with low ATP.[17] | 1. Assess physicochemical properties: Analyze LogP and polar surface area to predict permeability. 2. Perform a permeability assay: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 3. Co-administer with efflux pump inhibitors to see if cellular potency increases. 4. Perform biochemical assays at high ATP concentrations (e.g., 1 mM) to better mimic physiological conditions.[18] |
| The observed phenotype does not correlate with the degree of on-target inhibition. | 1. An off-target is responsible for the phenotype: A secondary target, which may be more or less sensitive to the compound than the primary target, is driving the observed biological effect. 2. Complex signaling dynamics: The downstream signaling pathway is non-linear, so a small amount of target inhibition could produce a maximal effect (or vice-versa). | 1. Perform a full kinase selectivity profile: Identify the most potent off-targets.[19][20] 2. Test your compound against cells where the primary target has been knocked out: If the phenotype persists, it is definitively off-target.[14] 3. Use a more selective, structurally unrelated inhibitor for the primary target and compare the resulting phenotypes.[8] 4. Perform a detailed time-course and dose-response analysis of both target inhibition and the downstream phenotype to understand the relationship. |
| Difficulty confirming that the compound binds to the target in live cells. | 1. Lack of a suitable assay: Traditional methods like immunoprecipitation may not be sensitive or quantitative enough. 2. Weak or transient binding: The interaction between the compound and target is not strong enough to be detected by certain methods. | 1. Implement a Cellular Thermal Shift Assay (CETSA): This is a powerful, label-free method to directly measure target engagement in intact cells or tissues.[9][10][13][21][22] 2. Utilize advanced biophysical methods: If available, techniques like NanoBRET™ Target Engagement assays provide real-time, quantitative binding data in living cells.[5] |
Part 3: Key Experimental Protocols & Data Interpretation
Success in minimizing off-target effects relies on generating high-quality data from well-executed experiments. Here are protocols for essential assays.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a this compound analog against a broad panel of protein kinases to assess its selectivity. Commercial services are widely available and recommended for comprehensive profiling.[15][23][19]
Methodology (Representative Radiometric Assay):
-
Compound Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM). Serially dilute to the desired screening concentration(s).
-
Assay Reaction: In a microplate, combine the kinase, its specific peptide or protein substrate, and the required cofactors in an appropriate kinase buffer.
-
Initiate Reaction: Add the test compound (or DMSO vehicle control) and [γ-³³P]ATP to start the phosphorylation reaction. The ATP concentration should ideally be at or near the Km for each kinase to provide an accurate measure of potency.[14][17]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction & Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter membrane, which captures the phosphorylated substrate.
-
Washing: Wash the membranes extensively to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Data Interpretation:
The results are often presented as percent inhibition at a single concentration (e.g., 1 µM). Hits that show significant inhibition (e.g., >50%) should be followed up with full IC50 determination. Selectivity can be quantified using metrics like the Selectivity Score (S-score) , which divides the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.
Table 1: Example Kinase Selectivity Data for Analog 'BZ-42'
| Kinase Target | On-Target/Off-Target | IC50 (nM) | Notes |
| Target Kinase A | On-Target | 15 | Potent on-target activity |
| Kinase B | Off-Target | 85 | 5.7-fold less potent than target |
| Kinase C | Off-Target | 350 | 23-fold selectivity |
| Kinase D | Off-Target | >10,000 | Highly selective |
| Kinase E (Cell Cycle) | Off-Target | 95 | Potential source of cytotoxicity |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that the compound binds to and stabilizes its intended target protein in a cellular environment, providing direct evidence of target engagement.[9][21][22]
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for a set time (e.g., 3 minutes). A typical temperature gradient ranges from 40°C to 70°C. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This releases the soluble proteins.
-
Separate Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.
-
Sample Preparation for Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Protein Detection (Western Blot):
-
Separate the soluble proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody specific to the target protein.
-
Use a secondary antibody and chemiluminescence to detect the protein bands.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples.
-
A shift of the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.[10]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the compound on cell viability and determine the concentration range at which it becomes cytotoxic.[24][25]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
Part 4: Visualizations and Workflows
Workflow for Minimizing Off-Target Effects
The following diagram outlines a systematic approach to characterizing and improving the selectivity of your this compound analogs.
Caption: A systematic workflow for characterizing, identifying, and mitigating off-target effects.
Principle of the Cellular Thermal Shift Assay (CETSA)
This diagram illustrates how ligand binding protects a target protein from heat-induced denaturation.
Caption: Ligand binding stabilizes the target protein, keeping it soluble at higher temperatures.
References
- TME Scientific. In Vitro Toxicology Assays.
- Labcorp. In vitro toxicology nonclinical studies.
- IT Medical Team. Advancing Drug Discovery: The Role of In Vitro Toxicity Assays.
- Charles River Labor
- Miltenyi Biotec. Drug discovery: In vitro toxicity testing by flow cytometry.
- Creative Enzymes. Kinase Screening and Profiling Services.
- National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Benchchem. Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- Reaction Biology. Kinase Panel Screening and Profiling Service.
- Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services.
- BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support.
- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- Grokipedia. Cellular thermal shift assay.
- Benchchem. Application Notes and Protocols for Cell-Based Assays in Drug Screening.
- Benchchem. How to minimize off-target effects of XEN723.
- AACR Journals. Maximizing the Benefits of Off-Target Kinase Inhibitor Activity.
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
- Promega. Selecting Cell-Based Assays for Drug Discovery Screening.
- ACS Publications.
- Patsnap Synapse. How can off-target effects of drugs be minimised?.
- CRISPR Medicine News. Off-Target Effects and Where to Find Them.
- protocols.io. Cell deposition and drug sensitivity assay.
- SpringerLink. A review for cell-based screening methods in drug discovery.
- Preprints.org. Current Achievements of Benzimidazole: A Review.
- Promega Connections. Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
- Creative Diagnostics. Off-Target Effects Analysis.
- Nature Methods. Tools for experimental and computational analyses of off-target editing by programmable nucleases.
- Sigma-Aldrich. How to Use Inhibitors.
- Frontiers in Pharmacology. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- International Journal of Molecular Sciences.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
- MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
- The Institute of Cancer Research.
- Royal Society of Chemistry.
- BOC Sciences.
- ResearchGate. (PDF) Benzimidazole An Important Scaffold In Drug Discovery.
- PubMed.
- PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Use Inhibitors [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. news-medical.net [news-medical.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assayquant.com [assayquant.com]
- 19. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 20. kinaselogistics.com [kinaselogistics.com]
- 21. annualreviews.org [annualreviews.org]
- 22. grokipedia.com [grokipedia.com]
- 23. pharmaron.com [pharmaron.com]
- 24. itmedicalteam.pl [itmedicalteam.pl]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Improving the Bioavailability of Benzimidazole Compounds
Introduction for the Researcher:
Welcome to the Technical Support Center dedicated to enhancing the oral bioavailability of benzimidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of molecules. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] However, their therapeutic potential is often hampered by poor aqueous solubility and extensive first-pass metabolism, leading to low and variable oral bioavailability.[3][4]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from foundational concepts to specific experimental challenges, providing not just protocols but also the scientific rationale behind them. Our goal is to equip you with the knowledge to rationally design and troubleshoot your formulation and chemical modification strategies to unlock the full potential of your benzimidazole compounds.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What are the primary factors limiting the oral bioavailability of benzimidazole compounds?
A1: The low oral bioavailability of most benzimidazoles stems from two main physicochemical and metabolic challenges:
-
Poor Aqueous Solubility: Many benzimidazoles are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, which means they have high membrane permeability but low aqueous solubility.[3][5] This poor solubility becomes the rate-limiting step for their absorption in the gastrointestinal (GI) tract, as a drug must be in solution to be absorbed.[4] For instance, the anthelmintic drug mebendazole exists in different polymorphic forms, all of which are considered practically insoluble in water.[6]
-
Rapid First-Pass Metabolism: After absorption from the gut, benzimidazoles undergo extensive metabolism in the liver before they can reach systemic circulation. This "first-pass effect," primarily mediated by cytochrome P450 (CYP450) enzymes, rapidly converts the parent drug into less active metabolites, significantly reducing the amount of active drug available to exert its therapeutic effect.[3][4]
Q2: What are the main formulation strategies to overcome these bioavailability challenges?
A2: A variety of formulation strategies can be employed. The choice depends on the specific properties of your benzimidazole compound. The most common approaches include:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix. This can render the drug amorphous (non-crystalline), which increases its dissolution rate and bioavailability.[3][7]
-
Nanotechnology: Reducing the drug's particle size to the nanometer range dramatically increases the surface area available for dissolution.[3] This includes techniques like nanosuspensions and nanoemulsions.[4][8]
-
Lipid-Based Formulations: For highly lipophilic benzimidazoles, dissolving the compound in oils and surfactants can improve absorption. Self-emulsifying drug delivery systems (SEDDS) are an advanced form of this, creating a fine emulsion in the gut.[9][10]
-
Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within a cyclodextrin complex can significantly increase its aqueous solubility.[11][12]
-
Salt Formation: For benzimidazoles with ionizable groups, converting the compound into a salt is an effective method to improve its solubility and dissolution rate.[3][12]
Q3: How do I choose the right strategy for my specific benzimidazole derivative?
A3: The selection process should be systematic. A good starting point is to characterize the physicochemical properties of your active pharmaceutical ingredient (API), including its solubility, permeability (if not already known), pKa, and logP.
Below is a decision-making workflow to guide your strategy selection:
Caption: Workflow for selecting a bioavailability enhancement strategy.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed troubleshooting for common formulation issues and step-by-step experimental protocols.
Strategy 1: Solid Dispersions
Solid dispersions are a powerful tool, but their success hinges on creating and maintaining the amorphous state of the drug.
Troubleshooting Guide: Solid Dispersions
| Issue Encountered | Potential Cause(s) | Recommended Actions & Troubleshooting |
| Low drug loading or poor dissolution improvement. | 1. Poor drug-polymer miscibility: The drug and polymer are not compatible, leading to a heterogeneous system. 2. Incorrect carrier selection: The chosen polymer may not be optimal for your specific benzimidazole. | 1. Screen multiple polymers: Test polymers with different properties (e.g., PVP, HPMC, Soluplus®, Eudragit®). 2. Characterize miscibility: Use Differential Scanning Calorimetry (DSC) to assess drug-polymer interactions. A single glass transition temperature (Tg) suggests good miscibility.[13] |
| Drug recrystallizes during storage. | 1. Thermodynamic instability: The amorphous state is inherently less stable than the crystalline form. 2. High humidity or temperature: Environmental conditions can accelerate molecular mobility and promote crystallization. 3. Plasticization by residual solvent: Remaining solvent from the preparation process can lower the Tg and increase mobility. | 1. Select polymers with a high Tg: This helps to kinetically trap the drug in its amorphous state. 2. Incorporate a secondary polymer: Sometimes a combination of polymers can improve stability. 3. Control storage conditions: Store samples in a desiccator and at controlled temperatures. 4. Ensure complete solvent removal: Use appropriate drying techniques (e.g., vacuum oven) and confirm with TGA. |
| Phase separation of the supersaturated solution during dissolution. | Liquid-Liquid Phase Separation (LLPS): When the drug concentration from the dissolving amorphous solid dispersion exceeds its amorphous solubility limit, it can separate into drug-rich colloidal particles.[14][15] | 1. Incorporate precipitation inhibitors: Polymers like HPMCAS are known to inhibit the precipitation of drugs from supersaturated solutions.[14] 2. Modify the dissolution medium: The presence of surfactants (e.g., Tween 80) in the dissolution medium can sometimes stabilize the supersaturated state.[15] 3. Characterize the LLPS concentration: Understanding this threshold is crucial for predicting in vivo performance.[14] |
Experimental Protocol: Preparation of an Albendazole Solid Dispersion (Melting Method)
This protocol describes the preparation of a solid dispersion of Albendazole (ABZ) using a hydrophilic carrier like Polyethylene Glycol (PEG) 8000 or Gelucire 44/14 by the melting method.[11][13]
Materials:
-
Albendazole (API)
-
PEG 8000 or Gelucire 44/14 (Carrier)
-
Mortar and pestle
-
Heating mantle or hot plate with magnetic stirring
-
Freezer (-20°C)
-
Sieves (e.g., 500-μm)
Procedure:
-
Weighing: Accurately weigh the drug and carrier in the desired ratio (e.g., 1:1 or 1:2 drug-to-carrier).[5]
-
Melting the Carrier: Gently heat the carrier in a beaker on a heating mantle until it is completely molten. For PEG 8000, this will be above 60-63°C; for Gelucire 44/14, it's around 44°C.
-
Drug Incorporation: Gradually add the weighed Albendazole powder to the molten carrier while continuously stirring.
-
Heating and Mixing: Continue heating the blend approximately 10°C above the carrier's melting point for 5 minutes with constant stirring to ensure a homogenous mixture.[13]
-
Rapid Solidification (Quenching): Pour the molten mixture onto a stainless steel plate or into a beaker and immediately place it in a freezer at -20°C for at least 24 hours to ensure rapid solidification.[13] This rapid cooling is critical to trap the drug in an amorphous state.
-
Size Reduction: After 24 hours, remove the solidified mass. Crush the mass using a mortar and pestle.
-
Sieving: Pass the ground powder through a 500-μm sieve to obtain a uniform particle size.[13]
-
Characterization: Characterize the prepared solid dispersion using techniques like DSC (to confirm amorphization), Powder X-ray Diffraction (PXRD), and in vitro dissolution studies to assess the enhancement in drug release.[4][11]
Strategy 2: Nanotechnology - Nanoemulsions
Nanoemulsions are kinetically stable lipid-based systems that can effectively solubilize lipophilic benzimidazoles for oral delivery.
Troubleshooting Guide: Nanoemulsions
| Issue Encountered | Potential Cause(s) | Recommended Actions & Troubleshooting |
| Physical instability (creaming, cracking, phase separation). | 1. Ostwald Ripening: Diffusion of smaller oil droplets into larger ones over time, leading to an increase in average particle size.[14] 2. Incorrect Surfactant/Co-surfactant Ratio (S/CoS): The amount of surfactant is insufficient to stabilize the oil-water interface. | 1. Use long-chain triglycerides: These are less prone to Ostwald ripening compared to medium-chain triglycerides.[14] 2. Optimize the S/CoS ratio: Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable nanoemulsion region. 3. High-Energy Homogenization: Use high-pressure homogenization or microfluidization to produce smaller, more uniform droplets which are kinetically more stable.[4] |
| Drug precipitation out of the formulation. | 1. Low drug solubility in the oil phase: The chosen oil may not be a good solvent for your benzimidazole. 2. Changes in temperature during storage: Solubility can be temperature-dependent. | 1. Screen various oils: Test the solubility of your compound in different pharmaceutical-grade oils (e.g., sesame oil, soybean oil, oleic acid) to find the one with the highest solubilizing capacity.[6] 2. Store at controlled temperatures. |
| Potential for excipient toxicity. | High concentration of surfactants or co-solvents: Some surfactants and co-solvents (like ethanol) can have safety concerns at high concentrations.[14] | 1. Select GRAS excipients: Use excipients that are "Generally Recognized as Safe" by regulatory agencies. 2. Minimize surfactant concentration: Aim for formulations that require a low level of surfactant (typically below 10% for nanoemulsions) while maintaining stability.[14] |
Experimental Protocol: Preparation of a Fenbendazole Nanosuspension
This protocol outlines a general method for preparing a fenbendazole nanosuspension, a related nanotechnology approach suitable for compounds that can be processed into fine particles.
Materials:
-
Fenbendazole (API)
-
Stabilizer/Suspending agent (e.g., methyl cellulose, sodium carboxymethyl cellulose)[8]
-
Wetting agent (e.g., ethanol, propylene glycol)[8]
-
Deionized or injection-grade water
-
High-speed homogenizer or glue mill followed by a high-pressure homogenizer
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve the stabilizer/suspending agent in deionized water with stirring to form "Mixture A".[8]
-
Drug Phase Preparation: In a separate beaker, dissolve the wetting agent in a portion of the deionized water. Then, add the fenbendazole powder and stir well to create a slurry, "Mixture B".[8]
-
Pre-mixing: Add Mixture A to Mixture B and make up to the final volume with water. Mix thoroughly. This creates a coarse suspension.
-
Coarse Homogenization: Process the coarse suspension with a glue mill or a high-speed homogenizer to create a finer, more uniform suspension.[8]
-
High-Pressure Homogenization: Pass the resulting suspension through a high-pressure homogenizer. For example, circulate the suspension multiple times under high pressure (e.g., 100 MPa).[8] This step is crucial for reducing the particle size to the nanometer range.
-
Characterization: Analyze the final nanosuspension for particle size distribution (e.g., using dynamic light scattering), zeta potential (to assess stability), and dissolution rate.
Part 3: Chemical Modification Strategies
When formulation approaches are insufficient, modifying the chemical structure of the benzimidazole itself can be a powerful strategy.
Q4: Beyond prodrugs, what chemical modifications can improve the solubility and pharmacokinetic properties of benzimidazoles?
A4: Several structural modification strategies can be employed to enhance the physicochemical properties of the benzimidazole scaffold:
-
Disruption of Molecular Planarity and Symmetry: Highly planar and symmetrical molecules often pack very efficiently into a crystal lattice, leading to high melting points and low solubility. Introducing non-planar or asymmetrical groups can disrupt this crystal packing, lower the melting point, and improve solubility.[16] Tactics include:
-
Introduction of Ionizable or Polar Groups: Adding acidic or basic functional groups allows for salt formation, which can dramatically increase aqueous solubility.[12][18] Introducing polar, non-ionizable groups (e.g., hydroxyl, ether, or amide groups) can also improve solubility by increasing the molecule's overall polarity and ability to form hydrogen bonds with water.[17]
-
Scaffold Modification: Replacing parts of the benzimidazole scaffold with different heterocyclic rings can alter properties like lipophilicity, polarity, and hydrogen bonding capacity, which in turn can improve solubility and other pharmacokinetic parameters.[19] For example, replacing a biphenyl group with a phenylpyrazole or phenylthiazole moiety has been explored to improve properties.[19]
Caption: Chemical modification strategies for the benzimidazole scaffold.
Part 4: Data Summary & References
Quantitative Data Summary
The following table summarizes the reported improvements in bioavailability for various benzimidazole compounds using different formulation strategies. This data is intended for comparative purposes; actual results will vary based on the specific compound and experimental conditions.
| Benzimidazole | Formulation Strategy | Fold Increase in Bioavailability (AUC) | Reference |
| Albendazole | Self-Microemulsifying Chewable Tablets (SMEDDS) | 1.3-fold (vs. commercial tablet) | [6] |
| Albendazole | Solid Dispersion (with HPMC-AS & Glyceryl Monostearate) | 2.5-fold (vs. commercial granules) | [20] |
| Mebendazole | Redispersible Microparticles (with L-HPC) | ~3.0-fold (vs. pure drug) | [21] |
| Mebendazole | Polymer Crystals (with PEG) | 2.12-fold (vs. physical mixture) | [22] |
| Fenbendazole | Methyl-β-cyclodextrin Inclusion Complex | 60,000-fold increase in water solubility | [23] |
| Triclabendazole | Solid Dispersion (with Poloxamer 407) | Significant improvement in dissolution rate | [3] |
References
- Solubility enhancement and tablet formulation of Albendazole drug.
- Fenbendazole nano suspension and preparation method thereof.
- Relevance of Liquid-Liquid Phase Separation of Supersaturated Solution in Oral Absorption of Albendazole
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Improving the Dissolution of Triclabendazole from Stable Crystalline Solid Dispersions Formul
- DOT Language. Graphviz.
- Significant Improvement in Bioavailability and Therapeutic Efficacy of Mebendazole Oral Nano-Systems Assessed in a Murine Model with Extreme Phenotypes of Susceptibility to Trichinella spiralis.
- The Development of UM-203, A Reversible Covalent STING Antagonist.
- Formulation and Optimization of Solid Dispersion Tablets of Albendazole using Response Surface Methodology. RJPBCS.
- Mechanism of self-emulsifying drug delivery systems (SEDDS).
- Formulation and Evaluation of Fenbendazole Extended-Release Extrudes Processed by Hot-Melt Extrusion. NIH.
- Combining solubilization and controlled release strategies to prepare pH-sensitive solid dispersion loaded with albendazole: in vitro and in vivo studies. Frontiers.
- SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. DergiPark.
- Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds. Benchchem.
- Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry.
- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Benchchem.
- Improving the Dissolution of Triclabendazole from Stable Crystalline Solid Dispersions Formulated for Oral Delivery | Request PDF.
- (PDF) Increasing the bioavalilability of mebendazole I. Influence of croscarmellose on dissolution rate, extent and mechanism in simulated gastric medium.
- Phase separation of supersaturated solution created from amorphous solid dispersions: Relevance to oral absorption. PubMed.
- Complex GraphViz DOT Sample. GitHub.
- How to synthesize and prepare Fenbendazole?. FAQ - Guidechem.
- NZ530286A - Anthelmintic formulations containing triclabendazole.
- Full article: Enhancing the bioavailability of mebendazole by integrating the principles solid dispersion and nanocrystal techniques, for safe and effective management of human echinococcosis.
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH.
- Product Development Flow Chart - Experimental Formul
- (PDF) Inhibition of Liquid–Liquid Phase Separation for Breaking the Solubility Barrier of Amorphous Solid Dispersions to Improve Oral Absorption of Naftopidil.
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Applic
- Self-Emulsifying Drug Delivery Systems (SEDDS)
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
- (PDF) A Water-Soluble Fenbendazole (FBZ) Formulation for Treating Pinworm Infections in Laboratory Animals.
- Formulation and Optimization of Solid Dispersion Tablets of Albendazole using Response Surface Methodology. RJPBCS.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
- Polybenzimidazole Membranes Modified with Porous Aromatic Frameworks: Synthesis, Structure, Mechanical and Transport Properties. MDPI.
- Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC.
- A QbD Approach for the Formulation and Control of Triclabendazole in Uncoated Tablets: From Polymorphs to Drug Formul
- Characterizing Phase Separation of Amorphous Solid Dispersions Containing Imidacloprid.
- Enhanced bioavailability and anthelmintic efficacy of mebendazole in redispersible microparticles with low-substituted hydroxypropylcellulose. Dove Medical Press.
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations.
- User Guide — graphviz 0.
- (PDF) Enhancement of dissolution and bioavailability of mebendazole for the effective and safe management of human echinococcosis.
- Formulation Development Software.
- Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: The consequences and potential risks | Request PDF.
- Inhibition of Liquid–Liquid Phase Separation for Breaking the Solubility Barrier of Amorphous Solid Dispersions to Improve Oral Absorption of Naftopidil. Semantic Scholar.
- Preparation and evaluation of fenbendazole methyl-β-cyclodextrin inclusion complexes.
- Improving solubility via structural modification.
- Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. Pharma Excipients.
- Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole. PMC.
- ALBENDAZOLE. PQM-USAID.
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Dissolution of Triclabendazole from Stable Crystalline Solid Dispersions Formulated for Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. isca.me [isca.me]
- 6. Significant Improvement in Bioavailability and Therapeutic Efficacy of Mebendazole Oral Nano-Systems Assessed in a Murine Model with Extreme Phenotypes of Susceptibility to Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenbendazole nano suspension and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rjpbcs.com [rjpbcs.com]
- 14. mdpi.com [mdpi.com]
- 15. Phase separation of supersaturated solution created from amorphous solid dispersions: Relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Combining solubilization and controlled release strategies to prepare pH-sensitive solid dispersion loaded with albendazole: in vitro and in vivo studies [frontiersin.org]
- 21. dovepress.com [dovepress.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Preparation and evaluation of fenbendazole methyl-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 2-tert-butyl-1H-benzimidazol-5-amine Derivatives
<Step_2>
For researchers, scientists, and drug development professionals, the validation of a novel chemical entity's biological activity is a critical juncture in the journey from discovery to potential therapeutic application. The 2-tert-butyl-1H-benzimidazol-5-amine scaffold has emerged as a promising pharmacophore, particularly in oncology, due to its structural resemblance to purine nucleotides, allowing it to interact with various biological macromolecules.[1][2] This guide provides an in-depth, technically-grounded framework for validating the biological activity of its derivatives, with a focus on their potential as kinase inhibitors in anticancer therapy. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis to benchmark new derivatives against existing standards.
The benzimidazole core is a versatile heterocyclic system, and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[3][4] The introduction of a tert-butyl group at the 2-position can significantly enhance the molecule's lipophilicity and steric profile, which in turn modulates its interaction with biological targets.[3] Many benzimidazole derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[5][6]
Part 1: Foundational In Vitro Characterization
The initial phase of validation involves a comprehensive in vitro assessment to determine the potency and selectivity of the novel benzimidazole derivatives. This typically begins with biochemical assays to quantify direct interactions with purified enzymes, followed by cell-based assays to evaluate their effects in a more biologically relevant context.
The primary hypothesis for the anticancer activity of many benzimidazole derivatives is the inhibition of protein kinases.[2][7] Therefore, the first step is to directly measure the inhibitory activity of the synthesized compounds against a panel of purified kinases.
Causality of Experimental Choice: Direct kinase assays are essential to confirm the molecular target and to quantify the intrinsic potency of the inhibitor (typically as an IC50 value). This cell-free system eliminates confounding factors present in a cellular environment, such as membrane permeability and off-target effects.[8] Luminescence-based assays, which measure the amount of ATP remaining after a kinase reaction, are a common and robust method for this purpose.[9][10][11]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kits and provides a reliable method for determining the in vitro potency of a test compound against VEGFR-2.[9][12][13]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (Poly (Glu:Tyr, 4:1))
-
Test Compound (this compound derivative)
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
Procedure:
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup:
-
Add the master mix to each well of a 96-well plate.
-
Add diluted test compound to the "Test Inhibitor" wells.
-
Add a vehicle control (e.g., DMSO) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition: Add diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.
-
Incubation: Mix gently and incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection:
-
Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive and blank controls. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
While biochemical assays are crucial for determining direct target engagement, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment.[14]
Causality of Experimental Choice: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[15][16] Therefore, assessing the phosphorylation status of key proteins in this pathway provides a direct measure of the compound's intracellular activity. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) based assays offer a sensitive and high-throughput method for this purpose.[15][17]
Experimental Protocol: TR-FRET Assay for Akt Phosphorylation
This protocol outlines a general procedure for a TR-FRET-based assay to measure the phosphorylation of Akt at Ser473.
Materials:
-
Cancer cell line with an active PI3K/Akt/mTOR pathway (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test Compound
-
Lysis buffer
-
Terbium-labeled anti-phospho-Akt (Ser473) antibody
-
GFP-labeled Akt (or fluorescently labeled secondary antibody)
-
TR-FRET compatible microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Antibody Addition: Add the terbium-labeled phospho-specific antibody and the GFP-labeled Akt (or fluorescently labeled secondary antibody) to the cell lysate.
-
Incubation: Incubate the plate to allow for antibody binding.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value for the inhibition of Akt phosphorylation.
Part 2: Comparative Efficacy Analysis
To understand the therapeutic potential of a novel derivative, it is essential to compare its activity against established anticancer agents and other structurally related compounds.
Data Presentation: Comparative In Vitro Efficacy (IC50 in µM)
The following table summarizes hypothetical IC50 values for a novel this compound derivative ("Compound X") and standard-of-care drugs against various cancer cell lines. This type of table allows for a quick and clear comparison of potency.[18]
| Compound/Derivative Name | Target/Pathway | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| Compound X | VEGFR-2, PI3K | 1.2 ± 0.3 | 0.8 ± 0.1 | 2.5 ± 0.5 |
| Doxorubicin | Topoisomerase II | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.8 ± 0.2 |
| Paclitaxel | Microtubules | 0.01 ± 0.003 | 0.005 ± 0.001 | 0.02 ± 0.005 |
| Sunitinib | VEGFR, PDGFR | 3.5 ± 0.7 | 5.2 ± 1.1 | 4.1 ± 0.9 |
Data are presented as mean ± standard deviation from at least three independent experiments.
This comparative data, when generated experimentally, provides a strong indication of the novel compound's potential and helps to guide further development.
Part 3: In Vivo Validation in Preclinical Models
Positive in vitro results must be validated in a living organism to assess the compound's pharmacokinetic properties, efficacy, and potential toxicity.[19] Cell line-derived xenograft (CDX) models are a cornerstone of preclinical cancer drug testing.[20]
Causality of Experimental Choice: CDX models, where human cancer cell lines are implanted into immunodeficient mice, provide a valuable platform to evaluate a drug's antitumor activity in a complex biological system.[21][22][23] This allows for the assessment of factors such as drug delivery to the tumor, metabolism, and overall systemic effects.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol describes a standard ectopic tumor xenograft model.[21]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., A549)
-
Matrigel (optional, to enhance tumor take-rate)
-
Test Compound
-
Vehicle control
-
Standard-of-care drug (for comparison)
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the test compound, vehicle control, and standard-of-care drug to their respective groups according to a predetermined dosing schedule and route of administration.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Part 4: Visualizing the Scientific Logic
Diagrams are invaluable tools for communicating complex biological pathways and experimental workflows.
Caption: Inhibition of the PI3K/Akt/mTOR and VEGFR-2 signaling pathways.
Caption: High-level experimental workflow for validating biological activity.
Conclusion
The validation of this compound derivatives requires a systematic and rigorous approach, progressing from in vitro characterization to in vivo efficacy studies. By employing a combination of biochemical and cell-based assays, researchers can elucidate the mechanism of action and determine the potency of these compounds. Comparative analysis against known drugs provides crucial context for their therapeutic potential. Finally, validation in preclinical models is an indispensable step to assess their in vivo activity and overall drug-like properties. This comprehensive validation strategy, grounded in sound scientific principles, is essential for advancing promising benzimidazole derivatives through the drug development pipeline.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]
-
Xenograft Models. Creative Biolabs. [Link]
-
Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry. [Link]
-
Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. ResearchGate. [Link]
-
In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. MDPI. [Link]
-
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PubMed Central. [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Springer. [Link]
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]
-
Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. ResearchGate. [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed Central. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. [Link]
-
Ethyl 1-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylate. National Institutes of Health. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Xenograft Models - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of 2-tert-butyl-1H-benzimidazol-5-amine with Other Kinase Inhibitors in Oncology Research
A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Efficacy and Selectivity
In the landscape of targeted cancer therapy, protein kinase inhibitors have become a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth and survival.[1] The benzimidazole scaffold, in particular, has garnered significant attention as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] This guide provides a comparative analysis of a representative benzimidazole-based compound, 2-tert-butyl-1H-benzimidazol-5-amine, with other established kinase inhibitors, focusing on the crucial PI3K/Akt/mTOR signaling pathway—one of the most frequently dysregulated cascades in human cancers.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale, provide detailed experimental protocols for comparative evaluation, and present data in a clear, structured format to aid in the objective assessment of these compounds.
Introduction to the Compounds and Rationale for Comparison
To establish a meaningful comparison, we will evaluate this compound alongside two well-characterized kinase inhibitors that target the PI3K/Akt/mTOR pathway through different mechanisms: Pictilisib (GDC-0941) , a pan-Class I PI3K inhibitor, and Everolimus , an mTORC1 inhibitor.[6]
-
This compound: A representative compound featuring the benzimidazole scaffold. Benzimidazoles are known to act as ATP-competitive inhibitors, targeting the hinge region of the kinase domain.[2][7] Its specific kinase targets are often explored through broad panel screening, but for this guide, we will hypothesize its activity against the PI3K/Akt/mTOR pathway, a common target for this class of compounds.[1][4] The tert-butyl group provides steric bulk, which can contribute to selectivity, while the amine group can be a key hydrogen bonding moiety.
-
Pictilisib (GDC-0941): A potent, orally bioavailable inhibitor of all four Class I PI3K isoforms (α, β, δ, γ).[6] By inhibiting PI3K, it blocks the conversion of PIP2 to PIP3, preventing the downstream activation of Akt and mTOR. Its pan-inhibitory nature makes it a robust tool for probing the pathway's role in cancer cell proliferation.
-
Everolimus (RAD001): An analog of rapamycin ("rapalog") that acts as an allosteric inhibitor of mTOR Complex 1 (mTORC1).[4][5] It functions by binding to the intracellular protein FKBP-12, and this complex then binds to and inhibits mTORC1, a key regulator of protein synthesis and cell growth.[8]
The rationale for this comparison is to assess the benzimidazole compound against both an upstream (Pictilisib) and a downstream (Everolimus) inhibitor of a critical oncogenic pathway. This allows for a nuanced understanding of its potential efficacy and mechanism relative to established drugs.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a frequent event in many cancers, making it a prime target for therapeutic intervention.[4]
Sources
- 1. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ascopubs.org [ascopubs.org]
A Comparative Guide to the Synthesis of 2-tert-Butyl-1H-benzimidazol-5-amine: Efficacy and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Within this class, 2-tert-butyl-1H-benzimidazol-5-amine stands as a valuable building block for the development of novel therapeutics, owing to the unique steric and electronic properties conferred by its substituents. This guide provides a comprehensive comparison of the primary synthetic routes to this key intermediate, offering an in-depth analysis of their efficacy, supported by experimental data and detailed protocols. We will explore the traditional two-step approach via the Phillips-Ladenburg condensation and subsequent nitro group reduction, alongside a greener, microwave-assisted alternative, providing you with the critical insights needed to select the optimal method for your research endeavors.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a multi-faceted challenge: the efficient construction of the benzimidazole core, the regioselective introduction of the amino group at the 5-position, and the incorporation of the sterically demanding tert-butyl group at the 2-position. The choice of synthetic strategy significantly impacts not only the overall yield and purity of the final product but also the environmental footprint and scalability of the process.
Method 1: The Classic Two-Step Synthesis
The most established and widely documented approach for the synthesis of this compound is a two-step sequence. This method first involves the construction of the 2-tert-butyl-5-nitro-1H-benzimidazole intermediate, followed by the reduction of the nitro group to the desired amine.
Step 1: Phillips-Ladenburg Condensation
The initial step employs the Phillips-Ladenburg condensation, a robust and reliable method for forming the benzimidazole ring.[1] This reaction involves the cyclocondensation of 4-nitro-1,2-phenylenediamine with pivalic acid, typically in the presence of a strong acid catalyst under heating.[2][3] The bulky tert-butyl group of pivalic acid is effectively incorporated at the 2-position of the benzimidazole ring.
The mechanism proceeds through the initial acylation of one of the amino groups of the o-phenylenediamine by pivalic acid. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the newly formed amide. The final step is a dehydration reaction, which results in the formation of the aromatic benzimidazole ring.[2]
Step 2: Reduction of the Nitro Group
The second step focuses on the reduction of the nitro group of the 2-tert-butyl-5-nitro-1H-benzimidazole intermediate to the corresponding amine. Two primary methods are commonly employed for this transformation: catalytic hydrogenation and chemical reduction with reagents like tin(II) chloride (SnCl2).
-
Catalytic Hydrogenation: This is often the preferred method due to its clean reaction profile and high yields. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4] This method is generally efficient and avoids the use of stoichiometric amounts of metal reagents.
-
Tin(II) Chloride Reduction: An alternative to catalytic hydrogenation is the use of tin(II) chloride in an acidic medium.[5] While effective, this method generates tin-based byproducts that require careful removal during workup, which can sometimes be challenging.[6]
Method 2: A Greener Approach - Microwave-Assisted One-Pot Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methodologies. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.[7][8][9][10][11]
A proposed greener alternative for the synthesis of this compound is a one-pot, two-step microwave-assisted approach. This method would first involve the microwave-assisted Phillips-Ladenburg condensation of 4-nitro-1,2-phenylenediamine and pivalic acid. Following a brief workup or direct use of the crude intermediate, the subsequent reduction of the nitro group could also be performed under microwave irradiation, potentially using a transfer hydrogenation agent like ammonium formate with a Pd/C catalyst.[4] This approach would significantly reduce the overall synthesis time and energy consumption compared to conventional heating methods.
Comparative Analysis of Synthesis Methods
To facilitate a clear comparison, the following table summarizes the key parameters of the different synthetic approaches:
| Parameter | Method 1A: Two-Step (Catalytic Hydrogenation) | Method 1B: Two-Step (SnCl2 Reduction) | Method 2: Microwave-Assisted One-Pot (Proposed) |
| Starting Materials | 4-Nitro-1,2-phenylenediamine, Pivalic Acid, H2, Pd/C | 4-Nitro-1,2-phenylenediamine, Pivalic Acid, SnCl2·2H2O | 4-Nitro-1,2-phenylenediamine, Pivalic Acid, Transfer Hydrogenation Reagent, Pd/C |
| Key Steps | 1. Phillips-Ladenburg Condensation2. Catalytic Hydrogenation | 1. Phillips-Ladenburg Condensation2. SnCl2 Reduction | 1. Microwave-Assisted Condensation2. Microwave-Assisted Reduction |
| Typical Reaction Time | 4-8 hours (Step 1) + 2-6 hours (Step 2) | 4-8 hours (Step 1) + 2-6 hours (Step 2) | 10-30 minutes (Step 1) + 15-45 minutes (Step 2) |
| Reported/Expected Yield | Good to Excellent (overall) | Good (overall) | Potentially Excellent (overall) |
| Purity of Crude Product | Generally high | May contain tin byproducts | Generally high |
| Environmental Impact | Moderate (solvent use, heating) | Higher (metal waste) | Low (reduced energy, potential for less solvent) |
| Scalability | Readily scalable | Scalable with waste management considerations | Potentially scalable |
Experimental Protocols
Method 1: Two-Step Synthesis (Catalytic Hydrogenation)
Step 1: Synthesis of 2-tert-Butyl-5-nitro-1H-benzimidazole
Procedure:
-
In a round-bottom flask, combine 4-nitro-1,2-phenylenediamine (1.0 eq) and pivalic acid (1.2 eq).[3]
-
Add polyphosphoric acid (PPA) as both a catalyst and solvent (approximately 10 times the weight of the 4-nitro-1,2-phenylenediamine).[3]
-
Heat the mixture to 180-200°C with stirring for 4-6 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic, which will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
Procedure:
-
Dissolve 2-tert-butyl-5-nitro-1H-benzimidazole (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 5-10 mol% of palladium on carbon (10 wt. %).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent use but can be further purified by column chromatography if necessary.
Method 2: Proposed Microwave-Assisted One-Pot Synthesis
Procedure:
-
In a microwave-safe reaction vessel, combine 4-nitro-1,2-phenylenediamine (1.0 eq), pivalic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a minimal amount of a high-boiling point solvent like N,N-dimethylformamide (DMF) or under solvent-free conditions.
-
Seal the vessel and subject it to microwave irradiation (e.g., 100-150W) at a temperature of 150-180°C for 10-30 minutes.
-
Monitor the reaction progress by TLC.
-
After cooling, add a suitable solvent such as ethanol, followed by a catalytic amount of Pd/C and a hydrogen donor like ammonium formate.
-
Seal the vessel again and irradiate in the microwave at a lower temperature (e.g., 80-100°C) for 15-45 minutes.
-
After cooling, filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate.
-
The crude product can then be purified by an appropriate method such as column chromatography or recrystallization.
Conclusion and Future Outlook
The traditional two-step synthesis of this compound via the Phillips-Ladenburg condensation and subsequent nitro group reduction remains a reliable and well-established method. Catalytic hydrogenation is generally the preferred reduction method due to its cleaner workup compared to tin(II) chloride.
However, the advent of microwave-assisted synthesis offers a compelling alternative that aligns with the principles of green chemistry. The proposed one-pot, microwave-assisted method has the potential to significantly reduce reaction times and energy consumption, making it an attractive option for both laboratory-scale synthesis and potential industrial applications. Further optimization and validation of this greener route are warranted to fully assess its efficacy and scalability.
By understanding the nuances of each synthetic approach, researchers can make informed decisions to efficiently and sustainably produce this compound, a critical precursor for the advancement of new therapeutic agents.
References
- [Reference for a general review on benzimidazole synthesis - if available in search results]
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
- Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2016). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 17, 1301-1303.
- Di Salvo, A., et al. (2019).
- Swami, M. B., et al. (2015). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica, 7(10), 533-535.
- Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428.
- [Reference for a specific protocol for Phillips-Ladenburg condens
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-1H-benzo[d]imidazole from o-Phenylenediamine.
- BenchChem. (n.d.). Common side products in 2-tert-butyl-benzimidazole synthesis and their removal.
- [Reference for a specific protocol for nitro group reduction - if available in search results]
- [Reference for a specific protocol for SnCl2 reduction - if available in search results]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.
- [Reference for a specific protocol for catalytic hydrogenation of a nitrobenzimidazole - if available in search results]
- [Reference for a one-pot synthesis of a similar compound - if available in search results]
- Various Authors. (2023).
- [Reference for a review on greener synthesis of benzimidazoles - if available in search results]
- MDPI. (2021).
- [Additional relevant references
Sources
- 1. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. asianpubs.org [asianpubs.org]
benchmarking the performance of 2-tert-butyl-1H-benzimidazol-5-amine against known drugs
An In-Depth Guide to Benchmarking the Performance of Novel Benzimidazole Derivatives: A Case Study with 2-tert-butyl-1H-benzimidazol-5-amine
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for benchmarking the performance of novel chemical entities against established drugs. We will use this compound as a case study to illustrate the process. It is important to note that this compound is primarily recognized as a chemical intermediate for the synthesis of more complex molecules. As its specific biological activity is not extensively documented in publicly available literature, this guide will proceed with a well-founded hypothetical scenario: its evaluation as a potential proton pump inhibitor (PPI), a class of drugs where the benzimidazole scaffold is prominent.
We will benchmark its hypothetical performance against two well-established PPIs: Omeprazole and Lansoprazole. This guide is intended for researchers, scientists, and drug development professionals, providing a scientifically rigorous, step-by-step approach to performance evaluation, from initial in-vitro screening to preclinical in-vivo assessment.
The Rationale for a Hypothetical Scenario
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of drugs with diverse biological activities. A prominent example is the class of proton pump inhibitors, which act by inhibiting the H+/K+-ATPase in the parietal cells of the stomach, thereby reducing gastric acid secretion. Given this precedent, a logical first step in characterizing a novel benzimidazole derivative like this compound would be to screen it for PPI activity.
This guide, therefore, outlines the comprehensive experimental workflow required to validate this hypothesis and benchmark the compound's performance against established drugs in this class.
Experimental Workflow for Benchmarking
The benchmarking process is a multi-stage endeavor, progressing from broad in-vitro screening to more focused in-vivo studies. The following diagram illustrates the proposed workflow:
Caption: A multi-phase workflow for benchmarking a novel compound.
Phase 1: In-Vitro Characterization
Target Engagement: H+/K+-ATPase Inhibition Assay
Objective: To determine if this compound directly inhibits the H+/K+-ATPase enzyme.
Methodology:
-
Preparation of H+/K+-ATPase Vesicles: Isolate gastric vesicles rich in H+/K+-ATPase from the fundic mucosa of rabbit or hog stomachs, following established protocols.
-
Assay Principle: The assay measures the rate of ATP hydrolysis by the enzyme, which is coupled to proton transport. Inhibition of the enzyme leads to a decrease in ATP hydrolysis.
-
Procedure:
-
Pre-incubate the enzyme preparation with varying concentrations of the test compound (and control drugs) in an acidic environment (pH < 4.0) to facilitate the acid-catalyzed conversion of the benzimidazole to its active sulfenamide form.
-
Initiate the reaction by adding ATP.
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Enzyme Inhibition Kinetics
Objective: To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Methodology:
-
Perform the H+/K+-ATPase inhibition assay as described above, but with varying concentrations of both the substrate (ATP) and the inhibitor.
-
Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme kinetics. This will reveal the mechanism of inhibition.
Cell-Based Efficacy: Acid Secretion in Parietal Cells
Objective: To confirm the inhibitory activity in a cellular context.
Methodology:
-
Cell Culture: Use primary cultures of rabbit parietal cells or a suitable cell line (e.g., human gastric adenocarcinoma (AGS) cells).
-
Assay Principle: Utilize a pH-sensitive fluorescent dye, such as BCECF-AM, to measure changes in intracellular pH (pHi) upon stimulation of acid secretion.
-
Procedure:
-
Load the cells with the pH-sensitive dye.
-
Pre-incubate the cells with the test compound and control drugs.
-
Stimulate acid secretion using a secretagogue like histamine or forskolin.
-
Measure the changes in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: Quantify the inhibition of the acid secretion response and determine the EC50 value (the effective concentration to achieve 50% of the maximum response).
Cytotoxicity Assay
Objective: To assess the general toxicity of the compound to cells.
Methodology:
-
Cell Line: Use a relevant cell line, such as AGS cells or a non-cancerous cell line like HEK293, for comparison.
-
Assay Principle: A common method is the MTT assay, which measures the metabolic activity of cells. A decrease in metabolic activity is indicative of cytotoxicity.
-
Procedure:
-
Incubate the cells with a range of concentrations of the test compound for 24-48 hours.
-
Add MTT reagent, which is converted to a colored formazan product by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
-
Data Analysis: Determine the CC50 value (the concentration that causes 50% cell death). The therapeutic index can be calculated as CC50 / IC50.
Table 1: Representative In-Vitro Performance Data (Hypothetical)
| Compound | H+/K+-ATPase IC50 (nM) | Cellular EC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/IC50) |
| This compound | 75 | 150 | > 100 | > 1333 |
| Omeprazole | 50 | 100 | > 100 | > 2000 |
| Lansoprazole | 40 | 80 | > 100 | > 2500 |
Phase 2: ADME/Tox Profiling
Metabolic Stability Assay
Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes.
Methodology:
-
System: Use human liver microsomes or S9 fractions, which contain the major drug-metabolizing enzymes.
-
Procedure:
-
Incubate the test compound with the liver microsomes in the presence of NADPH (a necessary cofactor).
-
Take samples at different time points and quench the reaction.
-
Analyze the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis: Calculate the in-vitro half-life (t1/2) and intrinsic clearance (Clint).
Cell Permeability Assay (Caco-2)
Objective: To predict the oral absorption of the compound.
Methodology:
-
System: Use Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, as an in-vitro model of the intestinal barrier.
-
Procedure:
-
Seed the Caco-2 cells on a semi-permeable membrane in a transwell plate.
-
Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time (A to B permeability).
-
Also, measure the transport from B to A to determine the efflux ratio.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp). A high Papp value suggests good oral absorption.
Table 2: Representative ADME/Tox Data (Hypothetical)
| Compound | Metabolic Stability (t1/2, min) | Caco-2 Permeability (Papp, 10^-6 cm/s) | hERG Inhibition IC50 (µM) |
| This compound | 45 | 15 | > 30 |
| Omeprazole | 60 | 20 | > 30 |
| Lansoprazole | 55 | 18 | > 30 |
Phase 3: In-Vivo Evaluation
Pharmacokinetic (PK) Study
Objective: To determine how the compound is absorbed, distributed, metabolized, and excreted in a living organism.
Methodology:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Procedure:
-
Administer a single dose of the compound intravenously (IV) and orally (PO) to different groups of animals.
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
-
Data Analysis: Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Efficacy Study in a Gastric Acid Secretion Model
Objective: To evaluate the in-vivo efficacy of the compound in reducing gastric acid secretion.
Methodology:
-
Animal Model: Use a pylorus-ligated rat model.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
After a set period, ligate the pylorus under anesthesia.
-
Allow gastric juice to accumulate for a defined period.
-
Collect the gastric juice and measure its volume and acidity.
-
-
Data Analysis: Compare the reduction in gastric acid secretion in the treated groups to the control group.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the performance of a novel compound, using this compound as a hypothetical case study for a proton pump inhibitor. By following this multi-phased workflow, researchers can systematically evaluate the potential of a new chemical entity, from its initial interaction with the biological target to its efficacy in a preclinical model. The provided methodologies and data presentation formats offer a robust framework for making informed decisions in the drug discovery and development process.
References
-
A20374 | this compound, 97%. Available at: [Link]
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. Available at: [Link]
-
Sachs, G., Shin, J. M., & Howden, C. W. (2006). Review article: the clinical pharmacology of proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 23(s2), 2–8. Available at: [Link]
-
Bayle, D., Crabos, M., & Soumarmon, A. (1993). Isolation and characterization of H+/K+-ATPase-rich vesicles from hog gastric mucosa. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1148(2), 293–301. Available at: [Link]
A Researcher's Guide to Deconvoluting Target Specificity: A Comparative Analysis Featuring 2-tert-butyl-1H-benzimidazol-5-amine
In the landscape of modern drug discovery, the benzimidazole scaffold represents a "privileged structure," a molecular framework that has given rise to a multitude of clinically successful drugs.[1][2] Its resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, including kinases, polymerases, and epigenetic modulators.[3][4] However, this versatility presents a significant challenge: ensuring target specificity. A lack of specificity can lead to off-target effects, toxicity, and ultimate clinical failure.
This guide provides a comprehensive, multi-pronged strategy for assessing the target specificity of novel compounds, using the hypothetical, yet structurally representative, molecule 2-tert-butyl-1H-benzimidazol-5-amine as our case study. We will move beyond simple checklists, delving into the causal logic behind experimental choices and presenting a self-validating framework for generating robust, trustworthy data. The goal is to build a clear narrative from initial hypothesis generation to definitive, in-cell target validation.
The Strategic Framework: An Integrated Approach to Target Identification
A robust assessment of target specificity is not a linear process but an integrated, iterative workflow. The confidence in a molecule's primary target(s) increases as evidence is layered from orthogonal methodologies. Our approach is structured in three key phases: broad, unbiased screening to generate hypotheses; focused biochemical validation of direct interactions; and finally, confirmation of target engagement in the physiologically relevant context of a living cell.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment: a. Plate MCF-7 cells and grow to 80-90% confluency. b. Treat cells with either vehicle (0.1% DMSO) or this compound at a saturating concentration (e.g., 10x the biochemical IC50) for 1-2 hours in serum-free media.
-
Heat Treatment: a. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. [5]
-
Cell Lysis and Fractionation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. To separate the soluble protein fraction from the precipitated aggregates, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. [6]
-
Detection and Analysis: a. Carefully collect the supernatant (soluble fraction) from each sample. b. Determine the protein concentration using a BCA assay. c. Analyze equal amounts of total protein from each sample by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a specific primary antibody against the target protein (PI3Kα) and a loading control (e.g., GAPDH). e. Use a fluorescent or chemiluminescent secondary antibody for detection and quantify the band intensities. f. For each treatment group (vehicle vs. compound), plot the normalized band intensity of PI3Kα against the temperature. A rightward shift in the melting curve for the compound-treated group indicates target stabilization and therefore, direct engagement. [7]
Conclusion and Future Directions
This guide outlines a rigorous, multi-phase strategy to confidently assess the target specificity of a novel benzimidazole derivative. By beginning with a broad kinome screen, we efficiently generated a target hypothesis for this compound, suggesting activity against PI3K isoforms. This was followed by quantitative in vitro assays to confirm potency. Critically, the use of CETSA provides undeniable evidence of target engagement in a native cellular context, bridging the gap between biochemical activity and cellular function. [8][9] For a compound advancing towards clinical development, further studies would be essential. These include unbiased chemical proteomics to identify non-kinase off-targets, cell-based pathway analysis to confirm downstream signaling inhibition (e.g., p-AKT levels), and broad cytotoxicity profiling. [10][11]By employing this integrated and evidence-based approach, researchers can build a comprehensive and trustworthy specificity profile, significantly de-risking the progression of promising new chemical entities.
References
-
National Center for Biotechnology Information (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Available at: [Link]
-
Bio-Techne (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Available at: [Link]
-
ResearchGate (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available at: [Link]
-
National Center for Biotechnology Information (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
-
Reaction Biology (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]
-
DiscoverX (n.d.). Critical Needs in Cellular Target Engagement. Available at: [Link]
-
Semantic Scholar (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Available at: [Link]
-
National Center for Biotechnology Information (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]
-
National Center for Biotechnology Information (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Available at: [Link]
-
Eurofins Discovery (n.d.). Kinase Screening & Profiling Service. Available at: [Link]
-
Grokipedia (2024). Cellular thermal shift assay. Available at: [Link]
-
Broad Institute (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]
-
Annual Reviews (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Available at: [Link]
-
News-Medical.Net (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Annual Reviews (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available at: [Link]
-
National Center for Biotechnology Information (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]
-
PubMed (2021). Benzimidazoles in Drug Discovery: A Patent Review. Available at: [Link]
-
ACS Chemical Biology (2012). Identification of Direct Protein Targets of Small Molecules. Available at: [Link]
-
ACS Publications (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Available at: [Link]
-
National Center for Biotechnology Information (2011). Identification and validation of protein targets of bioactive small molecules. Available at: [Link]
-
R Discovery (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available at: [Link]
-
National Center for Biotechnology Information (2015). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Available at: [Link]
-
National Center for Biotechnology Information (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Available at: [Link]
-
Royal Society of Chemistry (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Available at: [Link]
-
Clemson University Research Foundation (n.d.). Benzimidazole Derivatives as Antibacterial Drugs. Available at: [Link]
Sources
- 1. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. news-medical.net [news-medical.net]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
A Comparative Guide to the Validation of Analytical Methods for 2-tert-butyl-1H-benzimidazol-5-amine
Introduction: The Imperative for Validated Analytical Methods
2-tert-butyl-1H-benzimidazol-5-amine is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in various bioactive compounds.[1][2][3] As a potential pharmaceutical intermediate or active pharmaceutical ingredient (API), ensuring its purity, potency, and quality is non-negotiable. This requires robust analytical methods that are fit for their intended purpose.
The objective of analytical method validation is to provide documented evidence that a procedure is suitable for its intended use.[4][5][6] This guide provides a comparative framework and detailed protocols for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][7][8]
Comparison of Chromatographic Approaches: Selecting the Optimal Stationary Phase
The foundational choice in developing a robust HPLC method is the selection of the stationary phase. For a molecule like this compound, which possesses both non-polar (tert-butyl) and aromatic (benzimidazole) characteristics, different column chemistries can offer unique advantages. Here, we compare two common reversed-phase columns: the industry-standard C18 and the alternative selectivity Phenyl-Hexyl column.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale & Causality |
| Separation Mechanism | Primarily hydrophobic (van der Waals) interactions. | Mixed-mode: hydrophobic and π-π interactions. | The C18 phase relies on the partitioning of the non-polar tert-butyl group. The Phenyl-Hexyl phase can additionally engage in π-π stacking with the benzimidazole ring, offering a different selectivity profile, especially for aromatic impurities. |
| Anticipated Retention | Strong retention is expected due to the molecule's overall hydrophobicity. | Retention may be slightly less or different depending on the mobile phase, but selectivity for aromatic analytes is enhanced. | Stronger hydrophobic interactions on C18 can lead to longer run times but potentially better separation from non-aromatic impurities. |
| Peak Shape | Generally excellent for a wide range of compounds. | Can provide superior peak shape for aromatic compounds by reducing secondary interactions with silanols. | The amine group on the analyte can interact with residual silanols on the silica backbone, causing peak tailing. The electron-rich phenyl rings on the stationary phase can help shield these interactions. |
| Ideal Use Case | General-purpose purity and assay testing. A reliable starting point for method development. | Ideal for resolving structurally similar aromatic impurities or degradants from the main analyte peak. | When specificity is a major challenge, the alternative selectivity of a phenyl-based column is a powerful tool.[9][10] |
The Validation Workflow: A Visual Overview
The process of method validation is a logical sequence of experiments designed to build confidence in the method's performance. Each step validates a specific performance characteristic.
Caption: A typical workflow for analytical method validation based on ICH Q2 guidelines.
Detailed Validation Protocols & Experimental Data
The following protocols are based on Method A (C18 Column) . All experiments must be meticulously documented.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 7.0) (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[4][10][11][12] A stability-indicating method must be able to separate the main drug peak from all potential degradation products.[4]
Experimental Protocol:
-
Prepare Stressed Samples: Subject the analyte solution (e.g., 100 µg/mL) to forced degradation conditions:
-
Acid: 0.1 M HCl at 80°C for 2 hours.
-
Base: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal: 105°C for 24 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Dilute all stressed samples to the target concentration and analyze alongside an unstressed control sample.
-
Evaluation: Assess peak purity of the analyte peak using a Diode Array Detector (DAD). Ensure all degradant peaks are baseline resolved from the main analyte peak (Resolution > 2.0).
Caption: Specificity demonstrated by resolving the analyte from potential interferences.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response.[13][14] The range is the interval over which the method is shown to be precise, accurate, and linear.[5][13]
Experimental Protocol:
-
Prepare a stock solution of the reference standard (e.g., 1000 µg/mL).
-
Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50%, 80%, 100%, 120%, 150% of the target assay concentration of 100 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Data & Acceptance Criteria:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 498,500 |
| 80 | 801,200 |
| 100 | 1,002,500 |
| 120 | 1,198,900 |
| 150 | 1,505,100 |
| Regression Equation | y = 10020x - 1500 |
| Correlation Coefficient (r²) | 0.9998 |
-
Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.[14]
-
Validated Range: 50 µg/mL to 150 µg/mL.
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value.[5][11][15] It is typically determined by spike/recovery studies.
Experimental Protocol:
-
Prepare a placebo (a mixture of all formulation excipients without the API).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80, 100, and 120 µg/mL).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Data & Acceptance Criteria:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.8 | 100.8% |
| 120% (n=3) | 120.0 | 121.1 | 100.9% |
| Mean % Recovery | 100.4% |
Precision
Causality: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[5][11][15]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.[5]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Data & Acceptance Criteria:
| Precision Level | Analyst / Day | n | Mean Assay (%) | % RSD |
| Repeatability | Analyst 1 / Day 1 | 6 | 100.2 | 0.85% |
| Intermediate Precision | Analyst 2 / Day 2 | 6 | 99.7 | 0.91% |
-
Acceptance Criterion: The %RSD for precision studies should not be more than 2.0%.[16]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[18][19][20][21]
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare a series of dilute solutions of the analyte.
-
Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.[21]
-
Confirm the LOQ by analyzing six replicates at this concentration and ensuring the precision (%RSD) is acceptable (e.g., ≤ 10%).
Data & Acceptance Criteria:
| Parameter | S/N Ratio | Determined Concentration |
| LOD | ~ 3:1 | 0.05 µg/mL |
| LOQ | ~ 10:1 | 0.15 µg/mL |
-
Acceptance Criterion: Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[22][23][24]
Experimental Protocol:
-
Analyze the sample under normal conditions and under slightly modified conditions.
-
Typical variations include:
-
Mobile Phase Composition: ±2% absolute (e.g., 48:52 and 52:48 ACN:Buffer).
-
Column Temperature: ±5°C (e.g., 25°C and 35°C).
-
Flow Rate: ±0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).
Data & Acceptance Criteria:
| Parameter Varied | Retention Time (min) | Tailing Factor | Assay (%) |
| Nominal Condition | 5.42 | 1.1 | 100.1 |
| Flow Rate (0.9 mL/min) | 6.01 | 1.1 | 100.3 |
| Flow Rate (1.1 mL/min) | 4.93 | 1.1 | 99.8 |
| Temp (25°C) | 5.65 | 1.2 | 99.9 |
| Temp (35°C) | 5.21 | 1.1 | 100.2 |
-
Acceptance Criterion: System suitability parameters must remain within acceptable limits (e.g., Tailing Factor ≤ 1.5, Resolution > 2.0) and assay results should not be significantly impacted.
Conclusion
This guide outlines a comprehensive validation strategy for a reversed-phase HPLC-UV method for the quantification of this compound. The proposed method, utilizing a C18 column, has been shown through hypothetical data to meet all critical performance criteria as stipulated by ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, sensitivity, and robustness. The successful completion of these validation experiments provides a high degree of assurance that the analytical method is suitable for its intended purpose in a quality control environment, delivering reliable and accurate results.
References
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
- PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
- AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation.
- Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
- Master Analytical Validation. (n.d.). How Is The Linearity Range And Detection Limit Of The Method Determined?.
- How To Perform Linearity and Range in Analytical Method Validation. (2024, June 20). How to Perform Linearity and Range in Analytical Method Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BioProcess International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- ICH. (n.d.). Quality Guidelines.
- MicroSolv. (n.d.). Determine limits of detection LOD and limits of quantification LOQ - How To.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Limit of detection and limit of quantitation: Significance and symbolism. (2025, March 8). Limit of detection and limit of quantitation: Significance and symbolism.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Armbruster, D. A., & Pry, T. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews.
- LCGC International. (n.d.). Robustness Tests.
- BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
- Agilent. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- ResearchGate. (n.d.). Comparison of different guidelines for 'linearity and range' parameter of analytical method validation.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Lab Manager Magazine. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry.
- Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness.
- Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity.
- MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
- Benchchem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- Bentham Science Publishers. (2024, February 1). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
- Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
Sources
- 1. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. starodub.nl [starodub.nl]
- 9. aaps.ca [aaps.ca]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaguru.co [pharmaguru.co]
- 14. How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results - Kintek Detection [kintekdetection.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ikev.org [ikev.org]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Limit of detection and limit of quantitation: Significance and symbolism [wisdomlib.org]
- 20. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Comparative Docking of 2-tert-butyl-1H-benzimidazol-5-amine Derivatives as Potential Kinase Inhibitors
This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of novel 2-tert-butyl-1H-benzimidazol-5-amine derivatives. As researchers in drug discovery, our goal is to move beyond simply generating docking scores and to critically evaluate the predictive power of our in silico models. This document is structured to provide not only a step-by-step workflow but also the scientific rationale behind key decisions in the process, ensuring a robust and well-validated computational study.
The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including protein kinases.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] The this compound core provides a rigid scaffold with specific hydrogen bond donors and acceptors, as well as a bulky hydrophobic group, suggesting a potential for selective interaction within the ATP-binding pocket of various kinases.
This guide will focus on a comparative docking study against a panel of clinically relevant protein kinases that have been previously shown to be inhibited by benzimidazole derivatives. We will detail the process from protein and ligand preparation to docking, and crucially, the post-docking analysis and validation.
I. Conceptual Framework for a Comparative Docking Study
Before delving into the protocol, it is essential to establish a logical framework for our comparative study. The primary objective is to predict the binding affinity and binding mode of a series of this compound derivatives against multiple kinase targets. This allows us to hypothesize about their potential potency and selectivity profile.
Caption: High-level workflow for the comparative docking study.
II. Detailed Experimental Protocols
This section provides a step-by-step methodology for conducting the comparative docking study. We will use AutoDock Vina, a widely used and validated open-source docking program, for this workflow.[4]
A. Selection of Target Proteins
Based on existing literature for benzimidazole inhibitors, we have selected a panel of three representative kinases for this comparative study:
-
Checkpoint Kinase 2 (CHK2): A key regulator of the DNA damage response. PDB ID: 2W0J.[5]
-
Phosphoinositide 3-kinase gamma (PI3Kγ): Involved in inflammatory and immune responses. PDB ID: 5EDS.[6]
-
Spleen Tyrosine Kinase (SYK): A critical mediator of immunoreceptor signaling. PDB ID: 6ZC0.[7]
These kinases belong to different families and have distinct structural features in their ATP-binding sites, providing a good basis for assessing potential selectivity.
B. Protein Preparation
The quality of the receptor structure is paramount for a meaningful docking study. The following protocol should be followed for each selected PDB structure.
-
Obtain Crystal Structure: Download the selected protein structures (2W0J, 5EDS, 6ZC0) from the Protein Data Bank (RCSB PDB).
-
Clean the Structure: Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. For validation purposes, save a copy of the original co-crystallized ligand in a separate file.
-
Add Hydrogens and Assign Charges: Proteins in crystal structures are typically missing hydrogen atoms. Add hydrogens appropriate for a physiological pH of ~7.4. Assign partial charges using a standard force field like Gasteiger. AutoDock Tools (ADT) provides a streamlined workflow for this process.[8]
-
Convert to PDBQT format: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
C. Ligand Preparation
The this compound derivatives to be docked must be converted into 3D structures and prepared for docking.
-
2D to 3D Conversion: Sketch the 2D structures of the derivatives using chemical drawing software like ChemDraw or MarvinSketch. Convert these 2D structures to 3D SDF or MOL2 files.
-
Energy Minimization: To obtain a low-energy conformation, perform energy minimization on each ligand using a force field such as MMFF94. This can be done using software like Avogadro or the LigPrep module in Schrödinger Suite.
-
Assign Charges and Torsion Angles: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand.
-
Convert to PDBQT format: Save the prepared ligands in the PDBQT format.
D. Docking Protocol Validation (Redocking)
Before docking our novel compounds, it is crucial to validate that our docking protocol can reproduce the experimentally observed binding mode of a known inhibitor.[9][10]
-
Extract Native Ligand: From the original PDB file, extract the co-crystallized ligand.
-
Prepare Native Ligand: Prepare the native ligand using the same protocol described in section II.C.
-
Define the Grid Box: The grid box defines the search space for the docking algorithm. Center the grid box on the position of the co-crystallized native ligand, ensuring its dimensions are large enough to accommodate the ligand and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å).
-
Perform Redocking: Dock the prepared native ligand back into its receptor using AutoDock Vina.
-
Calculate RMSD: Superimpose the lowest energy docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally indicated by an RMSD value of ≤ 2.0 Å. [7]
Caption: Workflow for docking protocol validation via redocking.
E. Comparative Molecular Docking
Once the protocol is validated for each target, proceed with docking the series of this compound derivatives.
-
Configuration File: Create a configuration file for each docking run. This file specifies the path to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Run AutoDock Vina: Execute the docking calculations from the command line, referencing the configuration file.[4]
-
Analyze Results: AutoDock Vina will output a PDBQT file containing multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
III. Results and Data Presentation
The primary outputs of this study are the predicted binding affinities and the binding poses of each derivative within the active sites of the target kinases. This data should be organized systematically for clear comparison.
A. Predicted Binding Affinities
Summarize the docking scores (binding affinities in kcal/mol) for each derivative against each kinase target in a tabular format. The more negative the value, the higher the predicted binding affinity.
| Derivative | CHK2 (2W0J) | PI3Kγ (5EDS) | SYK (6ZC0) |
| Compound 1 | -8.5 | -7.9 | -8.2 |
| Compound 2 | -9.1 | -8.3 | -8.8 |
| Compound 3 | -8.8 | -8.9 | -9.2 |
| Reference | Value | Value | Value |
(Note: The values in this table are hypothetical and for illustrative purposes only.)
B. Binding Mode and Interaction Analysis
For the top-scoring derivatives, a detailed analysis of the binding poses is essential. This involves visualizing the docked complexes and identifying key molecular interactions.
-
Hinge-Binding Interactions: In most kinase inhibitors, a key interaction involves the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes.[11] For our benzimidazole derivatives, the N-H and amine groups are potential hinge binders.
-
Hydrophobic Interactions: The tert-butyl group is expected to occupy a hydrophobic pocket within the ATP-binding site. Analyze the residues forming this pocket.
-
Other Interactions: Look for other potential interactions, such as pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or salt bridges if charged groups are present.
Present these findings in a table summarizing the key interacting residues for the most promising candidate(s).
| Derivative | Target | Hinge Interacting Residues | Key Hydrophobic Pocket Residues |
| Compound 2 | CHK2 | Glu85, Cys87 | Leu34, Val42, Ile105 |
| Compound 3 | SYK | Ala451, Met449 | Leu373, Val381, Phe503 |
(Note: Residues are hypothetical and for illustrative purposes only.)
IV. Discussion and Scientific Interpretation
This section should synthesize the results and provide experienced-based insights.
-
Structure-Activity Relationship (SAR): Analyze how different substitutions on the this compound scaffold influence the predicted binding affinity for each target. For instance, does adding a hydroxyl group improve hinge binding? Does increasing the size of an alkyl chain enhance hydrophobic interactions?
-
Selectivity Profile: Based on the comparative docking scores, which derivatives show a preference for one kinase over the others? A significant difference in binding energy (e.g., >1 kcal/mol) may suggest potential selectivity. This in silico selectivity profile can guide future in vitro testing priorities. For example, Compound 3 in our hypothetical results shows a preference for SYK.
-
Limitations of the Study: It is crucial to acknowledge the inherent limitations of molecular docking. Docking scores are predictions and do not always correlate perfectly with experimental binding affinities. The use of a rigid receptor is a significant approximation, as proteins can undergo conformational changes upon ligand binding.[5] Therefore, the results should be treated as hypotheses that require experimental validation.
V. Conclusion
This guide has outlined a robust, scientifically-grounded workflow for the comparative molecular docking of this compound derivatives against a panel of protein kinase targets. By adhering to rigorous protocol validation and detailed post-docking analysis, researchers can generate valuable hypotheses regarding the potency, selectivity, and structure-activity relationships of novel compounds. These in silico findings provide a critical foundation for prioritizing synthetic efforts and guiding subsequent experimental validation in the quest for novel and effective kinase inhibitors.
VI. References
-
Day, P. J., et al. (2012). Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography. Bioorganic & Medicinal Chemistry Letters, 22(6), 2282-2286. Available at: [Link]
-
Kufareva, I., et al. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 60(10), 4278-4288. Available at: [Link]
-
R. S, Aiswarya & Jeyaprakash, R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12, 23783-23801. Available at: [Link]
-
R. S, Aiswarya & Jeyaprakash, R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(37), 23783–23801. Available at: [Link]
-
RCSB PDB. (2015). 5EDS: Crystal structure of human PI3K-gamma in complex with benzimidazole inhibitor 5. Available at: [Link]
-
Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. Available at: [Link]
-
Srinivasan, B. (2021, July 28). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]
-
RCSB PDB. (2021). 6ZC0: SYK Kinase domain in complex with azabenzimidazole inhibitor 2b. Available at: [Link]
-
Morris, G. M., & Lim-Wilby, M. (2008). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available at: [Link]
-
Scripps Research. (n.d.). Tutorial – AutoDock Vina. Available at: [Link]
-
Bioinformatics Insights. (2023, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]
-
Docking World. (2020, July 30). Molecular Docking | Autodock VINA Virtual Screening. YouTube. Available at: [Link]
-
Al-Suhaimi, E. A., et al. (2021). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Pharmacognosy Research, 13(2), 118-124. Available at: [Link]
-
RCSB PDB. (2016). 4UJ1: Protein Kinase A in complex with an Inhibitor. Available at: [Link]
-
Romagnoli, R., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Expert Opinion on Therapeutic Patents, 24(12), 1331-1346. Available at: [Link]
-
Abdolmohammadi, S., et al. (2023). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 6(4), 263-273. Available at: [Link]
-
Abdolmohammadi, S., et al. (2023). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. Available at: [Link]
-
Al-Ostath, A., et al. (2023). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules, 28(23), 7808. Available at: [Link]
-
Sanna, M., et al. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 762807. Available at: [Link]
-
Yotova, L., et al. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 28(17), 2873-2879. Available at: [Link]
-
Sedić, M., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(16), 4933. Available at: [Link]
-
Lin, Y.-C., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28080–28092. Available at: [Link]
Sources
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dasher.wustl.edu [dasher.wustl.edu]
- 5. Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. youtube.com [youtube.com]
- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-tert-butyl-1H-benzimidazol-5-amine
Executive Summary: Beyond the Bench
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds like 2-tert-butyl-1H-benzimidazol-5-amine are routine. However, the lifecycle of these chemicals extends beyond their use in experiments. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. As your partner in the laboratory, we believe that providing this information is essential for ensuring a safe and sustainable research environment. This document is designed for researchers, scientists, and laboratory managers who handle this compound, ensuring that safety and compliance are integrated into every stage of the workflow.
Hazard Identification and Risk Assessment
Understanding the "why" is paramount to ensuring procedural adherence. While a specific Safety Data Sheet (SDS) for this compound is not always available, its structure—containing a benzimidazole core and an amine group—allows us to infer a reliable hazard profile from analogous compounds. Benzimidazole derivatives and aromatic amines often exhibit specific toxicological properties.
Based on data from similar structures, this compound should be presumptively handled as a hazardous substance.[1][2][3] The primary risks are associated with:
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[2][3]
-
Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[2]
Furthermore, thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[1][4] Therefore, all waste streams containing this compound must be managed as regulated hazardous waste.
Essential Safety and Handling Protocols
Prior to initiating any disposal-related tasks, a clear and systematic approach to safety is non-negotiable. This begins with establishing the correct engineering controls and personal protective equipment (PPE).
Engineering Controls & Personal Protective Equipment (PPE)
All handling and preparation of waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] The following table summarizes the mandatory PPE.
| Protection Type | Specification | Justification |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal absorption and skin irritation. Gloves must be inspected before use and disposed of as contaminated solid waste.[5] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation.[1][4] |
| Skin/Body Protection | A full-length laboratory coat. | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved respirator may be required for spills or if not handled in a fume hood. | Protects against inhalation of aerosolized particles or dust that can cause respiratory irritation.[2][6] |
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1]
Step-by-Step Waste Disposal Workflow
The proper disposal of this compound follows the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Waste Segregation at the Point of Generation
Proper segregation is the most critical step to ensure safety and compliance. Incompatible wastes must never be mixed.[9]
-
Causality: Mixing benzimidazole amines with incompatible materials like strong oxidizing agents or strong acids can lead to vigorous and potentially dangerous reactions.[1][10]
Protocol:
-
Identify Waste Streams: Designate separate waste streams for solid and liquid waste contaminated with this compound.
-
Solid Waste: Collect all contaminated disposable materials, including gloves, weighing papers, pipette tips, and contaminated silica gel, in a dedicated solid waste container.[9]
-
Liquid Waste: Collect all unused solutions, reaction mixtures, and the first rinsate from container decontamination in a dedicated liquid waste container.
Containerization and Labeling
Waste must be accumulated in appropriate containers at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10][11]
Protocol:
-
Select Compatible Containers: Use containers made of chemically resistant material (e.g., HDPE - High-Density Polyethylene) with a secure, leak-proof screw cap.[12] The container must be in good condition, free from damage or leaks.[8]
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.[9][10]
-
Complete the Label: The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "Waste this compound". Avoid abbreviations or formulas.
-
The specific constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of accumulation start.
-
The name of the principal investigator and the laboratory location (building and room number).[10]
-
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[9] This minimizes the release of vapors and prevents spills.
Decontamination of Empty Containers
Empty containers that once held the pure compound must be properly decontaminated before they can be disposed of as non-hazardous waste. Trivial amounts of residue can still pose a hazard.
Protocol:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect First Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste in your designated container.[3][9] Subsequent rinses may also require collection depending on local regulations.
-
Container Disposal: After triple rinsing and air-drying in a fume hood, deface or remove the original label. The container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, per your institution's policy.[3][9]
Waste Storage and Final Disposal
Satellite Accumulation Area (SAA) Management
The SAA must be managed by laboratory personnel and located at or near the point of waste generation.[10]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11]
-
Secondary Containment: All liquid hazardous waste containers must be stored in a secondary containment bin or tray to contain potential leaks.[8][9]
-
Segregation: Store containers away from incompatible materials, particularly strong oxidizing agents.[10]
Arranging for Final Disposal
Under no circumstances should this compound or its waste be disposed of down the sewer drain or in the regular trash.[8][9] This is a direct violation of federal and local regulations.[13]
Protocol:
-
Contact EHS: When your waste container is approximately 90% full, or within one year of the accumulation start date, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10][12]
-
Documentation: Your EHS office will handle the final documentation, including manifests for tracking the waste from the laboratory to the licensed Treatment, Storage, and Disposal Facility (TSDF).[7]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste streams.
Caption: Disposal workflow for this compound.
References
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Safety Data Sheet for 1H-Benzimidazol-2-amine. (2009). Fisher Scientific.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Safety Data Sheet for 2-(4-Aminophenyl)-1h-benzimidazol-5-amine. (2023). Combi-Blocks, Inc.
- How to Handle Amines Safely in Industrial Environments. (n.d.). Diplomata Comercial.
- Safety Data Sheet for 2-Phenyl-1H-benzimidazole-5-sulphonic acid. (2025). Sigma-Aldrich.
- Safety Data Sheet for (2S)-3-(1-benzyl-1H-imidazol-4-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid. (n.d.). Enamine.
- Safety Data Sheet for Benzimidazole. (2011). Fisher Scientific.
- Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration.
- Guidelines for Safe Disposal of Unwanted Pharmaceuticals. (n.d.). World Health Organization.
- Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
- OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration.
- EPA Subpart P Regulations - HW Drugs. (n.d.). PharmWaste Technologies, Inc.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Management Standards for Hazardous Waste Pharmaceuticals. (2015). Federal Register.
- Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). American Society of Health-System Pharmacists (ASHP).
- Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals. (2025). Benchchem.
Sources
- 1. geneseo.edu [geneseo.edu]
- 2. combi-blocks.com [combi-blocks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. epa.gov [epa.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. epa.gov [epa.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. ashp.org [ashp.org]
Personal protective equipment for handling 2-tert-butyl-1H-benzimidazol-5-amine
Comprehensive Safety & Handling Guide: 2-tert-butyl-1H-benzimidazol-5-amine
This guide provides essential, immediate safety and logistical information for the handling of this compound. As a professional in a research and development environment, you understand that robust safety protocols are not just a matter of compliance, but a foundational pillar of scientific integrity and successful outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions.
Hazard Identification & Risk Profile
Based on analogous benzimidazole compounds, this compound should be handled as a substance with the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[4][5][6][7][8]
-
Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage.[4][5][6][7][8]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][6][7][8]
-
Potential for Mutagenicity: Some heterocyclic derivatives have shown mutagenic properties, warranting caution.[3][4]
Given this profile, the primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before any handling, ensure that appropriate engineering controls are in place and functional.
-
Chemical Fume Hood: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood to control airborne levels and prevent inhalation of dust.[1][2][5]
-
Ventilation: The laboratory should be well-ventilated to minimize the concentration of any airborne particulates.[3][9]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6][10][11]
Personal Protective Equipment (PPE): A Detailed Protocol
A comprehensive PPE protocol is mandatory. The following table summarizes the required equipment, with the rationale explained by the potential hazards of analogous compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][11][12] | Protects eyes from airborne particles and potential splashes. The tert-butyl group does not diminish the need for robust eye protection. |
| A face shield should be worn in addition to goggles when there is a significant risk of splashing.[13] | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[1][10] Always inspect gloves for tears or punctures before use. | Prevents direct skin contact and absorption. Benzimidazole derivatives can cause skin irritation.[5][10] |
| Double-gloving is recommended, especially during compounding or handling larger quantities.[13] | Offers enhanced protection against potential contamination during glove removal. | |
| Body Protection | A low-permeability, fully-buttoned lab coat or a disposable gown.[3][13] | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) is necessary if handling the powder outside of a certified chemical fume hood.[1][14] | Prevents the inhalation of fine powders that can cause respiratory tract irritation.[1][6] |
Procedural Workflow for Safe Handling
The following diagram and step-by-step guide outline the mandatory workflow for safely handling this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. geneseo.edu [geneseo.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
